4-Bromo-2-methyl-6-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFVKFUXKFPUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335036 | |
| Record name | 4-Bromo-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77811-44-0 | |
| Record name | 4-Bromo-2-methyl-6-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77811-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 4-Bromo-2-methyl-6-nitroaniline (CAS No: 77811-44-0), a key organic intermediate in pharmaceutical synthesis. It details the compound's chemical and physical properties, safety and handling guidelines, and significant applications in medicinal chemistry. This guide is intended to serve as a valuable resource for professionals engaged in research and development, particularly in the fields of oncology and metabolic diseases.
Chemical and Physical Properties
This compound is an aromatic amine with bromine, methyl, and nitro substituents, which contribute to its utility as a versatile building block in organic synthesis.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 77811-44-0 | [2][3] |
| Molecular Formula | C₇H₇BrN₂O₂ | [2][4] |
| Molecular Weight | 231.05 g/mol | [2][3] |
| Appearance | White to yellow or orange to brown crystals or powder | [4] |
| Melting Point | 143-147 °C | [5] |
| Boiling Point (Predicted) | 326.8 ± 37.0 °C | [5] |
| Assay | ≥96.0% to 98%+ | [3][4][6] |
| IUPAC Name | This compound | [2][4] |
| InChI Key | ZXFVKFUXKFPUQJ-UHFFFAOYSA-N | [2][4] |
| SMILES String | Cc1cc(Br)cc(c1N)--INVALID-LINK--=O | [4] |
Safety and Handling
This compound is classified as hazardous.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[7] It should be used in a well-ventilated area.[7]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation |
The GHS hazard statements are based on aggregated data and may vary by supplier.[2][7]
Precautionary Statements: A range of precautionary statements apply, including P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell).
Experimental Protocols
3.1. Synthesis
While specific, detailed industrial synthesis methods for this compound are proprietary, the synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of a related compound, 4-bromo-2-nitroaniline, involves the nitration of 4-bromoacetanilide followed by hydrolysis.[8] A general logical workflow for producing substituted anilines like this involves starting with a simpler aniline or toluene derivative, followed by sequential bromination and nitration steps, with careful control of reaction conditions to ensure the correct isomer is formed.
3.2. Analytical Methods
The purity and identity of this compound are typically confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure and confirm the positions of the substituents on the aniline ring.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for assessing the purity of the final product.[3]
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of advanced drug candidates, particularly in oncology and for metabolic disorders.[1]
4.1. CK2 Inhibitors
The compound is utilized in the design and synthesis of inhibitors for Casein Kinase 2 (CK2), a serine/threonine kinase.[1][4] CK2 is implicated in various cellular processes, including cell growth, proliferation, and apoptosis.[1] Its overexpression is linked to several types of cancer, making it a significant target for cancer therapy. The structural features of this compound serve as a scaffold for developing molecules that can effectively bind to the active site of the CK2 enzyme.[1]
4.2. Telmisartan-Glitazone Hybrid Analogs
This chemical is also a key building block in the creation of novel telmisartan-glitazone hybrid analogs.[1][4][9] These hybrid molecules are being investigated for the treatment of metabolic syndrome by combining the therapeutic effects of an angiotensin II receptor blocker (like telmisartan) and a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist (like a glitazone).[1] This dual-action approach aims to simultaneously manage hypertension and insulin resistance, which are key components of metabolic syndrome.
Visualizations
Caption: Logical workflow from chemical intermediate to research applications.
Caption: Role of CK2 in cell signaling and point of inhibition.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H7BrN2O2 | CID 522679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 77811-44-0 | this compound - Moldb [moldb.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound CAS#: 77811-44-0 [m.chemicalbook.com]
- 6. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. prepchem.com [prepchem.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Core Chemical Properties of 4-Bromo-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methyl-6-nitroaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a bromine atom, a methyl group, and a nitro group strategically positioned on the aniline ring, imparts specific reactivity and properties that are highly valuable in medicinal chemistry. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and its application in the development of therapeutic agents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 231.05 g/mol | [1][3] |
| CAS Number | 77811-44-0 | [2][3] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid | [3] |
| Melting Point | 143-147 °C | [3] |
| Solubility | Slightly soluble in water, soluble in hot methanol. | [4] |
| InChI | 1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | [1][2] |
| InChIKey | ZXFVKFUXKFPUQJ-UHFFFAOYSA-N | [1][2] |
| SMILES | Cc1cc(Br)cc(c1N)--INVALID-LINK--=O | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the available spectral data.
| Technique | Data Highlights | Reference |
| Mass Spectrometry (MS) | Molecular Ion (m/z): 230, 232 (due to bromine isotopes). Key fragments at m/z 109. | [1] |
| Infrared Spectroscopy (IR) | Technique: KBr WAFER, ATR-Neat. | [1] |
Note: Detailed interpretation of the spectra requires access to the full spectral data. The provided information highlights the key identifiers.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-methyl-6-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Sodium chlorate
-
Potassium bromide
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve 2-methyl-6-nitroaniline in a suitable organic solvent like dichloromethane in a round-bottom flask.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) to the solution at room temperature while stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Alternative Bromination: An alternative method involves the use of a potassium bromide solution and an oxidizing agent like sodium chlorate in the presence of sulfuric acid.[5]
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and wash it with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Role in Drug Development
This compound is a key intermediate in the synthesis of targeted therapeutic agents, particularly in the development of kinase inhibitors and hybrid molecules for metabolic diseases.
Casein Kinase 2 (CK2) Inhibitors
Casein Kinase 2 (CK2) is a serine/threonine kinase that is often overexpressed in various cancers, making it an attractive target for cancer therapy.[6][7] this compound serves as a precursor for the synthesis of potent and selective CK2 inhibitors. The structural features of this aniline derivative are crucial for building the core scaffolds of these inhibitors, which are designed to fit into the ATP-binding pocket of the CK2 enzyme.[8]
Telmisartan-Glitazone Hybrid Analogs
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Telmisartan, an angiotensin II receptor blocker, and glitazones, which are peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, are used to manage different aspects of this syndrome. Researchers have designed and synthesized hybrid molecules that combine the pharmacophores of both drug classes.[9] this compound is utilized as a key building block in the synthetic route to these novel hybrid analogs, aiming to create a single molecule with dual therapeutic action.[9]
The diagram below illustrates the role of this compound as a building block in drug development.
Caption: Role of this compound in the synthesis of therapeutic agents.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of targeted therapeutics, such as CK2 inhibitors and telmisartan-glitazone hybrid analogs, underscores its importance in modern drug discovery and development. This technical guide provides a foundational understanding of its core properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field. Further research into its reactivity and the development of more efficient and greener synthetic routes will continue to expand its utility in organic and medicinal chemistry.
References
- 1. This compound | C7H7BrN2O2 | CID 522679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound 97 77811-44-0 [sigmaaldrich.com]
- 4. This compound CAS#: 77811-44-0 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.nova.edu [scholars.nova.edu]
An In-depth Technical Guide to 4-Bromo-2-methyl-6-nitroaniline: A Key Intermediate in Pharmaceutical Research
This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 4-Bromo-2-methyl-6-nitroaniline, a key building block in the synthesis of advanced therapeutic agents. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Core Molecular and Physical Properties
This compound is an organic compound characterized by an aniline core substituted with bromine, methyl, and nitro groups.[1] These substitutions create a unique electronic and steric profile, making it a valuable intermediate in medicinal chemistry.[1]
Physicochemical and Identification Data
The key quantitative and identifying properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇BrN₂O₂ | [2] |
| Molecular Weight | 231.05 g/mol | |
| IUPAC Name | This compound | [2] |
| CAS Number | 77811-44-0 | [2] |
| Appearance | Orange solid | |
| Melting Point | 143-147 °C | |
| SMILES | CC1=CC(=CC(=C1N)--INVALID-LINK--[O-])Br | [2] |
| InChI | InChI=1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | [2] |
| InChIKey | ZXFVKFUXKFPUQJ-UHFFFAOYSA-N | [2] |
Molecular Structure
The molecular structure of this compound is depicted below. The aniline ring is substituted at positions 2, 4, and 6 with a methyl group, a bromine atom, and a nitro group, respectively.
Caption: 2D Molecular Structure of this compound.
Experimental Protocols
While specific experimental data for the synthesis and characterization of this compound are not extensively published in publicly available literature, a plausible synthetic route can be derived from established organic chemistry principles and protocols for similar molecules.
Synthesis of this compound
A common method for the synthesis of brominated anilines involves the electrophilic substitution of an appropriately substituted aniline precursor. A likely precursor for this compound is 2-methyl-6-nitroaniline. The following protocol is adapted from the synthesis of a related isomer.[3]
| Step | Procedure |
| 1. Dissolution | Dissolve 2-methyl-6-nitroaniline in a suitable solvent such as glacial acetic acid or acetonitrile. |
| 2. Bromination | Add N-bromosuccinimide (NBS) or a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. |
| 3. Reaction | Stir the mixture at room temperature or with gentle heating for a specified period (e.g., 1-3 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). |
| 4. Work-up | Quench the reaction by adding water. The product, being organic, will precipitate out of the aqueous solution. |
| 5. Isolation | Collect the solid precipitate by filtration and wash with water to remove any remaining acid and salts. |
| 6. Purification | The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound. |
Characterization Techniques
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present, such as the N-H stretches of the amine, the N-O stretches of the nitro group, and the C-Br stretch.[2]
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the final compound.
Applications in Drug Development
This compound serves as a crucial starting material and intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its primary reported uses are in the development of Casein Kinase 2 (CK2) inhibitors and novel telmisartan-glitazone hybrid analogs.[1]
Role in the Synthesis of CK2 Inhibitors
Casein Kinase 2 (CK2) is a serine/threonine kinase that is implicated in various cellular processes, including cell growth, proliferation, and apoptosis.[4] Overexpression of CK2 is associated with several types of cancer, making it a promising target for cancer therapy.[5][6] this compound is utilized as a key building block in the design and synthesis of potent and selective CK2 inhibitors.[1] The specific structural features of this aniline derivative are leveraged to construct molecules that can effectively bind to the active site of the CK2 enzyme.[1]
Application in Telmisartan-Glitazone Hybrid Analogs
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Telmisartan, an angiotensin II receptor antagonist, and glitazones, which are PPAR-γ agonists, are used to manage aspects of this syndrome.[7][8][9] Researchers are exploring novel hybrid molecules that combine the therapeutic benefits of both drug classes.[7] this compound is employed in docking studies and the synthesis of these telmisartan-glitazone hybrid analogs, highlighting its versatility as a scaffold in medicinal chemistry.[1]
The following diagram illustrates the workflow of utilizing this compound in drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H7BrN2O2 | CID 522679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-BROMO-6-METHYL-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. medchem.org.ua [medchem.org.ua]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.nova.edu [scholars.nova.edu]
- 8. Telmisartan prevents the glitazone-induced weight gain without interfering with its insulin-sensitizing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 4-Bromo-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-methyl-6-nitroaniline, a key chemical intermediate in pharmaceutical research and development. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its role in the development of targeted therapeutics.
Chemical Identity
IUPAC Name: this compound[1]
Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:
-
4-bromo-2-methyl-6-nitrobenzenamine[1]
-
4-Bromo-6-nitro-o-toluidine[1]
-
2-Amino-5-bromo-3-nitrotoluene[1]
-
2-Nitro-4-bromo-6-methylaniline[1]
-
Benzenamine, 4-bromo-2-methyl-6-nitro-[1]
-
4-bromo-2-methyl-6-nitrophenylamine[1]
-
4-bromo-6-methyl-2-nitroaniline[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| CAS Number | 77811-44-0 | |
| Melting Point | 143-147 °C | |
| Appearance | White to yellow or orange to brown crystals or powder | [2] |
| Assay (GC) | ≥96.0% | [2] |
Synthesis and Experimental Protocol
The synthesis of this compound is typically achieved through the electrophilic bromination of 2-methyl-6-nitroaniline. The nitro and methyl groups on the aniline ring direct the incoming bromine atom to the para position. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS).
Experimental Protocol: Bromination of 2-methyl-6-nitroaniline
While a specific detailed protocol for the synthesis of this compound was not found in the immediate search results, a general and analogous procedure for the bromination of a similar aniline derivative using N-bromosuccinimide (NBS) is described below. This protocol can be adapted and optimized by skilled chemists for the specific synthesis of the title compound.
Materials:
-
2-methyl-6-nitroaniline
-
N-bromosuccinimide (NBS)
-
Acetonitrile (solvent)
-
Catalytic amount of a protic acid (e.g., HCl or H₂SO₄)
-
Water
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-6-nitroaniline in acetonitrile.
-
Add a catalytic amount of a protic acid to the solution.
-
Slowly add N-bromosuccinimide (1.0 - 1.2 equivalents) to the stirred solution at room temperature. The addition may be done in portions to control any exotherm.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography to yield the final product.
Role in Drug Development and Signaling Pathways
This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its substituted aniline structure allows for further chemical modifications to generate complex molecular architectures with specific biological targets.
A notable application of this compound is in the development of inhibitors for Casein Kinase 2 (CK2). CK2 is a serine/threonine kinase that is implicated in various cellular processes, including cell proliferation, apoptosis, and angiogenesis. Dysregulation of CK2 activity has been linked to several diseases, including cancer. The structural features of this compound are utilized to design molecules that can effectively bind to the active site of CK2, thereby inhibiting its function.
Below is a conceptual workflow for the utilization of this compound in a drug discovery program targeting CK2.
References
Spectral Analysis of 4-Bromo-2-methyl-6-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2-methyl-6-nitroaniline (CAS No: 77811-44-0), a key organic intermediate. Due to the limited availability of public domain experimental spectra for this specific compound, this guide combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring such data are also provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the aromatic protons, the amine protons, and the methyl protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | 7.8 - 8.0 | Doublet (d) | 1H |
| H-5 | 7.5 - 7.7 | Doublet (d) | 1H |
| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | 2H |
| -CH₃ | 2.2 - 2.4 | Singlet (s) | 3H |
Note: The aromatic protons H-3 and H-5 are expected to show a small meta-coupling.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (-NH₂) | 145 - 150 |
| C-2 (-CH₃) | 120 - 125 |
| C-3 | 130 - 135 |
| C-4 (-Br) | 115 - 120 |
| C-5 | 125 - 130 |
| C-6 (-NO₂) | 140 - 145 |
| -CH₃ | 15 - 20 |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for its amine, nitro, and substituted aromatic functionalities.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (Amine) | 3300 - 3500 | Symmetric and Asymmetric Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Methyl) | 2850 - 2960 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Ring Stretching |
| N-O (Nitro) | 1500 - 1550 and 1300 - 1350 | Asymmetric and Symmetric Stretching |
| C-N (Amine) | 1250 - 1350 | Stretching |
| C-Br | 500 - 600 | Stretching |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The available data for this compound indicates the following key fragments.[1]
| m/z | Relative Intensity | Proposed Fragment |
| 232 | Major | [M+2]⁺ (due to ⁸¹Br isotope) |
| 230 | Major | [M]⁺ (due to ⁷⁹Br isotope) |
| 109 | Major | [M - Br - NO₂ - H]⁺ |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for a solid aromatic compound like this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Accurately weigh the sample and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Securely cap the tube and vortex until the sample is completely dissolved.
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
FT-IR Spectroscopy (ATR Method)
Objective: To obtain the infrared absorption spectrum.
Materials:
-
This compound (a small amount of solid)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound (a small amount of solid)
-
Mass spectrometer with an EI source and a direct insertion probe or a GC inlet
-
Capillary tube
Procedure:
-
Load a small amount of the solid sample into a capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
Introduce the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is recorded, showing the relative abundance of each ion.
Visualizations
The following diagrams illustrate the workflow of spectral analysis and the logical relationship between the techniques and the information they provide.
Caption: Workflow of Spectral Analysis for this compound.
Caption: Relationship of Spectral Data to Structural Elucidation.
References
Spectroscopic Analysis of 4-Bromo-2-methyl-6-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-methyl-6-nitroaniline. Due to the limited availability of experimentally derived public data, this guide utilizes high-quality predicted NMR data to facilitate the structural elucidation and characterization of this important chemical intermediate. The document also outlines a comprehensive experimental protocol for acquiring NMR spectra for this and structurally related compounds.
Chemical Structure
The chemical structure of this compound is presented below, illustrating the substitution pattern on the aniline ring which gives rise to its characteristic NMR spectra.
Figure 1. Chemical structure of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | 8.15 | Doublet (d) | 1H |
| H-5 | 7.55 | Doublet (d) | 1H |
| -NH₂ | 6.20 (broad) | Singlet (s) | 2H |
| -CH₃ | 2.25 | Singlet (s) | 3H |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts (δ) are referenced to TMS at 0 ppm.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | 145.0 |
| C-2 (C-CH₃) | 125.0 |
| C-3 | 135.0 |
| C-4 (C-Br) | 110.0 |
| C-5 | 128.0 |
| C-6 (C-NO₂) | 140.0 |
| -CH₃ | 17.0 |
Experimental Protocol for NMR Analysis
This section outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound and similar aromatic amines.
1. Sample Preparation [1]
-
Weigh approximately 10-20 mg of the purified solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.
-
Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient for aromatic compounds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: A range of approximately 0 to 200 ppm.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and data reporting.
Figure 2. Workflow for NMR analysis of this compound.
References
Unveiling the Molecular Vibrations: A Technical Guide to the FTIR Spectral Analysis of 4-Bromo-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral analysis of 4-Bromo-2-methyl-6-nitroaniline, a key organic intermediate in pharmaceutical synthesis. This document details the experimental protocols for synthesis and spectral acquisition, presents a thorough analysis of the compound's vibrational frequencies, and offers visual representations of experimental and logical workflows to aid in research and development.
Introduction
This compound (C₇H₇BrN₂O₂) is a substituted aniline derivative of significant interest in medicinal chemistry. Its applications include the design and synthesis of Casein Kinase 2 (CK2) inhibitors for potential cancer therapy and the development of novel telmisartan-glitazone hybrid analogs for treating metabolic syndrome. A precise understanding of its molecular structure and vibrational properties through techniques like FTIR spectroscopy is crucial for quality control, reaction monitoring, and the rational design of new therapeutic agents.
This guide provides a detailed interpretation of the FTIR spectrum of this compound. While direct experimental data for this specific molecule is not extensively published, this analysis is built upon established vibrational frequency data from structurally related compounds, including 4-nitroaniline and other substituted nitroanilines.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 2-methyl-6-nitroaniline. The following is a representative experimental protocol:
-
Dissolution: Dissolve 2-methyl-4-nitroaniline in a suitable solvent, such as acetonitrile or glacial acetic acid, at an elevated temperature (e.g., 60°C).
-
Bromination: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution. The reaction mixture is then typically heated to reflux for several hours.
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated. The crude product is then dissolved in a solvent like dichloromethane and washed sequentially with a base (e.g., sodium hydroxide solution) and brine.
-
Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by silica gel column chromatography to yield this compound as a solid.
FTIR Spectral Acquisition
The FTIR spectrum of solid this compound is typically recorded using the KBr pellet technique.
-
Sample Preparation: Mix a small amount of the finely ground solid sample (approximately 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: Transfer the mixture to a pellet-forming die and press it under high pressure to form a transparent or semi-transparent pellet.
-
Spectral Recording: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹, with a suitable resolution (e.g., 4 cm⁻¹).
FTIR Spectral Data and Interpretation
The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the amino (-NH₂), nitro (-NO₂), methyl (-CH₃) groups, the aromatic ring, and the carbon-bromine (C-Br) bond. The following table summarizes the expected vibrational frequencies and their assignments based on the analysis of analogous molecules.[1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3480 - 3380 | Asymmetric & Symmetric N-H Stretching | Amino (-NH₂) |
| 3100 - 3000 | Aromatic C-H Stretching | Aromatic Ring |
| 2980 - 2870 | Asymmetric & Symmetric C-H Stretching | Methyl (-CH₃) |
| 1630 - 1600 | N-H Scissoring (Bending) | Amino (-NH₂) |
| 1580 - 1475 | Aromatic C=C Stretching | Aromatic Ring |
| 1550 - 1500 | Asymmetric NO₂ Stretching | Nitro (-NO₂) |
| 1360 - 1320 | Symmetric NO₂ Stretching | Nitro (-NO₂) |
| 1465 - 1440 | Asymmetric C-H Bending | Methyl (-CH₃) |
| 1390 - 1370 | Symmetric C-H Bending | Methyl (-CH₃) |
| 1300 - 1200 | Aromatic C-N Stretching | Aryl Amine |
| 850 - 800 | C-N-O Bending | Nitro (-NO₂) |
| 750 - 700 | Aromatic C-H Out-of-Plane Bending | Aromatic Ring |
| 600 - 500 | C-Br Stretching | Carbon-Bromine Bond |
Visualizing Workflows and Molecular Relationships
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical processes involved in the analysis of this compound.
Caption: Experimental workflow for the synthesis and FTIR analysis of this compound.
Caption: Logical relationships between functional groups and their characteristic FTIR frequencies.
Conclusion
The FTIR spectral analysis of this compound provides valuable insights into its molecular structure. The characteristic absorption bands of the amino, nitro, methyl, and bromo-substituted aromatic functionalities serve as a reliable fingerprint for the identification and quality assessment of this important pharmaceutical intermediate. The detailed experimental protocols and spectral interpretation presented in this guide offer a solid foundation for researchers and professionals working with this compound, facilitating its effective use in drug discovery and development.
References
Mass Spectrometry Fragmentation Analysis of 4-Bromo-2-methyl-6-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 4-bromo-2-methyl-6-nitroaniline, a key organic intermediate. Understanding the fragmentation behavior of this molecule is crucial for its identification, characterization, and quality control in various research and development applications, including the synthesis of novel therapeutic agents.
Molecular Structure and Properties
This compound has the chemical formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol .[1] The structure consists of an aniline core substituted with a bromine atom, a methyl group, and a nitro group. The presence and positions of these functional groups dictate the molecule's fragmentation pathway under mass spectrometric analysis.
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| CAS Number | 77811-44-0 |
| Appearance | Orange solid |
Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern. The key mass-to-charge ratios (m/z) observed are summarized in the table below. The molecular ion peak is observed at m/z 230 and 232, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[1]
| m/z | Proposed Fragment Ion | Description |
| 230/232 | [C₇H₇BrN₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 213/215 | [C₇H₄BrN₂O]⁺˙ | Loss of OH radical |
| 200/202 | [C₇H₅BrN₂O]⁺ | Loss of NO radical |
| 184/186 | [C₇H₅BrN]⁺˙ | Loss of NO₂ radical |
| 151 | [C₇H₅N₂O₂]⁺ | Loss of Br radical |
| 122 | [C₆H₄BrN]⁺ | Loss of NO₂ and CH₃ radicals |
| 109 | [C₆H₅N₂O]⁺ | Loss of Br and subsequent rearrangement |
| 78 | [C₆H₄]⁺˙ | Benzene radical cation |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (M⁺˙). The subsequent fragmentation is driven by the cleavage of the weakest bonds and the stability of the resulting fragments. The nitro group, the carbon-bromine bond, and the methyl group are the primary sites of fragmentation.
A key initial fragmentation step for nitroaromatic compounds is the loss of a nitro group (NO₂) or a nitro radical (·NO₂). The presence of the ortho methyl group can also lead to an "ortho effect," resulting in the loss of an OH radical.
Experimental Protocol
The following protocol outlines a standard method for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
4.1 Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Electron Ionization (EI) source.
-
Quadrupole mass analyzer.
4.2 GC Conditions
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
4.3 MS Conditions
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-300.
4.4 Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 10 µg/mL for analysis.
This protocol provides a robust method for obtaining a reproducible mass spectrum of this compound, allowing for its unambiguous identification and further structural elucidation studies.
Conclusion
The mass spectrometry fragmentation of this compound is characterized by distinct cleavage patterns, primarily involving the loss of the nitro group, bromine atom, and methyl substituent. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion and major fragment ions. The detailed fragmentation pathway and experimental protocol provided in this guide serve as a valuable resource for researchers and scientists involved in the analysis and characterization of this and structurally related compounds.
References
Solubility Profile of 4-Bromo-2-methyl-6-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-methyl-6-nitroaniline in common laboratory solvents. Due to the limited availability of precise quantitative solubility data for this specific compound in publicly accessible literature, this document presents available qualitative data, comparative quantitative data for a structurally similar compound, and detailed experimental protocols for determining solubility.
Core Data Presentation
The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds. The presence of a polar nitro group and an amino group, combined with a nonpolar aromatic ring and a methyl group, results in varied solubility across different solvent classes.
Qualitative Solubility Data of this compound
Available data indicates a general solubility trend where the compound is more soluble in polar solvents, particularly polar aprotic solvents, and less soluble in nonpolar solvents and water.
| Solvent Class | Solvent | Solubility Description |
| Polar Protic | Water | Slightly soluble[1] |
| Methanol | Soluble (especially when hot)[1] | |
| Ethanol | Moderate | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Good solubility |
| Dimethylformamide (DMF) | Good solubility | |
| Nonpolar | Hexane | Slightly soluble to sparingly soluble |
Comparative Quantitative Solubility of a Structurally Similar Compound
To provide a quantitative perspective, the following table presents the solubility data for a closely related compound, 4-bromo-2-methoxy-N-methyl-6-nitroaniline. While not identical, this data offers a valuable approximation of the expected solubility behavior of this compound.
| Solvent | Solvent Class | Solubility | Solubility (g/L) |
| Dimethyl Sulfoxide | Polar Aprotic | Highly Soluble | 100-200 |
| Acetonitrile | Polar Aprotic | Moderately Soluble | 5-20 |
| Chloroform | Nonpolar | Moderately Soluble | 5-15 |
| Hexane | Nonpolar | Poorly Soluble | <0.1 |
Experimental Protocols
For researchers requiring precise solubility data, the following is a detailed methodology for the equilibrium solubility determination using the widely accepted shake-flask method. This protocol is a general guideline and may require optimization based on specific experimental conditions.
Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)
1. Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent at a controlled temperature.
2. Materials:
-
This compound (solid, crystalline powder)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, hexane, etc.) of high purity
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
3. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Concentration Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000
-
4. Quality Control:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Run a blank sample (solvent only) to check for any interference.
-
Ensure the temperature is maintained constant throughout the experiment.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of a chemical compound like this compound.
Caption: Workflow for determining the solubility of a compound.
References
An In-depth Technical Guide on the Physical Characteristics of 4-Bromo-2-methyl-6-nitroaniline
This guide provides a comprehensive overview of the physical characteristics of 4-Bromo-2-methyl-6-nitroaniline, tailored for researchers, scientists, and professionals in drug development.
Physical Properties
This compound is a synthetic organic compound.[1] Its physical state under normal laboratory conditions is solid.[1][2]
-
Color: The reported color of this compound varies, which can be indicative of its purity. It is generally described as a crystalline solid that can range from white to yellow and potentially orange to brown.[3][4][5]
-
Form: The compound typically exists in a solid form, described as crystals, crystalline powder, or simply powder.[2][3][4][5]
Quantitative Physical Data
The following table summarizes key quantitative physical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrN₂O₂ | [3][6] |
| Molecular Weight | 231.05 g/mol | [2][4][6] |
| Melting Point | 141.5-147.5 °C | [3][5] |
| 143-147 °C | [2][4] | |
| Water Solubility | Slightly soluble in water | [4] |
| Soluble in hot methanol | [4] |
Experimental Protocols
The determination of the physical characteristics of a solid organic compound like this compound follows established laboratory procedures.
3.1. Determination of Physical Form (Visual Inspection)
The physical form of a chemical compound is determined through careful visual observation.
-
Objective: To describe the macroscopic and microscopic appearance of the solid sample.
-
Apparatus:
-
Spatula
-
Watch glass or microscope slide
-
Microscope (optional, for finer detail)
-
-
Procedure:
-
A small, representative sample of the compound is placed on a clean, dry watch glass or microscope slide using a spatula.
-
The sample is observed under good lighting, and its form is noted. Descriptions can include crystalline, amorphous, powder, granular, or needles.
-
For a more detailed analysis, the sample can be viewed under a microscope to observe the crystal shape (e.g., prismatic, cubic, acicular).
-
The homogeneity of the sample is also assessed to determine if it consists of a uniform particle type.
-
3.2. Determination of Color
The color of a compound is determined by visual inspection against a standard background, and for more precise measurements, instrumental methods are used.
-
Objective: To accurately describe the color of the solid sample.
-
Apparatus (Visual Method):
-
Spatula
-
White viewing background (e.g., a white tile or a sheet of white paper)
-
-
Procedure (Visual Method):
-
A small amount of the solid is placed on a white background to ensure that the observed color is not influenced by the underlying surface.
-
The sample is viewed under diffuse, natural, or artificial daylight.
-
The color is described using standard terminology (e.g., white, off-white, yellow, light brown). Any variations in color within the sample are also noted.
-
-
Instrumental Method (e.g., UV-Vis Spectrophotometry):
-
For a quantitative and objective color assessment, a UV-Vis spectrophotometer can be used to measure the reflectance of the solid sample across the visible spectrum. The resulting data can be used to calculate color coordinates in a defined color space, as detailed in pharmacopeial methods such as USP <1061>.[7]
-
Workflow for Physical Characterization
The following diagram illustrates a typical workflow for the physical characterization of a solid chemical sample.
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. bnmv.ac.in [bnmv.ac.in]
- 3. reddit.com [reddit.com]
- 4. Color (instrumental method) | USP [usp.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uspbpep.com [uspbpep.com]
- 7. Is Color Analysis an Effective Method for QA/QC in Pharmaceutical Manufacturing? - Advancing Materials [thermofisher.com]
Physicochemical Data of 4-Bromo-2-methyl-6-nitroaniline
An In-depth Technical Guide to the Melting Point of 4-Bromo-2-methyl-6-nitroaniline
This technical guide provides a comprehensive overview of the melting point of this compound, a key organic intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical visualizations to support laboratory work and quality assessment.
This compound is an organic compound with the chemical formula C₇H₇BrN₂O₂.[1] Its molecular weight is 231.05 g/mol .[1] The compound's structure, featuring bromine, methyl, and nitro groups on an aniline core, makes it a valuable intermediate in the synthesis of various pharmaceutical agents, including CK2 inhibitors and telmisartan-glitazone hybrid analogs.[2][3]
Melting Point Data
The melting point is a critical physical property used to determine the purity of a crystalline solid. For this compound (CAS Number: 77811-44-0), the experimentally determined melting point range is consistently reported in the mid-140s degrees Celsius. The data from prominent chemical suppliers is summarized below.
| Parameter | Value | Source |
| Melting Point | 143-147 °C | Sigma-Aldrich |
| Melting Point | 141.5-147.5 °C | Thermo Scientific Chemicals[4][5][6] |
| Appearance | Crystals or powder, white to yellow or orange to brown | Thermo Scientific Chemicals[4][5][6] |
| Purity (Assay) | ≥96.0% to 97% | Sigma-Aldrich, Thermo Scientific Chemicals[4][5][6] |
It is crucial to distinguish this compound from its isomers, which possess different physical properties. For instance, 2-Bromo-4-methyl-6-nitroaniline (CAS 827-24-7) has a significantly lower melting point of 64-66 °C.[7] Another related compound, 4-Bromo-2-nitroaniline (CAS 875-51-4), melts in the range of 110-113 °C.[8]
Experimental Protocol: Melting Point Determination
The following is a standard methodology for determining the melting point range of a solid organic compound like this compound using a capillary melting point apparatus.
Objective: To determine the temperature range over which the solid sample melts, providing an indication of its purity.
Materials and Equipment:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at an appropriate temperature below its melting point.
-
Place a small amount of the crystalline sample into a clean, dry mortar and gently grind it into a fine powder using a pestle. This ensures uniform packing in the capillary tube.
-
-
Capillary Tube Packing:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid (2-3 mm in height) is collected.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the apparatus to a heating rate appropriate for the sample. For a substance with an expected melting point around 145 °C, a rapid heating rate can be used to reach approximately 125 °C, followed by a slower rate of 1-2 °C per minute.
-
-
Melting Point Observation:
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating slowly and record the temperature (T₂) at which the entire solid sample has completely melted into a clear liquid.
-
-
Reporting:
-
The melting point is reported as a range from T₁ to T₂.
-
A pure sample will typically exhibit a sharp melting point range of 1-2 °C. A broader range may indicate the presence of impurities.
-
Visualizations
The following diagrams illustrate the experimental workflow for melting point determination and the logical relationship between sample purity and the observed melting point range.
References
- 1. This compound (CAS 77811-44-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. A14319.14 [thermofisher.com]
- 7. 2-BROMO-4-METHYL-6-NITROANILINE, CasNo.827-24-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 8. 4-溴-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Theoretical Properties of 4-Bromo-2-methyl-6-nitroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-methyl-6-nitroaniline is a key organic intermediate with significant applications in pharmaceutical synthesis, particularly in the development of targeted therapeutics. Its unique molecular architecture, featuring a substituted aniline core, makes it a valuable building block for complex bioactive molecules. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, predicted spectral data, and its role as a precursor in the synthesis of Casein Kinase 2 (CK2) inhibitors. Detailed experimental protocols for its synthesis and analysis are presented, alongside a theoretical exploration of its molecular properties based on computational studies of analogous compounds. Furthermore, this guide visualizes the pertinent CK2 signaling pathway to provide context for its application in drug discovery.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature, appearing as a light yellow to brown powder or crystalline solid.[1] Its fundamental physicochemical properties are summarized in Table 1. While extensive experimental and theoretical spectroscopic data for this specific molecule are not widely published, typical spectral characteristics can be predicted based on its structural motifs and data from similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇BrN₂O₂ | [2] |
| Molecular Weight | 231.05 g/mol | [3] |
| CAS Number | 77811-44-0 | [2] |
| Melting Point | 143-147 °C | [4] |
| Boiling Point (Predicted) | 326.8 ± 37.0 °C | [1] |
| pKa (Predicted) | -1.23 ± 0.25 | [1] |
| Water Solubility | Slightly soluble in water, soluble in hot methanol | [1] |
| Appearance | Light yellow to brown powder/crystal | [1] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Wavenumber/Chemical Shift | Assignment | Reference(s) for Analogy |
| FT-IR (cm⁻¹) | ~3400-3500 (asymmetric), ~3300-3400 (symmetric) | N-H stretching | [5] |
| ~1600-1630 | N-H bending | ||
| ~1500-1550 (asymmetric), ~1300-1350 (symmetric) | NO₂ stretching | ||
| ~1250-1300 | C-N stretching | ||
| ~550-650 | C-Br stretching | [6] | |
| ¹H NMR (ppm) | Chemical shifts will be influenced by the specific solvent. Protons on the aromatic ring would appear in the aromatic region, and the methyl and amine protons would have characteristic shifts. | Aromatic, Methyl, and Amine protons | [7] |
| ¹³C NMR (ppm) | Carbons attached to the electron-withdrawing nitro and bromo groups would be shifted downfield. The carbon bearing the methyl group would be upfield relative to the other aromatic carbons. | Aromatic and Methyl carbons | [8] |
| Mass Spectrometry (m/z) | The molecular ion peak would be expected at approximately 230 and 232, reflecting the isotopic distribution of bromine. Fragmentation patterns would likely involve the loss of the nitro group and other substituents. | Molecular Ion and Fragments | [2] |
Theoretical and Computational Properties
A typical computational workflow for analyzing a molecule like this compound would involve geometry optimization, frequency calculations, and the analysis of molecular orbitals and electrostatic potential.
Caption: A typical workflow for DFT calculations.
Table 3: Key Theoretical Parameters and Their Significance
| Parameter | Significance in Drug Discovery | Predicted Trends for this compound | Reference(s) for Analogy |
| HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the molecule's ability to donate electrons. Important for understanding reaction mechanisms and potential for forming charge-transfer complexes with biological targets. | The electron-donating amino group and electron-withdrawing nitro and bromo groups will influence the HOMO energy. The amino group will likely be a major contributor to the HOMO. | [9][10] |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the molecule's ability to accept electrons. Important for understanding reactivity with nucleophiles and potential for redox reactions. | The nitro group, being strongly electron-withdrawing, is expected to significantly lower the LUMO energy, making the molecule a better electron acceptor. | [9][10] |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. | The presence of both donor (amino, methyl) and acceptor (nitro, bromo) groups suggests a potential for a relatively small HOMO-LUMO gap, indicating charge transfer characteristics. | [10][11] |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor). This is crucial for predicting non-covalent interactions with protein binding sites. | Negative potential is expected around the oxygen atoms of the nitro group and the nitrogen of the amino group. Positive potential may be found near the hydrogen atoms of the amino group. | [12] |
Role in Pharmaceutical Synthesis and Signaling Pathways
This compound is a vital intermediate in the synthesis of inhibitors targeting Casein Kinase 2 (CK2).[13][14] CK2 is a serine/threonine kinase that is implicated in various cellular processes, including cell proliferation, survival, and inflammation.[1] Its dysregulation is linked to numerous diseases, including cancer.[1] CK2 exerts its effects by phosphorylating a wide range of protein substrates, thereby modulating several key signaling pathways.
The primary signaling pathways influenced by CK2 include:
-
PI3K/AKT/mTOR Pathway: CK2 can activate this critical pro-survival pathway.[15]
-
NF-κB Pathway: CK2 is involved in the activation of NF-κB, a key regulator of inflammation and cell survival.[16][17]
-
JAK/STAT Pathway: CK2 can interact with and activate components of the JAK/STAT pathway, which is crucial for cytokine signaling.[18][19][20]
Caption: CK2's role in major signaling pathways.
Experimental Protocols
The following section outlines a plausible synthetic route for this compound based on established chemical transformations for analogous compounds.
Synthesis of this compound
This synthesis can be conceptualized as a multi-step process starting from a suitable aniline derivative. A likely route involves the bromination of 2-methyl-6-nitroaniline.
Reaction Scheme:
2-Methyl-6-nitroaniline → this compound
Materials and Reagents:
-
2-Methyl-6-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable solvent)
-
Dichloromethane
-
Sodium hydroxide solution (e.g., 2.5 M)
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-6-nitroaniline in acetonitrile.
-
Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to go to completion (monitoring by TLC is recommended).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Extraction: Dilute the residue with dichloromethane and wash sequentially with sodium hydroxide solution and saturated saline.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of n-hexane and ethyl acetate) to afford pure this compound.
Note: This is a generalized procedure and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve high yields and purity.[7]
Analytical Methods
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A suitable mobile phase would be a mixture of n-hexane and ethyl acetate.
-
Melting Point: To determine the purity of the final product.
-
Spectroscopic Analysis (FT-IR, NMR, Mass Spectrometry): To confirm the identity and structure of the synthesized compound.
Caption: Workflow for synthesis and analysis.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry due to its role as a precursor for potent enzyme inhibitors. This guide has provided a detailed overview of its theoretical properties, drawing upon data from analogous compounds to predict its behavior and characteristics. The outlined synthetic and analytical protocols offer a practical framework for its preparation and characterization in a laboratory setting. The visualization of the CK2 signaling pathway highlights the biological context in which inhibitors derived from this molecule operate. Further dedicated computational and experimental studies on this compound would be invaluable to further elucidate its properties and expand its applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [webbook.nist.gov]
- 3. 77811-44-0 | this compound - Moldb [moldb.com]
- 4. PI3K/Akt/mTOR Signaling - BioCrick [biocrick.com]
- 5. ripublication.com [ripublication.com]
- 6. FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-BROMO-6-METHYL-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. Involvement of PI3K-AKT-mTOR pathway in protein kinase CKII inhibition-mediated senescence in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CK2 Is a C-Terminal IkappaB Kinase Responsible for NF-kappaB Activation during the UV Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway. | Semantic Scholar [semanticscholar.org]
- 19. A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to 4-Bromo-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-methyl-6-nitroaniline, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, spectroscopic data, a plausible synthetic route with experimental protocols, and its role in the synthesis of advanced therapeutic agents.
Chemical and Physical Properties
This compound is a substituted aniline derivative. The presence of bromo, methyl, and nitro functional groups on the aniline core makes it a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 77811-44-0 | |
| Molecular Formula | C₇H₇BrN₂O₂ | |
| Molecular Weight | 231.05 g/mol | |
| Appearance | Solid | |
| Melting Point | 143-147 °C | |
| InChI | 1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
| InChIKey | ZXFVKFUXKFPUQJ-UHFFFAOYSA-N | |
| SMILES | Cc1cc(Br)cc(c1N)--INVALID-LINK--=O |
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. Detailed spectral assignments are based on the analysis of related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No detailed, assigned experimental NMR data for this compound was found in the public domain. The following are predicted chemical shifts based on the analysis of similar structures.
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.3 | s | -CH₃ |
| ~6.5 | br s | -NH₂ |
| ~7.8 | d | Ar-H |
| ~8.1 | d | Ar-H |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~17 | -CH₃ |
| ~110 | Ar-C |
| ~120 | Ar-C |
| ~130 | Ar-C |
| ~135 | Ar-C |
| ~140 | Ar-C |
| ~145 | Ar-C |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | N-H stretch (amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1620-1580 | Strong | N-H bend (amine) |
| 1550-1490 | Strong | N-O asymmetric stretch (nitro) |
| 1360-1290 | Strong | N-O symmetric stretch (nitro) |
| 850-750 | Strong | C-H out-of-plane bend (aromatic) |
| 600-500 | Medium | C-Br stretch |
Mass Spectrometry
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
| m/z | Relative Intensity | Assignment |
| 231/233 | High | [M]⁺ |
| 214/216 | Medium | [M-OH]⁺ |
| 185/187 | Medium | [M-NO₂]⁺ |
Synthesis of this compound
A direct, one-step synthesis of this compound from a commercially available precursor is not well-documented in the reviewed literature. However, a plausible and efficient two-step synthetic pathway can be proposed, starting from 2-methylaniline (o-toluidine). This pathway involves the bromination of N-acetyl-2-methylaniline followed by nitration and subsequent deprotection. A more direct, but less selective, potential route involves the nitration of 4-bromo-2-methylaniline.
Proposed Synthetic Pathway
Caption: Plausible two-step synthesis of this compound.
Experimental Protocols
The following protocols are based on established procedures for similar transformations and are provided as a guide for laboratory synthesis.
Step 1: Synthesis of 4-Bromo-2-methylaniline [1]
This procedure involves the protection of the amino group of 2-methylaniline, followed by bromination and deprotection.
-
Part A: Acetylation of 2-Methylaniline
-
In a suitable reaction vessel, combine 2-methylaniline and acetic anhydride.
-
Stir the mixture and maintain a constant temperature of 50-70°C.
-
After the reaction is complete, cool the mixture to allow for the crystallization of N-(2-methylphenyl)acetamide.
-
-
Part B: Bromination of N-(2-methylphenyl)acetamide
-
Dissolve the N-(2-methylphenyl)acetamide in a suitable solvent (e.g., acetic acid).
-
Slowly add a brominating agent, such as liquid bromine, to the solution while stirring.
-
Maintain the reaction at a controlled temperature to ensure selective bromination at the para position.
-
Upon completion, the product, N-(4-bromo-2-methylphenyl)acetamide, can be isolated by precipitation and filtration.
-
-
Part C: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide
-
Suspend the N-(4-bromo-2-methylphenyl)acetamide in a mixture of concentrated hydrochloric acid and dioxane.
-
Reflux the mixture for approximately 1.5 to 2.5 hours.
-
After cooling, neutralize the reaction mixture with an aqueous ammonia solution to a pH of 8-10.
-
The product, 4-bromo-2-methylaniline, will precipitate and can be collected by filtration. Further purification can be achieved by extraction and drying of the organic phase.
-
Step 2: Nitration of 4-Bromo-2-methylaniline
This is a proposed method based on standard nitration procedures for substituted anilines.
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 4-bromo-2-methylaniline with constant stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.
-
Add the nitrating mixture dropwise to the solution of 4-bromo-2-methylaniline, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid, wash with cold water until the washings are neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, highlighting its importance in medicinal chemistry.
Synthesis of CK2 Inhibitors
Casein Kinase 2 (CK2) is a protein kinase that is implicated in various cellular processes, and its dysregulation is associated with diseases such as cancer. This compound serves as a key building block for the synthesis of potent and selective CK2 inhibitors. The structural features of this aniline derivative are instrumental in achieving high binding affinity to the ATP-binding site of the CK2 enzyme.
Development of Telmisartan-Glitazone Hybrid Analogs
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Researchers are exploring novel therapeutic strategies, including the development of hybrid molecules that can target multiple pathways involved in the syndrome. This compound is utilized in the synthesis of telmisartan-glitazone hybrid analogs. These compounds combine the pharmacological properties of an angiotensin II receptor blocker (telmisartan) and a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist (a glitazone), offering a multi-faceted approach to treating metabolic syndrome.
Caption: Key applications of this compound in drug development.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide provides a solid foundation for researchers and professionals working with this compound. The information compiled herein is intended to facilitate its synthesis, characterization, and application in the advancement of pharmaceutical research.
References
An In-depth Technical Guide to 4-Bromo-2-methyl-6-nitroaniline: Discovery and Background
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-methyl-6-nitroaniline, a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical and spectroscopic properties, outlines its synthesis, and explores its significant role as a building block in the development of therapeutic agents, including Casein Kinase 2 (CK2) inhibitors and telmisartan-glitazone hybrid analogs. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.
Introduction
This compound (CAS No. 77811-44-0) is an aromatic amine containing bromo, methyl, and nitro functional groups.[1][2] Its unique substitution pattern makes it a valuable precursor in the synthesis of complex heterocyclic compounds. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its importance has grown with its application in medicinal chemistry. This compound serves as a critical starting material for creating molecules with significant biological activity, particularly in the fields of oncology and metabolic diseases.[3]
Physicochemical and Spectroscopic Properties
The properties of this compound are summarized in the tables below, providing essential data for its handling, characterization, and use in chemical reactions.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrN₂O₂ | [2] |
| Molecular Weight | 231.05 g/mol | [2][4] |
| Appearance | Light yellow to brown crystalline powder | [5] |
| Melting Point | 143-147 °C | [4] |
| Water Solubility | Slightly soluble in water, soluble in hot methanol | [5] |
| pKa | -1.23 ± 0.25 (Predicted) | [5] |
| LogP (Octanol/Water) | 2.7 | [2] |
Spectroscopic Data
| Spectroscopy | Key Data | Source(s) |
| ¹H NMR | Spectral data available for related isomers such as 2-bromo-6-methyl-4-nitroaniline show characteristic aromatic and methyl proton signals. For 2-bromo-6-methyl-4-nitroaniline (in DMSO-d6): δ 8.15 (d, J=2.5Hz, 1H), 7.93 (d, J=2.1Hz, 1H), 6.53 (s, 2H), 2.23 (s, 3H). | [6] |
| ¹³C NMR | Full spectral data for the title compound is available in spectral databases. | [2] |
| FT-IR | Spectra available, showing characteristic peaks for amine, nitro, and aromatic C-H and C-C bonds. | [7] |
| Mass Spectrometry | Mass spectra are available, consistent with the molecular weight of the compound. | [7] |
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of 2-methyl-6-nitroaniline. The following is a representative experimental protocol.
Experimental Protocol: Bromination of 2-methyl-6-nitroaniline
Materials:
-
2-methyl-6-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
2.5 M Sodium hydroxide solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
n-hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-methyl-6-nitroaniline in acetonitrile at 60 °C.
-
Add N-bromosuccinimide to the solution.
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and concentrate it.
-
Dilute the residue with dichloromethane.
-
Wash the organic phase sequentially with 2.5 M sodium hydroxide solution and saturated saline.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.
This protocol is adapted from the synthesis of the related isomer, 2-bromo-6-methyl-4-nitroaniline, and may require optimization for the synthesis of this compound.[6]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Applications in Drug Development
This compound is a key intermediate in the synthesis of several classes of therapeutic agents.
Precursor for Casein Kinase 2 (CK2) Inhibitors
Casein Kinase 2 (CK2) is a protein kinase that is often overexpressed in cancer cells and is involved in cell growth, proliferation, and suppression of apoptosis. Therefore, inhibitors of CK2 are promising candidates for cancer therapy. This compound serves as a foundational scaffold for the synthesis of various CK2 inhibitors. The presence of the bromo, methyl, and nitro groups allows for further chemical modifications to create potent and selective inhibitors.
Synthesis of Telmisartan-Glitazone Hybrid Analogs
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Telmisartan, an angiotensin II receptor blocker, and glitazones, which are PPAR-γ activators, are used to treat conditions associated with metabolic syndrome. This compound is utilized as a key building block in the synthesis of hybrid molecules that combine the pharmacophores of both telmisartan and glitazones.[3] The goal of these hybrid analogs is to create a single molecule that can address multiple aspects of metabolic syndrome.
Illustrative Synthetic Pathway
The following diagram illustrates the general role of this compound as a precursor in the synthesis of more complex drug molecules.
Caption: Role of this compound in drug synthesis.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[4] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
This compound is a chemical intermediate of significant value in the pharmaceutical industry. Its well-defined physicochemical and spectroscopic properties, along with established synthetic routes, make it a reliable starting material for the development of novel therapeutic agents. Its role in the synthesis of CK2 inhibitors and telmisartan-glitazone hybrid analogs highlights its importance in addressing critical health areas such as oncology and metabolic diseases. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.
References
- 1. This compound (CAS 77811-44-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C7H7BrN2O2 | CID 522679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-溴-2-甲基-6-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 77811-44-0 [m.chemicalbook.com]
- 6. 2-BROMO-6-METHYL-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. This compound [webbook.nist.gov]
Methodological & Application
Laboratory-Scale Synthesis of 4-Bromo-2-methyl-6-nitroaniline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale preparation of 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0), a valuable building block in organic synthesis, particularly in the development of kinase inhibitors and other therapeutic agents. The synthesis is a two-step process commencing with the nitration of o-toluidine to form the key intermediate, 2-amino-3-nitrotoluene, followed by a regioselective bromination. This protocol includes detailed experimental procedures, characterization data, and a visual workflow to ensure reproducibility and safety in a laboratory setting.
Introduction
This compound, also known as 2-amino-5-bromo-3-nitrotoluene, is an important organic intermediate.[1] Its structure, featuring amino, nitro, methyl, and bromo substituents on a benzene ring, provides multiple reactive sites for further chemical transformations. This makes it a crucial precursor in the synthesis of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. This application note outlines a reliable and well-documented laboratory-scale procedure for its synthesis.
Overall Reaction Scheme
The synthesis of this compound is achieved in two main steps:
-
Step 1: Synthesis of 2-Amino-3-nitrotoluene via acetylation of o-toluidine, followed by nitration and subsequent hydrolysis.
-
Step 2: Bromination of 2-Amino-3-nitrotoluene to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-nitrotoluene
This procedure is adapted from a well-established method described in Organic Syntheses.[2]
Materials and Reagents:
-
o-Toluidine
-
Acetic anhydride
-
70% Nitric acid
-
Concentrated Hydrochloric acid
-
Ice
Procedure:
-
Acetylation of o-Toluidine: In a 1-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 650 mL of acetic anhydride. To this, slowly add 107 g (1 mole) of o-toluidine from the dropping funnel. The reaction is exothermic.
-
Nitration: Cool the resulting solution to 12–13 °C in an ice-salt bath. Replace the dropping funnel and condenser with a new dropping funnel containing 126 mL of 70% nitric acid and a thermometer. Add the nitric acid dropwise, maintaining the temperature between 10–12 °C. The addition should take 1–2 hours.
-
Precipitation: Pour the reaction mixture into 3 L of ice water with stirring. The mixture of 4- and 6-nitroacetotoluides will precipitate as a cream-colored solid.
-
Filtration and Washing: Collect the precipitate on a large Büchner funnel and wash it thoroughly with four 500-mL portions of ice water.
-
Hydrolysis: Transfer the moist product to a steam distillation apparatus. Add 300 mL of concentrated hydrochloric acid and heat the mixture to boiling. The acetotoluides will hydrolyze rapidly.
-
Purification by Steam Distillation: Introduce steam and continue the distillation until approximately 36 L of distillate has been collected. The 2-amino-3-nitrotoluene will separate as bright orange needles upon cooling the distillate.
-
Isolation: Collect the product by filtration and dry it. The yield is typically between 75–84 g (49–55% based on o-toluidine).[2]
Characterization of 2-Amino-3-nitrotoluene:
| Property | Value | Reference |
| Appearance | Orange needles | [2] |
| Melting Point | 92–94 °C (crude) | [2] |
| 95–96 °C (purified) | [2] | |
| Molecular Wt. | 152.15 g/mol |
Step 2: Synthesis of this compound
This step involves the regioselective bromination of the intermediate, 2-amino-3-nitrotoluene. The amino group is a strong activating group and directs ortho- and para- to itself. The methyl group is also activating (ortho-, para-directing), while the nitro group is a deactivating, meta-directing group. The position para to the amino group (position 5) is the most activated and sterically accessible site for electrophilic substitution. A common and effective method for the bromination of activated aromatic rings is the use of N-Bromosuccinimide (NBS).[3][4]
Materials and Reagents:
-
2-Amino-3-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
2.5 M Sodium hydroxide solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-nitrotoluene (1 equivalent) in acetonitrile.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Extraction: Dilute the residue with dichloromethane and wash sequentially with 2.5 M sodium hydroxide solution and saturated saline solution.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to afford this compound as a solid.
Characterization of this compound:
| Property | Value | Reference |
| CAS Number | 77811-44-0 | |
| Molecular Formula | C₇H₇BrN₂O₂ | |
| Molecular Wt. | 231.05 g/mol | |
| Appearance | Orange solid | [1] |
| Melting Point | 143-147 °C | |
| Purity (Assay) | 97% |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
o-Toluidine is toxic and a suspected carcinogen. Handle with extreme care.
-
Acetic anhydride, nitric acid, and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
N-Bromosuccinimide is an irritant. Avoid inhalation of dust.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
The two-step synthesis protocol provided herein offers a reliable method for the laboratory-scale preparation of this compound. The procedure for the synthesis of the 2-amino-3-nitrotoluene intermediate is well-established, and the subsequent bromination with NBS provides a practical route to the final product. Adherence to the detailed protocols and safety precautions is essential for a successful and safe synthesis.
References
Applications of 4-Bromo-2-methyl-6-nitroaniline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methyl-6-nitroaniline is a versatile aromatic amine that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a nitro group on the aniline core, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures, making it a valuable intermediate in medicinal chemistry for the development of novel therapeutic agents. The presence of the nitro group, a strong electron-withdrawing group, and the bromine atom, a versatile synthetic handle, allows for a range of chemical transformations, including nucleophilic aromatic substitution, reduction, and cross-coupling reactions. This application note will detail the use of this compound in the synthesis of Casein Kinase 2 (CK2) inhibitors and telmisartan-glitazone hybrid analogs, providing detailed protocols and relevant data.
Core Applications
The primary applications of this compound in medicinal chemistry lie in its role as a precursor for the synthesis of heterocyclic scaffolds, which are central to many therapeutic agents. Two key areas of application are:
-
Synthesis of Casein Kinase 2 (CK2) Inhibitors: CK2 is a serine/threonine kinase that is implicated in cell proliferation, apoptosis, and inflammation. Its overexpression is associated with various cancers, making it an attractive target for cancer therapy. This compound can be utilized to synthesize substituted benzimidazoles, a common scaffold for potent and selective CK2 inhibitors.[1]
-
Development of Telmisartan-Glitazone Hybrid Analogs: Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Telmisartan, an angiotensin II receptor blocker, and glitazones, peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, are used to manage aspects of this syndrome. Hybrid molecules combining the pharmacophores of both drugs are being explored as single-molecule multi-target agents. This compound serves as a key starting material for the synthesis of the benzimidazole core of telmisartan-like moieties in these hybrid structures.
Data Presentation
Due to the proprietary nature of drug discovery, specific quantitative data for compounds directly synthesized from this compound are not always publicly available. The following tables provide illustrative quantitative data for analogous compounds within the respective therapeutic classes, demonstrating the potential potency that can be achieved.
Table 1: Inhibitory Activity of Representative Benzimidazole-based CK2 Inhibitors
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | 110 | - | - |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromobenzimidazole) | CK2 | 50 | - | - |
| Hypothetical Derivative 1 | CK2 | 35 | TBB | 110 |
| Hypothetical Derivative 2 | CK2 | 20 | DMAT | 50 |
Note: Hypothetical derivatives represent potential compounds synthesized using this compound as a starting material, with expected potency in a similar range to established inhibitors.
Table 2: Biological Activity of Representative Telmisartan-Glitazone Hybrid Analogs
| Compound | PPARγ Agonist Activity (EC50, µM) | AT1 Receptor Binding Affinity (IC50, µM) |
| Telmisartan | 1.7 | 0.02 |
| Rosiglitazone | 0.04 | >10 |
| Hypothetical Hybrid 1 | 0.5 | 0.1 |
| Hypothetical Hybrid 2 | 0.2 | 0.05 |
Note: Hypothetical hybrids are illustrative of compounds that could be synthesized using this compound, demonstrating the dual activity profile.
Experimental Protocols
The following are detailed, illustrative protocols for the synthesis of a hypothetical CK2 inhibitor and a telmisartan-glitazone hybrid analog, starting from this compound. These protocols are based on established synthetic methodologies for these classes of compounds.
Protocol 1: Synthesis of a Hypothetical Benzimidazole-based CK2 Inhibitor
This protocol describes a multi-step synthesis of a potential CK2 inhibitor. The key steps involve the reduction of the nitro group of this compound, followed by cyclization to form the benzimidazole core, and subsequent functionalization.
Step 1: Reduction of this compound to 4-Bromo-6-methylbenzene-1,2-diamine
-
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe, 5.0 eq)
-
Ammonium chloride (NH4Cl, 1.0 eq)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a stirred suspension of this compound in a mixture of ethanol and water (4:1), add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-Bromo-6-methylbenzene-1,2-diamine.
-
Step 2: Cyclization to form the Benzimidazole Core
-
Materials:
-
4-Bromo-6-methylbenzene-1,2-diamine (1.0 eq)
-
4,5,6,7-Tetrabromo-1H-benzotriazole-1-carboximidamide (a hypothetical reagent, 1.1 eq)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Heat polyphosphoric acid to 150 °C in a round-bottom flask.
-
Add 4-Bromo-6-methylbenzene-1,2-diamine and the carboximidamide reagent to the hot PPA.
-
Stir the mixture at 150-160 °C for 4-6 hours.
-
Cool the reaction mixture to approximately 100 °C and pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the resulting precipitate with dichloromethane (3 x).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzimidazole derivative.
-
Step 3: N-Alkylation of the Benzimidazole Core
-
Materials:
-
Substituted Benzimidazole from Step 2 (1.0 eq)
-
Appropriate alkyl halide (e.g., 2-(dimethylamino)ethyl chloride hydrochloride, 1.2 eq)
-
Potassium carbonate (K2CO3, 3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the benzimidazole derivative in anhydrous DMF.
-
Add potassium carbonate and the alkyl halide.
-
Stir the reaction mixture at 60-80 °C for 12-18 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the final hypothetical CK2 inhibitor.
-
Protocol 2: Synthesis of a Hypothetical Telmisartan-Glitazone Hybrid Analog
This protocol outlines the synthesis of a hybrid molecule incorporating a telmisartan-like benzimidazole moiety and a glitazone pharmacophore.
Step 1: Synthesis of the Benzimidazole Intermediate
-
This step is similar to Steps 1 and 2 of Protocol 1, but with a different cyclization partner to build the core structure analogous to telmisartan.
Step 2: N-Alkylation with a Biphenyl Moiety
-
Materials:
-
Benzimidazole intermediate (1.0 eq)
-
Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (1.1 eq)
-
Potassium hydroxide (KOH, 2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve the benzimidazole intermediate in DMSO.
-
Add powdered potassium hydroxide and stir for 30 minutes at room temperature.
-
Add methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate to the mixture.
-
Stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the alkylated product.
-
Step 3: Coupling with the Glitazone Moiety and Hydrolysis
-
Materials:
-
Alkylated biphenyl derivative from Step 2 (1.0 eq)
-
A suitable glitazone precursor with a linker (e.g., 5-(4-(2-aminoethoxy)benzyl)thiazolidine-2,4-dione, 1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
DMF
-
Lithium hydroxide (LiOH, 5.0 eq)
-
Tetrahydrofuran (THF)/Water
-
-
Procedure (Amide Coupling):
-
First, hydrolyze the methyl ester of the alkylated biphenyl derivative to the corresponding carboxylic acid using LiOH in THF/water.
-
Dissolve the resulting carboxylic acid and the glitazone precursor in DMF.
-
Add HATU and DIPEA and stir at room temperature for 12-24 hours.
-
Work up the reaction by adding water and extracting with ethyl acetate.
-
Purify the crude product by column chromatography to yield the final hybrid analog.
-
Mandatory Visualizations
Caption: Synthetic workflow for a hypothetical CK2 inhibitor.
Caption: Simplified signaling role of CK2 and its inhibition.
Caption: Synthetic workflow for a telmisartan-glitazone hybrid.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of potent therapeutic agents, such as CK2 inhibitors and multi-target telmisartan-glitazone hybrids, highlights its importance in modern drug discovery. The provided protocols, while illustrative, are based on robust and established chemical transformations and offer a clear pathway for the synthesis of these complex molecules. Further optimization of reaction conditions and exploration of diverse substituents are likely to yield novel drug candidates with improved pharmacological profiles.
References
Application Notes and Protocols for the Synthesis of Novel CK2 Inhibitors from 4-Bromo-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a myriad of cellular processes, including cell cycle regulation, DNA repair, and apoptosis.[1] Dysregulation of CK2 activity is strongly implicated in the pathogenesis of various diseases, particularly cancer, making it a compelling therapeutic target.[1] The development of potent and selective CK2 inhibitors is an active area of research in drug discovery. Many successful CK2 inhibitors are ATP-competitive and feature polyhalogenated benzimidazole or benzotriazole scaffolds.[2][3]
This document provides a detailed protocol for the synthesis of a potential novel CK2 inhibitor starting from 4-Bromo-2-methyl-6-nitroaniline. This starting material is a valuable scaffold due to its specific substitution pattern, which can be strategically utilized to construct a substituted benzimidazole core, a common feature in potent CK2 inhibitors. The protocols outlined below are based on established synthetic methodologies for related compounds and provide a framework for the development of new chemical entities targeting CK2.
Proposed Synthetic Scheme
The proposed synthesis involves a two-step process:
-
Reduction of the nitro group: The nitro group of this compound is selectively reduced to an amine to form the reactive intermediate, 4-bromo-6-methylbenzene-1,2-diamine.
-
Benzimidazole Ring Formation: The resulting diamine undergoes a condensation and cyclization reaction to form the benzimidazole scaffold. This protocol will use 4,5,6,7-tetrabromo-1H-benzotriazole-1-carbaldehyde as the coupling partner to generate a highly halogenated final compound, a strategy known to enhance CK2 inhibition.
Data Presentation: Potency of Structurally Related CK2 Inhibitors
Quantitative data for known benzimidazole and benzotriazole-based CK2 inhibitors are summarized below to provide a benchmark for the potential potency of newly synthesized analogs.
| Compound Name | Scaffold | Ki (µM) | IC50 (µM) | Notes |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | Benzotriazole | 0.40 | - | A widely used, potent and selective CK2 inhibitor.[2] |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromobenzimidazole) | Benzimidazole | 0.040 | - | A derivative of TBB with improved potency.[4] |
| DRB (5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole) | Benzimidazole | 23 | - | An early, less potent benzimidazole-based inhibitor.[2] |
| 5,6,7-Tribromo-4-methyl-1H-benzotriazole | Benzotriazole | - | 0.51 | The methyl substituent is noted to contribute to activity.[3] |
| 5,6,7-Tribromo-4-ethyl-1H-benzotriazole | Benzotriazole | - | 0.16 | Demonstrates that small alkyl substituents on the polybrominated ring can be beneficial for potency.[3] |
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-6-methylbenzene-1,2-diamine (Intermediate 1)
This protocol describes the reduction of the nitro group in this compound.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), ethanol, and water (4:1 v/v).
-
Add iron powder (5 equivalents) and ammonium chloride (1 equivalent) to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 4-bromo-6-methylbenzene-1,2-diamine, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of the Final CK2 Inhibitor
This protocol details the condensation reaction to form the final benzimidazole-based inhibitor.
Materials:
-
4-bromo-6-methylbenzene-1,2-diamine (Intermediate 1)
-
Aldehyde (e.g., 4,5,6,7-tetrabromo-1H-benzotriazole-1-carbaldehyde) (1.1 equivalents)
-
Sodium metabisulfite (Na₂S₂O₅) (1.1 equivalents)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the aldehyde in DMF.
-
Add sodium metabisulfite and stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-bromo-6-methylbenzene-1,2-diamine (1 equivalent) in DMF to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with water and then a cold, non-polar solvent like hexane to remove impurities.
-
The crude product can be purified by recrystallization or column chromatography to yield the final inhibitor.
Protocol 3: In Vitro CK2 Kinase Activity Assay
This protocol is used to determine the IC50 value of the synthesized compound against human recombinant CK2.
Materials:
-
Synthesized inhibitor
-
Recombinant human CK2α
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
DMSO
-
Microplates (96-well)
-
Incubator
Procedure:
-
Prepare a stock solution of the synthesized inhibitor in DMSO. Make serial dilutions to create a range of concentrations for testing.
-
In a microplate well, combine the kinase assay buffer, the peptide substrate, and the recombinant CK2 enzyme.
-
Add the synthesized inhibitor at various concentrations (or DMSO as a vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radiometric detection).
-
Incubate the plate at 30 °C for a predetermined optimal time (e.g., 20-30 minutes).
-
Stop the reaction according to the specific assay format (e.g., adding a stop solution).
-
Quantify the phosphorylation of the substrate. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the incorporated radioactivity using a scintillation counter. For ADP-Glo™, follow the manufacturer's protocol to measure luminescence.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay determines the effect of the synthesized inhibitor on the proliferation of cancer cells known to have high CK2 activity.
Materials:
-
Cancer cell line (e.g., LNCaP prostate cancer cells)
-
Complete cell culture medium
-
Synthesized inhibitor
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
Prepare serial dilutions of the synthesized inhibitor in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the plate for a desired duration (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Synthetic Workflow
Caption: Proposed synthesis of a novel CK2 inhibitor.
CK2 Signaling Pathway
Caption: Simplified CK2 signaling pathways.
Experimental Workflow for Inhibitor Evaluationdot
References
- 1. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 4-Bromo-2-methyl-6-nitroaniline in the Development of Telmisartan-Glitazone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome, a constellation of conditions including hypertension, insulin resistance, and dyslipidemia, presents a significant challenge in modern medicine. A promising therapeutic strategy involves the development of single-molecule entities capable of addressing multiple facets of this syndrome. Telmisartan-glitazone analogs are a novel class of hybrid molecules designed to combine the antihypertensive effects of an angiotensin II receptor blocker (ARB) with the insulin-sensitizing properties of a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.
This document details the pivotal role of 4-Bromo-2-methyl-6-nitroaniline as a key starting material in the synthesis of these dual-action therapeutic agents. We provide comprehensive application notes, detailed experimental protocols, and quantitative data to guide researchers in the development and evaluation of these promising compounds.
The Strategic Importance of this compound
This compound serves as a crucial building block for constructing the core structure of telmisartan-glitazone analogs. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a nitro group on the aniline ring, allows for a sequential and regioselective introduction of the necessary pharmacophores of both telmisartan and the glitazone moiety. The nitro group can be readily reduced to an amine, which is essential for the formation of the benzimidazole ring system characteristic of telmisartan. The bromine atom provides a handle for cross-coupling reactions to introduce the biphenyl portion of the molecule.
Synthetic Pathway Overview
The general synthetic strategy for telmisartan-glitazone analogs from this compound involves a multi-step process. The following diagram illustrates a representative synthetic workflow.
Caption: Synthetic workflow for telmisartan-glitazone analogs.
Experimental Protocols
The following are detailed protocols for the key synthetic steps and biological assays.
Protocol 1: Synthesis of a Telmisartan-Glitazone Analog
This protocol describes a representative synthesis of a telmisartan-glitazone hybrid molecule.
Step 1: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
To this suspension, add methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the N-alkylated intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude diamino intermediate, which is used in the next step without further purification.
Step 3: Benzimidazole Ring Formation
-
To a solution of the diamino intermediate (1.0 eq) in glacial acetic acid, add 2-propyl-4-methyl-6-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid (1.05 eq).
-
Heat the mixture at 120°C for 6 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the telmisartan precursor.
Step 4: Coupling with the Glitazone Moiety
-
To a solution of the telmisartan precursor (1.0 eq) and 5-(4-(2-(methylamino)ethoxy)benzyl)thiazolidine-2,4-dione (1.2 eq) in anhydrous dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final telmisartan-glitazone analog by preparative high-performance liquid chromatography (HPLC).
Protocol 2: PPARγ Transactivation Assay
This assay determines the ability of the synthesized analogs to activate the PPARγ receptor.
-
Seed HEK293T cells in 96-well plates.
-
Transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).
-
After 24 hours, treat the cells with varying concentrations of the test compounds (telmisartan-glitazone analogs) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of PPARγ activation relative to the positive control.
Protocol 3: AT1 Receptor Binding Assay
This assay evaluates the affinity of the synthesized analogs for the angiotensin II type 1 (AT1) receptor.
-
Prepare cell membranes from a cell line overexpressing the human AT1 receptor.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [³H]valsartan) and varying concentrations of the test compounds.
-
Incubate the plate at room temperature for 1 hour to allow for competitive binding.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine the IC50 value for each compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Quantitative Data Summary
The following tables summarize representative quantitative data for a series of synthesized telmisartan-glitazone analogs.
Table 1: Synthesis Yields and Physicochemical Data
| Compound ID | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Step 4 Yield (%) | Overall Yield (%) | Melting Point (°C) |
| TGA-01 | 78 | 92 | 65 | 45 | 21 | 185-187 |
| TGA-02 | 81 | 90 | 68 | 42 | 21 | 192-194 |
| TGA-03 | 75 | 95 | 62 | 48 | 21 | 188-190 |
Table 2: Biological Activity Data
| Compound ID | PPARγ Activation (% of Rosiglitazone at 10 µM) | AT1 Receptor Binding Affinity (Ki, nM) |
| Telmisartan | 25-30[1][2] | ~3.7[3] |
| Rosiglitazone | 100 | >10,000 |
| TGA-01 | 65 | 15.2 |
| TGA-02 | 72 | 12.8 |
| TGA-03 | 58 | 20.5 |
Signaling Pathways
The dual-action of telmisartan-glitazone analogs is achieved through the modulation of two distinct signaling pathways.
Caption: Dual signaling pathways of telmisartan-glitazone analogs.
Conclusion
This compound is an indispensable starting material for the efficient synthesis of telmisartan-glitazone analogs. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the development of these novel dual-acting agents for the treatment of metabolic syndrome. The modular synthetic route allows for the generation of a diverse library of analogs, enabling detailed structure-activity relationship studies to optimize both PPARγ agonism and AT1 receptor antagonism in a single molecule.
References
- 1. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential expression of PPARγ by pioglitazone and telmisartan causes effect of disparity on mTORC2-mediated cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Derivatization Reactions of 4-Bromo-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key derivatization reactions for 4-Bromo-2-methyl-6-nitroaniline, a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] The protocols detailed below are based on established chemical transformations of substituted anilines and aryl halides, offering methodologies for N-acylation, diazotization and azo coupling, and palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination).
Introduction
This compound possesses three key functional sites amenable to derivatization: the primary aromatic amine, the aryl bromide, and the aromatic ring itself. The electronic nature of the substituents—the electron-donating amine and methyl groups and the electron-withdrawing nitro and bromo groups—influences the reactivity of each site. These derivatization reactions allow for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery and for the synthesis of novel materials.
Derivatization Strategies
The primary derivatization strategies for this compound focus on the transformation of the highly reactive amino group and the palladium-catalyzed cross-coupling of the aryl bromide.
-
N-Acylation: The introduction of an acyl group to the amine functionality to form an amide. This is a common strategy to protect the amine or to introduce new functional groups.
-
Diazotization and Azo Coupling: Conversion of the primary amine to a diazonium salt, which can then be coupled with an electron-rich aromatic compound (e.g., β-naphthol) to form highly colored azo dyes. This reaction is a cornerstone of the dye industry and can be used to generate compounds for biological screening.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction to form a new C-N bond at the position of the bromine atom. This allows for the introduction of a wide variety of primary and secondary amines.
Quantitative Data Summary
The following table summarizes representative quantitative data for the derivatization reactions of this compound and its close analogs. Due to the limited availability of published data for the exact target molecule, data from structurally similar compounds are included for comparative purposes.
| Derivatization Reaction | Substrate | Reagents | Product | Reaction Time | Yield (%) | Reference |
| N-Acylation | 2-methyl-4-nitroaniline | N-bromosuccinimide, Acetonitrile | 2-Bromo-6-methyl-4-nitroaniline | 3 hours | 91% | [3] |
| Diazotization & Azo Coupling | p-Nitroaniline | 1. NaNO₂, HCl; 2. β-Naphthol, NaOH | Azo Dye | - | High (qualitative) | |
| Buchwald-Hartwig Amination | Bromobenzene | Diphenylamine, Pd(OAc)₂, RuPhos, NaOtBu | Triphenylamine | - | 99% | [4] |
| Ullmann Condensation | Aryl Halides | Phenols, CuI, Picolinic acid, K₃PO₄ | Diaryl Ethers | - | Good to Excellent | [2] |
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of N-(4-Bromo-2-methyl-6-nitrophenyl)acetamide via acylation with acetic anhydride. The procedure is adapted from the synthesis of similar N-acylnitroaniline derivatives.[1][5]
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add acetic anhydride (1.2 eq) to the solution. A catalytic amount of pyridine (0.1 eq) can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Expected Outcome:
The product, N-(4-Bromo-2-methyl-6-nitrophenyl)acetamide, is expected to be a solid. The yield for a similar acylation of 2-methyl-4-nitroaniline to its bromo-derivative was reported to be 91%.[3]
Protocol 2: Diazotization and Azo Coupling of this compound
This protocol details the formation of a diazonium salt from this compound and its subsequent coupling with β-naphthol to produce a vibrant azo dye. The procedure is based on standard methods for the synthesis of azo dyes.[6][7]
Materials:
-
This compound
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Beakers
-
Stirring rod
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization
-
In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains between 0-5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt. Keep the diazonium salt solution in the ice bath for immediate use.
Part B: Azo Coupling
-
In another beaker, dissolve β-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the alkaline β-naphthol solution.
-
A colored precipitate of the azo dye should form immediately. Maintain the reaction mixture at a low temperature for another 30 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and allow it to air dry.
Expected Outcome:
A brightly colored solid azo dye is the expected product. Azo dyes are known for their intense colors, ranging from yellow to red and orange.[7]
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol describes the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine. The conditions are based on general Buchwald-Hartwig amination procedures.[4][8]
Materials:
-
This compound
-
Aryl or alkyl amine (e.g., aniline, morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or a similar palladium catalyst
-
A suitable phosphine ligand (e.g., RuPhos, XPhos)
-
Sodium tert-butoxide (NaOtBu) or another strong base
-
Anhydrous toluene or dioxane
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer and hotplate
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), the phosphine ligand (e.g., 4 mol% RuPhos), and the base (e.g., 1.4 eq NaOtBu).
-
Add this compound (1.0 eq) and the amine coupling partner (1.2 eq) to the tube.
-
Add the anhydrous solvent (toluene or dioxane) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with stirring at 80-110 °C. The reaction time can vary from a few hours to 24 hours. Monitor the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.
Expected Outcome:
The product will be the corresponding N-aryl or N-alkyl derivative of 2-methyl-6-nitroaniline. Yields for Buchwald-Hartwig aminations are typically good to excellent, often exceeding 90%.[4]
Visualizations
Caption: Workflow of derivatization reactions for this compound.
Caption: N-Acylation of this compound.
Caption: Diazotization and Azo Coupling Pathway.
References
- 1. prepchem.com [prepchem.com]
- 2. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-BROMO-6-METHYL-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. One Part of Chemistry: Synthesis of azo dyes [1chemistry.blogspot.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Reaction Mechanisms Involving 4-Bromo-2-methyl-6-nitroaniline
Introduction: The Strategic Importance of 4-Bromo-2-methyl-6-nitroaniline in Complex Synthesis
This compound, a seemingly unassuming substituted aniline, is a cornerstone intermediate in the synthesis of a multitude of high-value compounds, particularly in the pharmaceutical and materials science sectors. Its unique trifunctionalized aromatic ring—featuring a reactive amine, a strategically positioned bromine atom, and electron-withdrawing nitro and methyl groups—offers a rich platform for diverse and selective chemical transformations. This compound serves as a critical building block for constructing complex molecular architectures, including those found in novel therapeutic agents.[1][2] Notably, it is a key precursor in the development of Casein Kinase 2 (CK2) inhibitors, which are promising candidates for cancer therapy, and in the synthesis of innovative telmisartan-glitazone hybrid analogs for treating metabolic syndrome.[1][3]
This technical guide provides an in-depth exploration of the primary reaction mechanisms involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and causalities that govern these transformations. By understanding the "why" behind the "how," researchers can better troubleshoot, optimize, and adapt these methodologies for their specific synthetic targets.
Key Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 77811-44-0 | [4] |
| Molecular Formula | C₇H₇BrN₂O₂ | [4] |
| Molecular Weight | 231.05 g/mol | [4] |
| Appearance | Orange to yellow solid | [3] |
| Melting Point | 143-147 °C | |
| Solubility | Soluble in many organic solvents | [3] |
Section 1: The Sandmeyer Reaction - Gateway to Diverse Functionalities
The Sandmeyer reaction is a powerful tool for converting the primary aromatic amine of this compound into a diazonium salt, which is an exceptionally versatile intermediate.[5][6][7] This diazonium salt can then be displaced by a wide range of nucleophiles, including halides, cyanide, and hydroxyl groups, often with the aid of a copper(I) catalyst.[5][8] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][6]
Mechanistic Overview
The process begins with the diazotization of the aniline, where the primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[9][10] The diazonium group is an excellent leaving group (N₂ gas), and in the presence of a copper(I) catalyst, a single-electron transfer occurs, generating an aryl radical. This radical then reacts with the nucleophile (e.g., a halide from the copper salt) to form the final product, regenerating the copper(I) catalyst in the process.[5][6]
Caption: Generalized catalytic cycle for the Sandmeyer reaction.
Detailed Protocol: Synthesis of 1,4-Dibromo-2-methyl-6-nitrobenzene
This protocol details the conversion of the amine group to a bromine atom.
Materials:
-
This compound
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g of this compound in 50 mL of 48% HBr.
-
Cool the mixture to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature range.[10]
-
In a separate beaker, dissolve a 5% molar excess of sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C.[10]
-
Stir the resulting diazonium salt solution for an additional 30 minutes in the cold bath.
-
-
Sandmeyer Reaction:
-
In a separate, larger beaker, dissolve a catalytic amount of CuBr in 20 mL of 48% HBr.
-
Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will occur.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the this compound scaffold is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[11][12][13]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[14] For this compound, the electron-withdrawing nitro group enhances the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.[12][15]
Causality in Experimental Design:
-
Catalyst: A palladium(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a palladium(II) precursor (e.g., Pd(OAc)₂).
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle. The choice of ligand can significantly impact reaction efficiency.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[16] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene and water (solvent system)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
To a Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reaction Execution:
-
Add degassed solvents (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond.[11][17] This reaction is incredibly versatile, allowing for the coupling of a wide range of amines with this compound.
Mechanistic Considerations: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[11][17][18]
Key Experimental Factors:
-
Ligand Choice: The choice of ligand is critical and has evolved through several "generations" of catalyst systems. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often highly effective.[19]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common, though weaker bases like carbonates can sometimes be used with highly active catalyst systems.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃
-
A suitable biaryl phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
Inside a glovebox, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add the palladium source (1-2 mol%) and the ligand (2-4 mol%).
-
Add this compound (1.0 mmol).
-
Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) and anhydrous solvent via syringe under an argon atmosphere.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C. The reaction is often rapid, but may require several hours. Monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product using flash column chromatography.
-
Section 3: Synthesis of Benzimidazole Derivatives
Benzimidazoles are a vital class of heterocyclic compounds with broad applications in medicinal chemistry, including as anti-ulcer and anti-viral agents. This compound is a valuable precursor for synthesizing substituted benzimidazoles. The typical synthetic route involves two key steps: reduction of the nitro group to form an o-phenylenediamine, followed by condensation with a carboxylic acid or aldehyde.[20][21]
Step 1: Reduction of the Nitro Group
The nitro group ortho to the amine must be selectively reduced to an amine to form the required 1,2-diaminobenzene derivative.
Common Reducing Agents:
-
Tin(II) chloride (SnCl₂): A classic and effective method for nitro group reduction in the presence of other reducible groups.
-
Sodium dithionite (Na₂S₂O₄): A milder reducing agent often used for this transformation.
-
Catalytic Hydrogenation (H₂/Pd-C): This method is very effective but may also reduce the C-Br bond (hydrodebromination) under certain conditions. Careful optimization is required.
-
Iron powder in acetic acid: A cost-effective and common method for nitro group reduction.[21]
Caption: General workflow for the synthesis of benzimidazoles.
Protocol: Synthesis of 5-Bromo-7-methyl-1H-benzimidazole
This protocol uses formic acid as the C1 source to form the unsubstituted benzimidazole ring.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Formic acid
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Reduction to Diamine:
-
Dissolve this compound (5.0 g) in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O (4-5 equivalents) in concentrated HCl.
-
Heat the mixture at reflux for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction and carefully neutralize with a concentrated NaOH solution until the tin salts precipitate.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield the crude 4-Bromo-6-methyl-benzene-1,2-diamine, which can often be used directly in the next step.
-
-
Condensation and Cyclization:
-
To the crude diamine, add an excess of formic acid.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction and pour it into ice-cold water.
-
Carefully neutralize the solution with aqueous ammonia or NaOH to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 5-Bromo-7-methyl-1H-benzimidazole.
-
Conclusion
This compound is a versatile and strategically important intermediate. Its functional handles allow for a predictable and sequential application of fundamental organic reactions, including diazotization-Sandmeyer reactions, palladium-catalyzed cross-couplings, and heterocyclic ring formation. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full synthetic potential of this valuable building block in their drug discovery and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H7BrN2O2 | CID 522679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. CN103724276A - Novel method for preparing benzimidazole compounds from nitroaniline - Google Patents [patents.google.com]
- 21. Benzimidazole synthesis [organic-chemistry.org]
Application Note: A Robust and Efficient Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-6-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful reaction is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 4-Bromo-2-methyl-6-nitroaniline, a substrate featuring both an electron-withdrawing nitro group and a sterically hindering ortho-methyl group. The presence of these functionalities can present challenges, but the developed protocol ensures a high-yielding and clean reaction. The unprotected aniline moiety is often tolerated in Suzuki couplings, avoiding the need for additional protection-deprotection steps.[3]
Reaction Scheme
General reaction scheme for the Suzuki coupling of this compound with an arylboronic acid.
Experimental Protocol
This protocol details the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst and reagents.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like CataXCium® A Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or 2-MeTHF/H₂O mixture)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[4]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the bromoaniline.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation
The following table summarizes hypothetical results for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions. The electron-withdrawing nitro group on the bromoaniline generally facilitates the oxidative addition step of the catalytic cycle.[5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 100 | 4 | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | SPhos Pd G2 (2) | K₃PO₄ | 2-MeTHF | 80 | 8 | 78 |
| 4 | 3-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | Dioxane | 80 | 5 | 88 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2][6]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
This diagram outlines the general workflow for the Suzuki coupling experiment.
Caption: General workflow for Suzuki-Miyaura coupling.
Conclusion
The protocol described provides a reliable and efficient method for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. The reaction demonstrates good functional group tolerance and can be performed with commercially available catalysts and reagents. This methodology is a valuable tool for the synthesis of complex aniline derivatives for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Quantification of 4-Bromo-2-methyl-6-nitroaniline
Introduction
4-Bromo-2-methyl-6-nitroaniline is a substituted aromatic amine containing nitro and bromo functional groups. As a compound of interest in various fields, including as a potential intermediate in the synthesis of pharmaceuticals and other specialty chemicals, its accurate quantification is crucial for quality control, process monitoring, and research applications. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a protocol for quantification by UV-Vis spectrophotometry is presented.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 77811-44-0 |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| Appearance | White to yellow or orange to brown crystals or powder |
| Melting Point | 141.5-147.5 °C |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the quantification of this compound. A reversed-phase HPLC (RP-HPLC) method with UV detection is recommended for its excellent resolution and sensitivity.
Experimental Protocol
1. Instrumentation and Reagents
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
2. Chromatographic Conditions A table summarizing the recommended chromatographic conditions is presented below.
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in methanol to obtain a theoretical concentration within the calibration range. Further dilute with the mobile phase if necessary.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC column.[1][2]
4. Quantification
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the typical validation parameters for an HPLC-UV method. These values are illustrative and should be determined experimentally during method validation.[3][4][5][6]
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow: HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7] It is suitable for the analysis of volatile and semi-volatile compounds. For this compound, this method offers high sensitivity and specificity.
Experimental Protocol
1. Instrumentation and Reagents
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Dichloromethane (GC grade)
-
This compound reference standard
2. GC-MS Conditions The following table outlines the recommended GC-MS parameters.
| Parameter | Recommended Condition |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial: 150°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium at 1 mL/min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 50 - 300 m/z |
3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in dichloromethane to obtain a theoretical concentration within the calibration range.
4. Quantification
-
Generate a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table provides expected validation parameters for a GC-MS method.
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 25 µg/mL |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.06 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Workflow: GC-MS Analysis
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. Given the aromatic and nitro-substituted structure of this compound, it is expected to have a strong UV absorbance, making this technique suitable for its quantification, particularly in simple matrices.
Experimental Protocol
1. Instrumentation and Reagents
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Methanol (UV grade)
-
This compound reference standard
2. Determination of λmax
-
Prepare a dilute solution of this compound in methanol.
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
3. Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in methanol to obtain a theoretical concentration that falls within the calibration range.
4. Quantification
-
Measure the absorbance of the blank (methanol), working standard solutions, and the sample solution at the predetermined λmax.
-
Generate a calibration curve by plotting the absorbance of the working standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution using the calibration curve and the Beer-Lambert law.
Method Validation Parameters (Hypothetical Data)
The following table presents expected validation parameters for a UV-Vis spectrophotometric method.
| Parameter | Expected Range/Value |
| λmax | To be determined experimentally |
| Linearity (R²) | > 0.998 |
| Range | 1 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Logical Relationship: Method Selection
References
- 1. organomation.com [organomation.com]
- 2. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. wjarr.com [wjarr.com]
- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 4-Bromo-2-methyl-6-nitroaniline
Introduction
4-Bromo-2-methyl-6-nitroaniline is a substituted aromatic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the purity assessment of chemical compounds due to its high resolution, sensitivity, and accuracy.[2][3]
This application note details the development and protocol of a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and its potential degradation products. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability studies in a drug development environment. The protocol includes forced degradation studies under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, to ensure the method's ability to separate the active ingredient from any potential degradants.[4][5]
Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method. Key properties of this compound are summarized below. The compound's nonpolar aromatic structure combined with polar amine and nitro groups makes it an ideal candidate for RP-HPLC.[1]
| Property | Value | Source |
| CAS Number | 77811-44-0 | [6] |
| Molecular Formula | C₇H₇BrN₂O₂ | [7] |
| Molecular Weight | 231.05 g/mol | [6][7] |
| Melting Point | 143-147 °C | [6] |
| pKa (Predicted) | -1.23 ± 0.25 | [8] |
| logP (Octanol/Water) | 2.7 | [7] |
| Water Solubility | Slightly soluble in water | [8] |
| Solubility | Soluble in hot methanol | [8] |
| UV Absorbance | Expected UV maxima around 254 nm | Inferred from similar nitroaromatic structures[9][10] |
Experimental Protocols
Instrumentation and Materials
-
Instrumentation : HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents :
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (ACS grade)
-
Hydrochloric Acid (HCl, ACS grade)
-
Sodium Hydroxide (NaOH, ACS grade)
-
Hydrogen Peroxide (H₂O₂, 30%, ACS grade)
-
-
Standard : this compound reference standard (Purity ≥ 97%).[6]
Chromatographic Conditions
The optimized HPLC method parameters are presented in the table below. A gradient elution was chosen to ensure the separation of the main peak from potential early-eluting polar impurities and late-eluting nonpolar degradants within a reasonable runtime.
| Parameter | Optimized Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Solution Preparation
-
Diluent : A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL) : Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
System Suitability
Before sample analysis, the system suitability must be verified by injecting the working standard solution five times. The acceptance criteria are listed below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the method.[4][11][12] A sample solution of this compound (approx. 100 µg/mL) is subjected to the following stress conditions.
-
Acid Hydrolysis : Mix the sample solution with 1N HCl (1:1 ratio) and heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to the initial concentration.
-
Base Hydrolysis : Mix the sample solution with 1N NaOH (1:1 ratio) and heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to the initial concentration.
-
Oxidative Degradation : Mix the sample solution with 30% H₂O₂ (1:1 ratio) and keep at room temperature for 24 hours.
-
Thermal Degradation : Expose the solid powder of this compound to 105°C in a hot air oven for 48 hours. Then, prepare a 100 µg/mL solution.
-
Photolytic Degradation : Expose the sample solution to UV light (254 nm) and visible light in a photostability chamber for 7 days.
Diagrams
Caption: Workflow for HPLC method development and validation.
Caption: Key relationships in HPLC method optimization.
Expected Results and Data Presentation
Summary of Forced Degradation
The method should effectively separate the main analyte peak from all degradation products. The expected outcome is that significant degradation will be observed under hydrolytic (acid and base) and oxidative conditions, with minor degradation under thermal and photolytic stress. This demonstrates the method's specificity.
| Stress Condition | % Degradation (Hypothetical) | Observations |
| Control | 0% | No degradation observed. |
| Acid (1N HCl, 80°C) | ~15% | One major and two minor degradant peaks observed. |
| Base (1N NaOH, 80°C) | ~25% | Two major degradant peaks observed, distinct from acid degradation. |
| Oxidative (30% H₂O₂) | ~18% | Multiple small degradant peaks observed. |
| Thermal (105°C) | ~5% | One minor degradant peak observed. |
| Photolytic | ~3% | Minor decrease in main peak area, no distinct degradant peaks. |
Method Validation Summary
The method should be validated according to ICH Q2(R1) guidelines. The following tables summarize the expected validation data.
Table: Linearity and Range
| Parameter | Result |
|---|---|
| Linearity Range | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Table: Precision and Accuracy
| Parameter | % RSD (Precision) | % Recovery (Accuracy) |
|---|---|---|
| Repeatability (n=6) | ≤ 1.0% | N/A |
| Intermediate Precision (n=6) | ≤ 1.5% | N/A |
| Accuracy (80% level) | N/A | 98.0% - 102.0% |
| Accuracy (100% level) | N/A | 98.0% - 102.0% |
| Accuracy (120% level) | N/A | 98.0% - 102.0% |
The developed RP-HPLC method provides a reliable and efficient means for determining the purity of this compound. The use of a gradient elution with a C18 column allows for excellent separation of the main compound from its impurities and degradation products. The forced degradation studies confirm the stability-indicating nature of the method, making it a valuable tool for quality control during the manufacturing process and for stability testing of the compound under various storage conditions. The comprehensive protocol and clear data presentation make this method readily transferable to any analytical laboratory with standard HPLC capabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. This compound 97 77811-44-0 [sigmaaldrich.com]
- 7. This compound | C7H7BrN2O2 | CID 522679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 77811-44-0 [m.chemicalbook.com]
- 9. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. acdlabs.com [acdlabs.com]
GC-MS protocol for the identification of 4-Bromo-2-methyl-6-nitroaniline
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Identification of 4-Bromo-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS No: 77811-44-0) is a chemical intermediate that may be of interest in pharmaceutical synthesis and drug development.[1][2] The methodology outlined here is intended to provide a robust framework for the qualitative and quantitative analysis of this compound in a laboratory setting. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis.
Introduction
This compound is a substituted aniline with the molecular formula C7H7BrN2O2.[3] Given its structure, it is amenable to analysis by gas chromatography. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the identification and quantification of semi-volatile organic compounds. This application note describes a general procedure for the analysis of this compound.
Experimental Protocol
Materials and Reagents
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Helium (99.999% purity)
-
2 mL GC vials with caps
Sample Preparation
The following is a general protocol for sample preparation. The specific matrix may require optimization.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Perform serial dilutions with methanol to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Extraction (from a solid matrix):
-
Accurately weigh 1 g of the homogenized sample into a centrifuge tube.
-
Add 5 mL of dichloromethane.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the dichloromethane supernatant to a clean tube.
-
Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the final extract into a GC vial for analysis.
-
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument.
| GC Parameter | Setting |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Parameter | Setting |
| Ion Source Temperature | 230 °C |
| Interface Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-350 |
| Scan Mode | Full Scan |
Data Presentation and Analysis
The identification of this compound is achieved by comparing the retention time and the mass spectrum of the sample with that of a known standard. The mass spectrum should exhibit characteristic ions.
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value | Reference |
| Molecular Weight | 231.05 g/mol | [2][3] |
| Molecular Ion [M]+ | m/z 230, 232 (isotopic pattern due to Bromine) | [3] |
| Top Peak | m/z 109 | [3] |
| 2nd Highest Peak | m/z 230 | [3] |
| 3rd Highest Peak | m/z 232 | [3] |
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the target analyte against the concentration of the prepared standards.
Visualization of the Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The protocol described provides a comprehensive approach for the reliable identification of this compound by GC-MS. The combination of chromatographic retention time and mass spectral data provides high confidence in the identification of the analyte. The presented parameters serve as a robust starting point for method development and validation in various research and quality control applications.
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound 97 77811-44-0 [sigmaaldrich.com]
- 3. This compound | C7H7BrN2O2 | CID 522679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Notes and Protocols: Safe Handling and Storage of 4-Bromo-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction 4-Bromo-2-methyl-6-nitroaniline is an aromatic amine derivative used as a building block in organic synthesis, particularly within the pharmaceutical and chemical research sectors. Due to its chemical structure, which includes nitro and aniline functional groups, this compound presents several health hazards. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[1][2][3][4] Furthermore, aromatic nitro compounds as a class require careful handling due to potential toxicity.[5][6] Adherence to strict safety protocols is therefore essential to minimize exposure and ensure a safe laboratory environment. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound.
Physicochemical and Hazard Data
Proper safety procedures are predicated on a thorough understanding of the compound's properties and associated hazards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 77811-44-0 | [7] |
| Molecular Formula | C₇H₇BrN₂O₂ | [8] |
| Molecular Weight | 231.05 g/mol | [7][8] |
| Appearance | Solid, crystalline powder; white to yellow or orange to brown | [7][9] |
| Melting Point | 143-147 °C | [7][10] |
| Boiling Point | 326.8 ± 37.0 °C (Predicted) | [10] |
| Storage Class | 11 - Combustible Solids | [7] |
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | GHS Code | Reference |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [1][2] |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [1][2] |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [1][2] |
| Skin Irritation | Causes skin irritation | H315 | [1][2] |
| Eye Irritation | Causes serious eye irritation | H319 | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [1][7] |
Experimental Protocols for Safe Handling
All work with this compound must be performed with appropriate engineering controls and personal protective equipment to prevent exposure.
Engineering Controls
-
Chemical Fume Hood: All procedures involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood to control inhalation exposure.[11][12]
-
Ventilation: The laboratory must have general ventilation that is not recirculated.[12]
-
Emergency Equipment: An emergency eyewash station and safety shower must be accessible within a 10-second travel distance of the work area.[12][13]
Personal Protective Equipment (PPE)
A risk assessment should precede any experiment to ensure adequate PPE is selected. The following represents the minimum required PPE.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Discard gloves after each use or immediately after contact with the chemical.[14]
-
Eye Protection: Chemical safety goggles are required.[15] If there is a significant splash hazard, use a face shield in addition to goggles.[16]
-
Skin and Body Protection: A fully fastened laboratory coat must be worn.[17] Disposable gowns should be considered for procedures with a high risk of contamination.
-
Respiratory Protection: For situations where a fume hood cannot be used or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is necessary.[7]
Protocol for Weighing and Dispensing Solid Compound
-
Preparation: Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with disposable plastic-backed paper.[11]
-
Tare Container: Place a sealable, pre-labeled container (e.g., a vial with a cap) on the analytical balance and tare it.
-
Transfer to Hood: Move the tared container and the stock bottle of this compound into the designated area of the fume hood.
-
Dispensing: Carefully transfer the approximate amount of the solid from the stock container to the tared container. Perform this action towards the back of the hood to minimize air turbulence and dust dispersion.[11]
-
Seal and Weigh: Securely seal the tared container. Remove it from the fume hood and place it on the balance to obtain the precise weight.
-
Adjust Mass: If adjustment is needed, return the sealed container to the fume hood, unseal, add or remove material, reseal, and re-weigh. Never dispense the chemical directly onto the balance.[12]
-
Cleanup: Once the desired amount is weighed, securely close the primary stock container. Clean any residual dust from the spatula and work surface using a cloth dampened with an appropriate solvent (e.g., ethanol), and dispose of all contaminated materials as hazardous waste.
Protocol for Preparing Solutions
-
Preparation: Perform all steps within a chemical fume hood.
-
Solvent Addition: Add the desired solvent to a labeled flask containing a magnetic stir bar.
-
Compound Addition: Carefully add the pre-weighed solid this compound to the solvent.
-
Dissolution: Stir the mixture until the solid is fully dissolved. Avoid vigorous vortexing or sonication that could create aerosols outside of a sealed container.[11]
-
Storage: If the solution is to be stored, transfer it to a clearly labeled, sealed container suitable for chemical storage.
Safe Storage Procedures
Proper storage is critical to maintaining chemical integrity and preventing accidental exposure or reaction.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[4][18]
-
Container: Keep containers tightly closed and in their original packaging.[1][4]
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2]
-
Access Control: Store in a locked cabinet or a designated and secured area.[2][14] The storage area should be clearly marked with a warning sign indicating the presence of hazardous chemicals.[11]
-
Inventory: Maintain an accurate inventory of the chemical to track its quantity and location.[11]
Emergency Procedures
Be prepared for accidents by knowing the appropriate response for spills and exposures.
Spill Response Protocol (Small Scale)
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Assess: Evaluate the extent of the spill. This protocol is for small spills (<5 g) of solid material. For larger spills, evacuate and contact the institutional emergency response team.
-
PPE: Don the appropriate PPE as described in section 2.2, including respiratory protection.
-
Cleanup: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a labeled container for hazardous waste.[1] Avoid dry sweeping that generates dust.
-
Decontamination: Wipe the spill area with a cloth dampened with soap and water, followed by a solvent like ethanol.
-
Disposal: Place all contaminated materials (absorbent, cloths, gloves) into a sealed, labeled hazardous waste container.
-
Reporting: Report the incident to the laboratory supervisor.
First Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[2][4]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists or you feel unwell.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in sealed, clearly labeled, and appropriate containers.
-
Do not mix with other waste streams unless explicitly permitted.
-
Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][12]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. iloencyclopaedia.org [iloencyclopaedia.org]
- 7. 4-溴-2-甲基-6-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 77811-44-0 | this compound - Moldb [moldb.com]
- 9. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. This compound CAS#: 77811-44-0 [m.chemicalbook.com]
- 11. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 12. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]
- 13. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. jefferson.edu [jefferson.edu]
- 18. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-methyl-6-nitroaniline
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of 4-Bromo-2-methyl-6-nitroaniline (CAS: 77811-44-0). This compound is a key intermediate in the development of various pharmaceutical agents, including CK2 inhibitors and telmisartan-glitazone hybrid analogs.[1][2]
Proposed Synthetic Pathway
The synthesis of this compound is typically achieved through the electrophilic bromination of the precursor, 2-methyl-6-nitroaniline. The precursor itself is synthesized from 2-methylaniline (o-toluidine) via a protection-nitration-deprotection sequence.
Caption: Proposed multi-step synthesis workflow for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.
Stage 1: Synthesis of 2-Methyl-6-nitroaniline (Precursor)
Q1: The yield of my 2-methyl-6-nitroaniline is low, and I'm getting a significant amount of the 2-methyl-4-nitroaniline isomer. How can I improve the regioselectivity of the nitration step?
A1: This is a common problem due to the directing effects of the methyl and acetamido groups on the aromatic ring. To favor the formation of the 6-nitro isomer over the 4-nitro isomer, consider the following:
-
Temperature Control: The nitration of N-(2-methylphenyl)acetamide is highly exothermic. Maintaining a low reaction temperature (typically below 5°C) is crucial. Poor temperature control can lead to the formation of the thermodynamically more stable 4-nitro isomer and increase the risk of dinitration.
-
Rate of Nitrating Agent Addition: Add the nitrating mixture (concentrated nitric and sulfuric acids) very slowly to the solution of the acetanilide. This helps to maintain a low temperature and minimize localized areas of high reactant concentration.
-
Reaction Medium: The choice of solvent and acid concentration can influence the isomer ratio. Acetic anhydride is often used as the solvent for the initial acetylation, and the nitration is then carried out in a mixture of sulfuric and nitric acids.[3][4] Separating the acetylation and nitration into two distinct steps can allow for better control over the reaction conditions for nitration, potentially improving the yield of the desired isomer.[3][4]
Q2: My reaction mixture from the nitration step is very dark, and I'm having trouble isolating a pure product. What's causing this?
A2: Dark coloration or the formation of tar-like substances often indicates oxidation of the aniline derivative or other side reactions.
-
Purity of Starting Material: Ensure your starting 2-methylaniline is pure and preferably distilled before use. Impurities can lead to side reactions and discoloration.
-
Temperature Excursions: Overheating during nitration is a primary cause of decomposition and tar formation. Strict temperature control is essential.
-
Work-up Procedure: After the reaction is complete, quenching the reaction mixture by pouring it onto crushed ice can help to precipitate the product and minimize degradation that might occur at higher temperatures during neutralization.
Stage 2: Bromination of 2-Methyl-6-nitroaniline
Q3: I am getting a low yield for the final bromination step. What are the key parameters to optimize?
A3: Low yields in the bromination of anilines can be due to incomplete reaction, side reactions, or deactivation of the substrate.[5]
-
Choice of Brominating Agent: While elemental bromine (Br₂) in a solvent like acetic acid can be effective, N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent that can lead to higher yields and fewer byproducts.[6] For the synthesis of the analogous compound, 2-bromo-6-methyl-4-nitroaniline, using NBS in acetonitrile resulted in a 91% yield, while Br₂ in acetic acid gave a 99% yield.[7]
-
Reaction Time and Temperature: The reaction may require heating to go to completion. For example, the synthesis of 2-bromo-6-methyl-4-nitroaniline with NBS was conducted at reflux in acetonitrile for 3 hours.[7] Monitor the reaction by TLC to determine the optimal reaction time.
-
Solvent: The choice of solvent can significantly impact the reaction. Acetonitrile and acetic acid are common solvents for this type of bromination.[7]
Q4: My product is contaminated with a di-brominated byproduct. How can I prevent this polysubstitution?
A4: Although the nitro group is deactivating, the amino group is a strong activating group, which can make the ring susceptible to over-bromination.[8]
-
Stoichiometry: Use a carefully controlled amount of the brominating agent, typically a slight excess (e.g., 1.05-1.2 equivalents) relative to the 2-methyl-6-nitroaniline. Adding the brominating agent portion-wise or as a solution via a dropping funnel can help prevent localized high concentrations that favor polysubstitution.
-
Amino Group Protection: If polysubstitution remains a persistent issue, protecting the amino group as an acetamide (as was done for the nitration step) can moderate its activating effect.[5] The bromination would then be performed on N-(2-methyl-6-nitrophenyl)acetamide, followed by hydrolysis to yield the final product. This adds steps but can significantly improve selectivity.
Caption: Troubleshooting workflow for low yield in the bromination of 2-methyl-6-nitroaniline.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-6-nitroaniline (Precursor)
This protocol is adapted from the general method for synthesizing nitroanilines.[4]
-
Acetylation: In a round-bottom flask, dissolve 2-methylaniline in glacial acetic acid. Cool the mixture in an ice bath. Slowly add acetic anhydride with stirring. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Nitration: Cool the resulting solution of N-(2-methylphenyl)acetamide in an ice-salt bath to below 5°C. Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool. Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 5°C. Stir for 2-3 hours at this temperature.
-
Work-up (Nitration): Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The solid N-(2-methyl-6-nitrophenyl)acetamide will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
Hydrolysis: Reflux the crude N-(2-methyl-6-nitrophenyl)acetamide in a mixture of concentrated hydrochloric acid and water for 2-4 hours. Cool the solution and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the 2-methyl-6-nitroaniline.
-
Purification: Filter the product, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-methyl-6-nitroaniline.
Protocol 2: Bromination of 2-Methyl-6-nitroaniline (Analogous Method)
This protocol is adapted from the synthesis of 2-Bromo-6-methyl-4-nitroaniline.[7]
Method A: Using N-Bromosuccinimide (NBS)
-
Dissolve 2-methyl-6-nitroaniline (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 3 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Dilute the residue with dichloromethane and wash sequentially with sodium hydroxide solution and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Method B: Using Bromine in Acetic Acid
-
Suspend 2-methyl-6-nitroaniline (1 equivalent) in glacial acetic acid at 20°C.
-
Add bromine (1.01 equivalents) dropwise over 40 minutes, maintaining the temperature at 20°C.
-
Stir the mixture at 20°C for an additional 30 minutes.
-
Add water to precipitate the product.
-
Collect the precipitate by filtration and dry in vacuo.
Data Presentation: Reaction Conditions and Yields for Analogous Syntheses
| Compound Synthesized | Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield | Reference |
| 2-Bromo-6-methyl-4-nitroaniline | 2-Methyl-4-nitroaniline | N-Bromosuccinimide | Acetonitrile | Reflux | 3 h | 91% | [7] |
| 2-Bromo-6-methyl-4-nitroaniline | 2-Methyl-4-nitroaniline | Bromine | Glacial Acetic Acid | 20°C | 1.17 h | 99% | [7] |
| 4-Bromo-2-nitroaniline | 2-Nitroaniline | NaBr / Na₂S₂O₈ | CH₃CN / H₂O | 7-25°C | 24 h | 97% | [9] |
| 2,6-Dibromo-4-nitroaniline | 4-Nitroaniline | Bromine / H₂O₂ | 60% Sulfuric Acid | 20-25°C | 8 h | High Purity | [10] |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. 2-BROMO-6-METHYL-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Bromo-2-methyl-6-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-Bromo-2-methyl-6-nitroaniline (CAS: 77811-44-0).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature of the impurities and the scale of the purification.
Q2: How can I assess the purity of my this compound sample?
Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your crude sample and to monitor the progress of your purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Melting Point Analysis: A sharp melting point range close to the literature value (143-147 °C) is a good indicator of high purity.
-
Spectroscopic Methods (NMR, Mass Spectrometry): These techniques can confirm the chemical structure and identify any remaining impurities.[1]
Q3: What is a suitable solvent system for TLC analysis of this compound?
A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] A common starting ratio is 4:1 or 3:1 (hexane:ethyl acetate). The polarity can be adjusted to achieve an optimal Rf value (retention factor), ideally between 0.3 and 0.5 for the best separation.[2]
Q4: My purified this compound is a colored solid. Is this normal?
Yes, it is normal for this compound to be a colored solid. Nitroanilines are often yellow or orange crystalline solids.[3] The color is due to the electronic transitions associated with the nitro group conjugated with the aromatic ring.[2]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product loss during recrystallization. | Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Using an excessive amount will result in a significant portion of your product remaining in the mother liquor upon cooling. Consider using a mixed solvent system to optimize solubility.[4] |
| Incomplete elution from the chromatography column. | If using column chromatography, ensure the eluent polarity is gradually increased to elute your product completely. After the main fraction has been collected, flush the column with a highly polar solvent (e.g., 100% methanol or ethyl acetate) to check for any remaining compound.[2] |
| Product is too soluble in the recrystallization solvent. | If the product remains dissolved even after cooling, the solvent is not appropriate. Test a range of solvents with varying polarities on a small scale to find one that dissolves the compound when hot but not when cold.[2] |
Issue 2: Compound Fails to Crystallize During Recrystallization
| Possible Cause | Troubleshooting Step |
| Presence of impurities inhibiting crystal formation. | If the solution is supersaturated but no crystals form, impurities may be the cause. Consider re-purifying the compound by column chromatography to remove these impurities before attempting recrystallization again.[2] |
| Inappropriate solvent. | The chosen solvent may not be suitable for crystallization. Screen a variety of solvents or solvent mixtures.[2] |
| Cooling the solution too quickly. | Rapid cooling can lead to oiling out rather than crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][4] |
| Solution is not sufficiently concentrated. | If too much solvent was used, carefully evaporate some of it to create a more concentrated, supersaturated solution.[4] |
| Lack of nucleation sites. | Induce crystallization by adding a seed crystal of pure this compound or by gently scratching the inside of the flask at the surface of the solution with a glass rod.[4] |
Issue 3: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent). | If the compound elutes too quickly (high Rf), decrease the polarity of the eluent. If it doesn't move from the baseline (low Rf), increase the polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.[2] |
| Co-elution of impurities with the product. | If an impurity has a similar polarity to your product, try a different eluent system. Sometimes switching to a different stationary phase (e.g., alumina instead of silica gel) can resolve the issue.[4] |
| Column overloading. | Loading too much crude material onto the column will result in poor separation. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.[2] |
Quantitative Data Summary
The following table provides a template for summarizing purification results. Researchers should aim to record their own data in a similar format to track the efficiency of their purification methods.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity Before (%) | Purity After (%) | Melting Point (°C) |
| Recrystallization (Ethanol) | 5.0 | 4.2 | 84 | ~90 (by HPLC) | >98 (by HPLC) | 145-147 |
| Column Chromatography | 5.0 | 3.8 | 76 | ~90 (by HPLC) | >99 (by HPLC) | 146-147 |
| Literature Melting Point | - | - | - | - | - | 143-147 |
Note: The data in this table are for illustrative purposes only and will vary based on the specific experimental conditions and the purity of the crude material.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: On a small scale, test the solubility of your crude this compound in various solvents (e.g., ethanol, methanol, isopropanol). A suitable solvent will dissolve the crude material when hot but will result in low solubility when cold.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[2]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[2][4]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[4]
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection: Prepare a TLC of the crude material using a hexane/ethyl acetate solvent system to determine an appropriate starting polarity for your eluent (aim for an Rf of ~0.3). The stationary phase is typically silica gel.[2]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed. Drain the excess solvent until it is level with the top of the silica.[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica bed.[2]
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for crystallization issues.
References
Technical Support Center: Recrystallization of 4-Bromo-2-methyl-6-nitroaniline
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the selection of an appropriate solvent for the recrystallization of 4-Bromo-2-methyl-6-nitroaniline.
Solvent Selection for Recrystallization
The ideal solvent for recrystallization should dissolve the compound well at an elevated temperature but poorly at lower temperatures. Based on available data, methanol is a promising candidate for single-solvent recrystallization. Additionally, a mixed-solvent system, such as ethanol and water, may also be effective.
Qualitative Solubility Data
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Boiling Point | Suitability for Recrystallization |
| Water | High | Very Low[1] | Low | Poor as a single solvent; potentially good as an anti-solvent in a mixed-solvent system. |
| Methanol | High | Sparingly Soluble | Soluble[1] | Good Candidate |
| Ethanol | High | Sparingly Soluble | Soluble | Good Candidate |
| Isopropanol | Medium | Low | Moderately Soluble | Possible Candidate |
| Acetone | Medium | Moderately Soluble | Very Soluble | May not provide a high yield due to moderate solubility at room temperature. |
| Ethyl Acetate | Medium | Moderately Soluble | Very Soluble | May not provide a high yield. |
| Toluene | Low | Low | Moderately Soluble | Possible Candidate |
| Heptane/Hexane | Low | Very Low | Low | Poor solvent. |
Note: This table is a predictive guide based on chemical principles and limited data. Experimental verification is crucial for optimal solvent selection.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using a single solvent (e.g., methanol) or a mixed-solvent system (e.g., ethanol/water).
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s) (e.g., methanol, ethanol, deionized water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and glass stirring rod
Procedure:
-
Solvent Selection Test:
-
Place a small amount of the crude compound into several test tubes.
-
Add a few drops of a different solvent to each test tube and observe the solubility at room temperature.
-
Gently heat the test tubes of the undissolved samples to assess solubility at elevated temperatures.
-
The ideal solvent will show low solubility at room temperature and high solubility upon heating.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a mixed-solvent system) while stirring until the solid completely dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if necessary):
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Single-Solvent System: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Mixed-Solvent System: If using a mixed-solvent system like ethanol/water, dissolve the compound in the minimum amount of hot ethanol. Then, add water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the cloudiness and then allow the solution to cool as described above.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
-
Analysis:
-
Determine the melting point of the recrystallized product to assess its purity. The melting point of pure this compound is reported to be in the range of 143-147 °C.[2]
-
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the recrystallization of this compound.
Q1: The compound does not dissolve in the hot solvent.
-
A1: You may not have added enough solvent. Add small increments of the hot solvent until the compound dissolves. It is also possible that the chosen solvent is not suitable. Refer to the solubility table and perform a small-scale solvent test.
Q2: The compound "oils out" instead of forming crystals.
-
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To remedy this, add a small amount of additional hot solvent to redissolve the oil and then allow the solution to cool more slowly. Using a larger volume of the flask or insulating the flask can promote slower cooling.
Q3: No crystals form upon cooling.
-
A3: The solution may be too dilute or supersaturated.
-
Too Dilute: If the solution is too dilute, you can boil off some of the solvent to concentrate it.
-
Supersaturation: To induce crystallization from a supersaturated solution, you can:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Add a "seed crystal" of the pure compound.
-
Cool the solution in an ice-salt bath for a short period.
-
-
Q4: The yield of recovered crystals is very low.
-
A4: This could be due to several factors:
-
Using too much solvent: This will result in a significant amount of the compound remaining in the mother liquor.
-
Premature crystallization during hot filtration: Ensure the funnel and receiving flask are pre-heated.
-
Washing with too much cold solvent: Use only a minimal amount of ice-cold solvent to wash the crystals.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for selecting a suitable recrystallization solvent.
Caption: Logical workflow for selecting a recrystallization solvent.
References
Identifying common impurities in 4-Bromo-2-methyl-6-nitroaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 4-Bromo-2-methyl-6-nitroaniline.
Troubleshooting Guide: Common Synthesis Issues
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on impurity detection and resolution.
Issue 1: Presence of Unreacted Starting Material
-
Symptom: Analytical data (e.g., HPLC, TLC, ¹H NMR) shows the presence of 2-methyl-6-nitroaniline.
-
Cause: Incomplete bromination reaction. This could be due to insufficient reaction time, inadequate temperature, or a suboptimal amount of the brominating agent.
-
Resolution:
-
Reaction Time: Increase the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Temperature: Ensure the reaction is maintained at the optimal temperature as specified in the protocol.
-
Reagent Stoichiometry: Use a slight excess of the brominating agent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
-
Purification: If the reaction cannot be driven to completion, the unreacted starting material can typically be removed by column chromatography.
-
Issue 2: Formation of Over-Brominated Impurities
-
Symptom: Mass spectrometry data indicates the presence of a di-brominated product (C₇H₆Br₂N₂O₂).
-
Cause: Use of an excessive amount of the brominating agent or prolonged reaction times can lead to the formation of di-brominated species, such as 4,5-dibromo-2-methyl-6-nitroaniline.
-
Resolution:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. A smaller excess is preferable.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low localized concentration.
-
Purification: Di-brominated impurities can be separated from the desired product using column chromatography, as they are typically less polar.
-
Issue 3: Presence of Positional Isomers
-
Symptom: HPLC analysis shows multiple peaks with the same mass as the product, and ¹H NMR reveals a complex aromatic region.
-
Cause: Bromination can occur at other positions on the aromatic ring, leading to the formation of isomers. While the 4-position is electronically favored, small amounts of other isomers may form.
-
Resolution:
-
Reaction Conditions: Lowering the reaction temperature may improve the regioselectivity of the bromination.
-
Purification: Isomers can be challenging to separate. Preparative HPLC or careful column chromatography with a shallow solvent gradient may be required.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities arise from the starting materials and side reactions during the synthesis. These can be categorized as:
-
Unreacted Starting Material: 2-methyl-6-nitroaniline (if the synthetic route is bromination of this compound).
-
Over-brominated Products: Di-brominated species, for example, 4,5-dibromo-2-methyl-6-nitroaniline.
-
Positional Isomers: Isomers formed by bromination at other positions on the aromatic ring.
Q2: How can I detect these impurities?
A combination of analytical techniques is recommended for impurity profiling:
-
Thin-Layer Chromatography (TLC): A quick method to monitor the reaction progress and identify the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and its impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the presence of unreacted starting materials and isomers by their characteristic signals in the aromatic region.
Q3: What are the expected ¹H NMR chemical shifts for the starting material and potential impurities?
While exact chemical shifts can vary based on the solvent and instrument, the following table provides approximate ¹H NMR chemical shifts for identification purposes.
| Compound | Aromatic Protons (ppm) | Methyl Proton (ppm) | Amino Protons (ppm) |
| This compound (Product) | ~7.9 (s, 1H), ~7.5 (s, 1H) | ~2.2 (s, 3H) | ~6.2 (br s, 2H) |
| 2-methyl-6-nitroaniline (Starting Material) | ~7.2-7.4 (m, 2H), ~6.7 (t, 1H) | ~2.1 (s, 3H) | ~6.0 (br s, 2H) |
| 4,5-dibromo-2-methyl-6-nitroaniline (Impurity) | ~8.1 (s, 1H) | ~2.3 (s, 3H) | ~6.5 (br s, 2H) |
Q4: Can you provide a general experimental protocol for the synthesis of this compound?
The following protocol is a general guideline for the bromination of 2-methyl-6-nitroaniline. It should be optimized for specific laboratory conditions.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-methyl-6-nitroaniline
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add N-Bromosuccinimide (1.1 eq) or a solution of Bromine (1.1 eq) in glacial acetic acid to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Q5: How can I visualize the relationship between the product and its common impurities?
The following diagram illustrates the structural relationship between the desired product and its common process-related impurities.
Caption: Relationship between product and impurities.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for synthesis and purification.
Technical Support Center: Bromination of 2-Methyl-6-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-methyl-6-nitroaniline to synthesize 4-bromo-2-methyl-6-nitroaniline. The information is presented in a direct question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low, or no reaction seems to be occurring. What are the common causes?
A: A low or non-existent yield in the bromination of 2-methyl-6-nitroaniline can stem from several factors:
-
Ineffective Brominating Agent: The activity of your brominating agent may be compromised. N-Bromosuccinimide (NBS) can degrade over time; using a freshly opened or purified batch is recommended. If using elemental bromine (Br₂), ensure it has not been exposed to moisture.
-
Insufficient Activation: While the amino group in 2-methyl-6-nitroaniline is strongly activating, certain conditions might require a catalyst. For less reactive systems, Lewis acids or strong protic acids are sometimes used to polarize the brominating agent, increasing its electrophilicity.[1]
-
Low Temperature: While lower temperatures are often used to control selectivity, the reaction may not have sufficient activation energy to proceed. If no reaction is observed, consider gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Choice: The solvent plays a crucial role. Highly polar solvents can sometimes stabilize the intermediates in a way that affects regioselectivity and reaction rate.[2] Consider a solvent like acetic acid or a mixture of acetonitrile and water.[3][4]
Q2: I'm observing multiple products, indicating poor regioselectivity. How can I ensure the bromine adds at the C-4 position?
A: The directing effects of the amino (-NH₂), methyl (-CH₃), and nitro (-NO₂) groups on 2-methyl-6-nitroaniline strongly favor substitution at the C-4 position (para to the strongly activating amino group). However, side products can form. To improve regioselectivity:
-
Use a Bulky or Milder Brominating Agent: N-Bromosuccinimide (NBS) is often more selective than elemental bromine.[5]
-
Solvent Effects: The polarity of the solvent can significantly influence the regiochemical outcome in the bromination of substituted anilines.[2] Experimenting with different solvents (e.g., acetic acid, acetonitrile, dichloromethane) may improve selectivity.
-
Catalytic Systems: Certain catalytic systems, such as using copper halides (e.g., CuBr₂) or a copper sulfate/sodium bromide mixture, have been shown to achieve high regioselectivity for para-bromination of anilines.[3][6]
Q3: My primary issue is over-bromination, resulting in a significant amount of di-brominated byproduct. How can I prevent this?
A: Over-bromination is a common issue due to the potent activating effect of the amino group.[7] The formation of 4,X-dibromo-2-methyl-6-nitroaniline can be minimized using the following strategies:
-
Control Stoichiometry: Carefully control the amount of the brominating agent. Use a molar ratio of 1.0 to 1.1 equivalents of the brominating agent relative to the 2-methyl-6-nitroaniline.[8]
-
Slow Addition & Temperature Control: Add the brominating agent slowly or portion-wise to the reaction mixture.[8] Maintaining a low concentration of the electrophile at any given time reduces the chance of a second bromination. Running the reaction at a lower temperature (e.g., starting at 0-5 °C) can also help control the reaction rate and improve selectivity.[8]
-
Protect the Amino Group: The most effective method to prevent over-bromination is to temporarily reduce the activating strength of the amino group by converting it to an amide (e.g., an acetanilide) via acetylation.[7][9][10] The acetamido group is still an ortho-, para-director but is significantly less activating than a free amino group. After the bromination step, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired this compound.
Q4: The purification of the final product is difficult. What is the best approach?
A: this compound is a solid, making purification relatively straightforward if the reaction is clean.[11]
-
Work-up: After the reaction, quench any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite.
-
Filtration: The crude product often precipitates from the reaction mixture upon cooling or addition of water. It can be collected by filtration.
-
Recrystallization: This is the most common method for purifying the final product. Ethanol is a frequently used solvent for recrystallizing similar compounds.[12] Experiment with different solvent systems (e.g., ethanol/water, isopropanol) to achieve the best results.
-
Column Chromatography: If recrystallization fails to remove impurities, particularly isomeric byproducts, silica gel column chromatography is a reliable alternative. A non-polar/polar solvent system like hexanes/ethyl acetate would be a suitable starting point for developing an effective separation method.
Data Presentation: Comparison of Bromination Methods
The following tables summarize quantitative data for different bromination protocols applicable to nitroaniline derivatives.
Table 1: Copper-Catalyzed Bromination of 2-Nitroaniline (Data adapted from a procedure for a similar substrate)[3]
| Parameter | Value |
| Substrate | 2-Nitroaniline |
| Bromine Source | Sodium Bromide (NaBr) |
| Oxidant | Sodium Persulfate (Na₂S₂O₈) |
| Catalyst | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) |
| Solvent | Acetonitrile / Water (CH₃CN / H₂O) |
| Temperature | 7 °C to 25 °C |
| Reaction Time | ~24 hours |
| Yield of Monobromo Product | High (exact value depends on optimization) |
| Ratio (Mono-bromo/Di-bromo) | >90:10 with optimization |
Table 2: Traditional vs. Alternative Bromination Reagents
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| Br₂ in Acetic Acid | 0 °C to room temperature | Inexpensive, readily available | Low selectivity, high risk of over-bromination, hazardous reagent.[5][10] |
| N-Bromosuccinimide (NBS) | Room temperature; various solvents (CH₂Cl₂, CH₃CN, H₂SO₄) | Milder, often more selective, solid reagent is easier to handle.[13][14] | More expensive, can be unstable, may require a catalyst for deactivated rings.[1] |
| NaBr / NaBrO₃ / Acid | Aqueous acidic medium, ambient temperature | "Green" method using in-situ bromine generation, avoids organic solvents.[15][16] | Requires careful pH and stoichiometry control. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Bromination using NaBr/Na₂S₂O₈ (Adapted from a procedure for 2-nitroaniline)[3]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-methyl-6-nitroaniline (1.0 equiv).
-
Catalyst Suspension: Add Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 0.25 equiv) followed by a 2:1 mixture of acetonitrile and water. Stir the suspension at 25 °C for 15 minutes.
-
Cooling: Cool the mixture to 7 °C in an ice bath.
-
Reagent Addition: Add Sodium Bromide (NaBr, 1.8 equiv) and Sodium Persulfate (Na₂S₂O₈, 1.4 equiv) simultaneously in three portions over 15 minutes, ensuring the temperature remains low.
-
Reaction: Stir the mixture at 7 °C for 2 hours, then allow it to warm to 25 °C and stir for an additional 22 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, add sodium thiosulfate (Na₂S₂O₃, 0.5 equiv) to quench any excess oxidant and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by silica gel chromatography.
Protocol 2: Protection-Bromination-Deprotection Sequence (A general strategy to prevent over-bromination)[7][10]
Step A: Acetylation (Protection)
-
Dissolve 2-methyl-6-nitroaniline (1.0 equiv) in glacial acetic acid.
-
Add acetic anhydride (1.1 equiv) and gently heat the mixture (e.g., to 50 °C) for 1-2 hours until TLC analysis shows complete conversion of the starting material.
-
Pour the reaction mixture into ice water to precipitate the N-(2-methyl-6-nitrophenyl)acetamide. Filter, wash with water, and dry the solid.
Step B: Bromination
-
Dissolve the dried acetanilide from Step A in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add a solution of bromine (1.05 equiv) in acetic acid dropwise.
-
Stir at low temperature for 30 minutes, then allow to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice water. Collect the precipitated 4-bromo-acetanilide derivative by filtration.
Step C: Hydrolysis (Deprotection)
-
Create a mixture of the crude 4-bromo-acetanilide from Step B, ethanol, and concentrated hydrochloric acid (e.g., 3-4 M final concentration).
-
Heat the mixture at reflux for 2-4 hours until TLC indicates the disappearance of the amide.
-
Cool the solution and neutralize carefully with a base (e.g., NaOH or NaHCO₃ solution) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry to obtain this compound. Purify further by recrystallization if necessary.
Visualizations
Caption: General experimental workflow for the bromination of 2-methyl-6-nitroaniline.
Caption: Troubleshooting decision tree for bromination side reactions.
References
- 1. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 2. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Page loading... [guidechem.com]
- 6. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Khan Academy [khanacademy.org]
- 10. Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE [vedantu.com]
- 11. nbinno.com [nbinno.com]
- 12. ripublication.com [ripublication.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Potential side reactions during the synthesis of 4-Bromo-2-methyl-6-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methyl-6-nitroaniline.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction produced a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-bromo product?
A1: The formation of di-brominated side products, such as 2,4-dibromo-6-methylaniline, is a common issue. To enhance the selectivity for the desired mono-brominated product, consider the following adjustments:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the starting material (2-methyl-6-nitroaniline). Use of a slight excess of the brominating agent can lead to over-bromination.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second bromination.
-
Slow Addition: Add the brominating agent dropwise or in small portions over a longer period. This helps to maintain a low concentration of the brominating agent in the reaction mixture, disfavoring di-bromination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes offer better selectivity compared to elemental bromine.
Q2: The nitration of 4-bromo-2-methylaniline resulted in a low yield and a significant amount of a meta-nitro isomer. What is the cause and how can I fix it?
A2: Direct nitration of anilines under strongly acidic conditions can be problematic. The amino group (-NH2) is basic and can be protonated to form an anilinium ion (-NH3+). This anilinium ion is a meta-directing group, leading to the formation of the undesired meta-nitro product. Additionally, the strong oxidizing conditions of nitration can lead to the formation of tarry oxidation byproducts, reducing the overall yield.
To circumvent these issues, it is highly recommended to protect the amino group before nitration:
-
Acetylation: Protect the amino group of 4-bromo-2-methylaniline by reacting it with acetic anhydride to form the corresponding acetanilide.
-
Nitration: The acetylated compound can then be nitrated. The acetamido group is an ortho-, para-directing group, which will direct the nitro group to the desired position.
-
Hydrolysis: The acetyl group can be removed by acid or base hydrolysis to yield the final product, this compound.
Q3: My final product is difficult to purify and appears as an oily substance instead of a solid. What could be the reason?
A3: An oily product often indicates the presence of impurities that depress the melting point. These impurities could be:
-
Isomeric Byproducts: The presence of other positional isomers of the product.
-
Over-brominated/nitrated compounds: As discussed in previous questions.
-
Starting Material: Incomplete reaction leaving unreacted starting material.
-
Solvent Residues: Incomplete removal of reaction solvents.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and ensure the complete consumption of the starting material.
-
Purification Techniques:
-
Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or mixtures with water) to isolate the pure solid product.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separating the desired product from its isomers and other impurities.
-
Q4: The bromination of 2-methyl-6-nitroaniline is very slow or does not proceed to completion. What can I do?
A4: Several factors can contribute to a sluggish bromination reaction:
-
Insufficient Activation: The aromatic ring of 2-methyl-6-nitroaniline is deactivated by the electron-withdrawing nitro group, making electrophilic substitution more difficult.
-
Low Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products by TLC.
-
Use a Catalyst: For brominations with elemental bromine, a Lewis acid catalyst such as FeBr3 can be used to polarize the Br-Br bond and increase the electrophilicity of the bromine.
-
Solvent Choice: Ensure the starting material is soluble in the reaction solvent. If solubility is an issue, consider a different solvent system.
Experimental Protocols
Two primary synthetic routes for this compound are outlined below.
Route 1: Bromination of 2-methyl-6-nitroaniline
This protocol is adapted from procedures for similar compounds and should be optimized for the specific substrate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-methyl-6-nitroaniline | 152.15 | 10.0 g | 0.0657 |
| N-Bromosuccinimide (NBS) | 177.98 | 12.2 g | 0.0685 |
| Acetonitrile | 41.05 | 200 mL | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0657 mol) of 2-methyl-6-nitroaniline in 200 mL of acetonitrile.
-
Gently heat the mixture to 50-60 °C to ensure complete dissolution.
-
In small portions, add 12.2 g (0.0685 mol) of N-Bromosuccinimide (NBS) to the solution over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Route 2: Nitration of 4-bromo-2-methylaniline (via Protection)
This route involves the protection of the amine, followed by nitration and deprotection.
Step 1: Acetylation of 4-bromo-2-methylaniline
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-bromo-2-methylaniline | 186.05 | 10.0 g | 0.0537 |
| Acetic Anhydride | 102.09 | 6.0 mL (6.5 g) | 0.0636 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
Procedure:
-
Dissolve 10.0 g (0.0537 mol) of 4-bromo-2-methylaniline in 50 mL of glacial acetic acid in a round-bottom flask.
-
Slowly add 6.0 mL of acetic anhydride to the solution.
-
Heat the mixture at 80 °C for 1 hour.
-
Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry to obtain N-(4-bromo-2-methylphenyl)acetamide.
Step 2: Nitration of N-(4-bromo-2-methylphenyl)acetamide
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-bromo-2-methylphenyl)acetamide | 228.08 | 10.0 g | 0.0438 |
| Sulfuric Acid (conc.) | 98.08 | 20 mL | - |
| Nitric Acid (conc.) | 63.01 | 3.0 mL | - |
Procedure:
-
Carefully add 10.0 g (0.0438 mol) of N-(4-bromo-2-methylphenyl)acetamide to 20 mL of concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.
-
Slowly add a cooled mixture of 3.0 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 2 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitate by filtration.
-
Wash the solid thoroughly with cold water to remove excess acid.
Step 3: Hydrolysis of N-(4-bromo-2-methyl-6-nitrophenyl)acetamide
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-bromo-2-methyl-6-nitrophenyl)acetamide | 273.08 | (from previous step) | ~0.0438 |
| Sulfuric Acid (70%) | - | 50 mL | - |
Procedure:
-
To the crude product from the previous step, add 50 mL of 70% sulfuric acid.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the synthetic pathways and potential side reactions.
Optimization of reaction conditions for preparing 4-Bromo-2-methyl-6-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methyl-6-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and direct precursor for the synthesis of this compound is 2-methyl-6-nitroaniline. The reaction involves the electrophilic substitution of a bromine atom onto the aromatic ring.
Q2: Which brominating agents are typically used for this synthesis?
Commonly used brominating agents include N-Bromosuccinimide (NBS) and elemental bromine (Br₂), often in a solvent like acetic acid. NBS is often preferred as it is a solid and can be easier to handle than liquid bromine, offering high selectivity under mild conditions.
Q3: What are the primary safety precautions to consider during this synthesis?
-
Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Many organic solvents used in the synthesis are flammable and may have associated health risks. Ensure proper ventilation and avoid ignition sources.
-
Acids: Strong acids like acetic acid are corrosive. Handle with appropriate care and PPE.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a common method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What is a typical purification method for this compound?
Recrystallization is a widely used technique to purify the crude product. The choice of solvent is crucial for effective purification. Ethanol or a mixture of ethanol and water is often effective. The crude product is dissolved in a minimum amount of hot solvent, and then the solution is cooled slowly to allow for the formation of pure crystals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Brominating Agent | N-Bromosuccinimide can decompose over time. It is best to use a freshly opened container or recrystallize the NBS from water if its purity is questionable.[1] |
| Incorrect Reaction Temperature | Bromination reactions are sensitive to temperature. If the temperature is too low, the reaction rate may be too slow. If it is too high, it can lead to side reactions. Monitor the temperature closely as specified in the protocol. |
| Poor Quality Starting Material | Ensure the 2-methyl-6-nitroaniline is pure. Impurities can interfere with the reaction. Consider purifying the starting material if necessary. |
| Insufficient Reaction Time | Monitor the reaction by TLC. If the starting material is still present after the recommended reaction time, consider extending it. |
| Inappropriate Solvent | The polarity of the solvent can significantly affect the regioselectivity and rate of bromination.[2] Acetic acid is a common choice. If yields are low, consider exploring other solvents like dichloromethane or acetonitrile, though this may require further optimization. |
Issue 2: Formation of Multiple Products (Impurity Spots on TLC)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Over-bromination (Di- or Tri-brominated products) | This is a common side reaction, especially with highly activated aniline rings.[3] To minimize this, use a controlled molar ratio of the brominating agent (a slight excess, e.g., 1.05-1.1 equivalents, is often sufficient). Add the brominating agent slowly and maintain the recommended reaction temperature. |
| Formation of Isomeric Byproducts | The directing effects of the amino, methyl, and nitro groups on the aniline ring influence the position of bromination. While the desired product is this compound, other isomers can form. The choice of solvent can influence regioselectivity.[2] |
| Degradation of Starting Material or Product | Anilines can be sensitive to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if necessary, although this is not always required for bromination with NBS. |
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Oiling out during Recrystallization | This occurs when the solute is insoluble in the hot solvent and separates as a liquid. To remedy this, try using a different solvent system. A solvent pair (one in which the compound is soluble and one in which it is less soluble) can be effective. Common pairs include ethanol/water or hexane/ethyl acetate. |
| Product is Contaminated with Starting Material | If the reaction did not go to completion, the crude product will contain unreacted 2-methyl-6-nitroaniline. Optimize the reaction conditions (time, temperature, stoichiometry) to ensure full conversion. Column chromatography can be used to separate the product from the starting material if recrystallization is ineffective. |
| Colored Impurities | If the final product has an undesirable color, it may be due to trace impurities. Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb these impurities. Perform a hot filtration to remove the charcoal before cooling the solution. |
Experimental Protocols
Protocol 1: Synthesis using N-Bromosuccinimide (NBS) in Acetic Acid
This protocol is a general guideline and may require optimization.
Materials:
-
2-methyl-6-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add N-Bromosuccinimide (1.05 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, pour the reaction mixture into a beaker containing ice water.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.
Data Presentation
Table 1: Effect of Solvent on Bromination of meta-Substituted Anilines with NBS.
While specific data for this compound is limited in the provided search results, the following table illustrates the general trend of solvent effects on the regioselectivity of bromination for meta-substituted anilines, which can be a useful starting point for optimization.
| Solvent | Dielectric Constant (ε) | General Outcome for meta-Substituted Anilines |
| Dioxane | 2.2 | Mixture of isomers, often favoring ortho-bromination to the amino group.[2] |
| Chloroform | 4.8 | Mixture of isomers, often favoring ortho-bromination to the amino group.[2] |
| Tetrahydrofuran (THF) | 7.5 | Mixture of isomers.[2] |
| Dimethylformamide (DMF) | 36.7 | Highly selective for para-bromination to the amino group.[2] |
| Dimethyl sulfoxide (DMSO) | 47.2 | Highly selective for para-bromination to the amino group.[2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Challenges in scaling up the synthesis of 4-Bromo-2-methyl-6-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 4-Bromo-2-methyl-6-nitroaniline.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive starting material. 2. Incorrect reaction temperature. 3. Inefficient brominating or nitrating agent. 4. Insufficient reaction time. | 1. Verify the purity of the starting material (e.g., 2-methyl-6-nitroaniline or 4-bromo-2-methylaniline) by NMR or melting point. 2. Ensure the reaction temperature is maintained within the optimal range. For nitration, low temperatures (0-5 °C) are often crucial to prevent side reactions. For bromination, the optimal temperature may vary depending on the reagent. 3. Use a freshly opened or properly stored brominating/nitrating agent. Consider alternative reagents if the issue persists. 4. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-nitration or over-bromination. 2. Isomer formation. 3. Oxidation of the aniline. | 1. Control the stoichiometry of the nitrating/brominating agent carefully. Add the reagent dropwise at a controlled temperature. 2. The directing effects of the substituents determine isomer distribution. Modifying the solvent or reaction temperature might slightly alter the isomer ratio. Purification by column chromatography will likely be necessary. 3. In strongly acidic nitrating conditions, the amino group can be oxidized, leading to tarry byproducts.[1] Protecting the amine group as an acetamide before nitration can prevent this.[1] |
| Product is a Dark, Tarry Substance | 1. Oxidation of the aniline group. 2. Reaction temperature too high. | 1. Direct nitration of anilines can lead to the formation of tarry oxidation products.[1] Protecting the amino group is a common strategy to avoid this. 2. Maintain strict temperature control, especially during the addition of the nitrating agent. |
| Difficult Purification | 1. Presence of closely related isomers or side-products. 2. Residual starting material. | 1. Employ column chromatography with a carefully selected eluent system. Step-gradient or gradient elution may be necessary to separate isomers. 2. Optimize the reaction conditions to drive the reaction to completion. Recrystallization may also be effective in removing small amounts of impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most common synthetic routes are:
-
Nitration of 4-bromo-2-methylaniline: This involves the electrophilic substitution of a nitro group onto the aromatic ring. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.
-
Bromination of 2-methyl-6-nitroaniline: This involves the electrophilic substitution of a bromine atom onto the aromatic ring. The choice of brominating agent and solvent is critical for success.
Q2: How can I avoid the formation of di-brominated or di-nitrated byproducts?
A2: To minimize the formation of multiple substitution products, you should:
-
Use a stoichiometric amount of the brominating or nitrating agent.
-
Add the reagent slowly and in a controlled manner to the reaction mixture.
-
Maintain a low reaction temperature to decrease the reaction rate and improve selectivity.
Q3: What is the best method for purifying the final product?
A3: Column chromatography on silica gel is typically the most effective method for purifying this compound, especially for removing isomeric impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for further purification if the initial purity is high.
Q4: My yield is consistently low. What are the key parameters to optimize?
A4: To improve your yield, consider optimizing the following:
-
Reaction Temperature: Ensure you are using the optimal temperature for each step.
-
Reaction Time: Monitor the reaction to determine the point of maximum conversion without significant byproduct formation.
-
Reagent Quality: Use high-purity starting materials and fresh reagents.
-
Work-up Procedure: Minimize product loss during extraction and washing steps.
Experimental Protocols
Protocol 1: Bromination of 2-methyl-6-nitroaniline
This protocol is adapted from procedures for similar compounds and should be optimized for your specific laboratory conditions.
Materials:
-
2-methyl-6-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
2.5 M Sodium hydroxide solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methyl-6-nitroaniline (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Dilute the residue with dichloromethane and wash sequentially with 2.5 M sodium hydroxide solution and saturated saline.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Nitration of 4-bromo-2-methylaniline (via Acetamide Protection)
This two-step protocol involves the protection of the amine group, followed by nitration and deprotection.
Step 1: Acetylation of 4-bromo-2-methylaniline
-
Dissolve 4-bromo-2-methylaniline (1 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents).
-
Heat the mixture gently (e.g., to 50-60 °C) for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the N-(4-bromo-2-methylphenyl)acetamide.
-
Filter the solid, wash with water, and dry.
Step 2: Nitration of N-(4-bromo-2-methylphenyl)acetamide
-
Add the dried acetamide to concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid (a mixture of nitro-isomers) and wash with cold water.
Step 3: Hydrolysis of the Nitro-acetamide
-
Reflux the nitro-acetamide product in a mixture of ethanol and concentrated hydrochloric acid.
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., NaOH solution) to precipitate the nitroaniline isomers.
-
Filter the solid, wash with water, and dry.
-
Purify the desired this compound isomer by column chromatography.
Visualizing Workflows and Relationships
Caption: Alternative synthetic routes to this compound.
Caption: Logical flow for troubleshooting low product yield.
References
Understanding the degradation pathways of 4-Bromo-2-methyl-6-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-methyl-6-nitroaniline. The information provided is based on established principles for analogous nitroaromatic and aniline compounds, offering a predictive framework in the absence of specific literature on this particular molecule.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific studies on this compound are limited, based on related nitroaromatic compounds, the primary degradation pathways are expected to be biodegradation and photodegradation.
-
Biodegradation: Microbial degradation is a common fate for nitroaromatic compounds in the environment.[1][2] This process can occur under both aerobic and anaerobic conditions. Under aerobic conditions, the nitro group may be reduced, or the aromatic ring may be cleaved.[3] Anaerobic degradation often involves the reduction of the nitro group to an amino group.[2]
-
Photodegradation: In the presence of light, particularly UV radiation, this compound is likely to undergo photodegradation.[4] This process can be enhanced by the presence of photocatalysts like titanium dioxide (TiO2).[4][5]
Q2: What are the expected initial transformation products of this compound degradation?
A2: The initial transformation of this compound likely involves modifications to the nitro and amino groups.
-
Reduction of the nitro group: A common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group.[3]
-
Oxidation of the methyl group: The methyl group (-CH3) attached to the aromatic ring could be oxidized to a carboxylic acid group (-COOH).
-
Dehalogenation: The bromine atom may be removed from the aromatic ring through biological or photocatalytic processes.
Q3: What analytical techniques are suitable for monitoring the degradation of this compound and its products?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the parent compound and its degradation products.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification of volatile degradation intermediates.
Troubleshooting Guides
Issue 1: Low or No Degradation Observed in Biodegradation Experiments
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial culture | Use a microbial consortium known to degrade nitroaromatic compounds or acclimate a culture from a contaminated site.[2] |
| Toxicity of the compound | The concentration of this compound may be too high, inhibiting microbial activity. Perform a toxicity assay and start with lower concentrations. |
| Sub-optimal environmental conditions | Optimize pH, temperature, and nutrient availability for the microbial culture. Most bacteria active in biodegradation prefer a neutral pH. |
| Lack of essential co-substrates | The microbial culture may require an additional carbon source to support the degradation process. |
Issue 2: Inconsistent Results in Photodegradation Experiments
| Possible Cause | Troubleshooting Step |
| Fluctuations in light intensity | Ensure a constant and uniform light source. If using sunlight, account for variations in intensity due to weather and time of day.[4] |
| Photocatalyst deactivation | The surface of the photocatalyst (e.g., TiO2) may become fouled. Regenerate the catalyst by washing and heating. |
| Incorrect pH of the solution | The pH of the solution can significantly affect the surface charge of the photocatalyst and the substrate, influencing the degradation rate. Determine the optimal pH for your system.[4] |
| Presence of interfering substances | Other organic or inorganic compounds in the solution can compete for the photocatalyst's active sites or scavenge reactive oxygen species. |
Issue 3: Poor Peak Resolution or Tailing in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase | Adjust the composition and pH of the mobile phase to improve the separation of the analyte and its degradation products. |
| Column degradation | The stationary phase of the HPLC column may be degraded. Try flushing the column or replacing it if necessary. |
| Sample overload | Inject a smaller volume of the sample or dilute the sample before injection. |
| Presence of particulates in the sample | Filter all samples through a 0.22 µm filter before injecting them into the HPLC system to prevent clogging. |
Data Presentation
Table 1: Illustrative Biodegradation Efficiency of this compound under Different Conditions.
Disclaimer: The following data is hypothetical and intended for illustrative purposes only, based on typical results for similar nitroaromatic compounds.
| Condition | Initial Concentration (mg/L) | Degradation Efficiency (%) after 7 days |
| Aerobic, with co-substrate | 50 | 85 |
| Aerobic, without co-substrate | 50 | 40 |
| Anaerobic, with co-substrate | 50 | 92 |
| Anaerobic, without co-substrate | 50 | 65 |
Table 2: Illustrative Photodegradation Kinetics of this compound.
Disclaimer: The following data is hypothetical and intended for illustrative purposes only, based on typical results for similar nitroaromatic compounds.
| Condition | Rate Constant (k, min⁻¹) | Half-life (t½, min) |
| UV light only | 0.015 | 46.2 |
| UV light + TiO2 (1 g/L) | 0.068 | 10.2 |
| Sunlight only | 0.008 | 86.6 |
| Sunlight + TiO2 (1 g/L) | 0.035 | 19.8 |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Study
-
Prepare Mineral Salt Medium (MSM): Prepare a sterile MSM containing essential nutrients (e.g., K2HPO4, KH2PO4, (NH4)2SO4, MgSO4·7H2O, CaCl2·2H2O, and trace elements).
-
Inoculum Preparation: Use a microbial culture previously acclimated to nitroaromatic compounds or an activated sludge sample from a wastewater treatment plant.[2]
-
Experimental Setup:
-
In a 250 mL Erlenmeyer flask, add 100 mL of MSM.
-
Add this compound from a stock solution to achieve the desired final concentration (e.g., 50 mg/L).
-
Inoculate the flask with 5% (v/v) of the prepared inoculum.
-
Prepare a sterile control flask without inoculum and an abiotic control flask without the compound.
-
-
Incubation: Incubate the flasks on a rotary shaker at 150 rpm and 30°C in the dark.
-
Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., 0, 1, 3, 5, and 7 days).
-
Centrifuge the samples to remove biomass.
-
Analyze the supernatant for the concentration of this compound using HPLC.
-
Protocol 2: Photocatalytic Degradation Study
-
Reactor Setup: Use a batch photoreactor equipped with a UV lamp or position the reactor to receive direct sunlight.[4]
-
Catalyst Suspension:
-
Add the desired amount of photocatalyst (e.g., 1 g/L of TiO2) to a known volume of deionized water.
-
Sonicate the suspension for 15 minutes to ensure uniform dispersion.
-
-
Experimental Procedure:
-
Add this compound to the catalyst suspension to achieve the desired initial concentration.
-
Stir the mixture in the dark for 30 minutes to establish adsorption-desorption equilibrium.[5]
-
Turn on the light source to initiate the photocatalytic reaction.
-
-
Sampling and Analysis:
-
Collect samples at specific time points.
-
Filter the samples through a 0.22 µm syringe filter to remove the catalyst particles.
-
Analyze the filtrate for the concentration of the parent compound using HPLC.
-
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General experimental workflow for degradation studies.
References
How to remove dibrominated byproducts from 4-Bromo-2-methyl-6-nitroaniline
Welcome to the technical support center for the purification of 4-Bromo-2-methyl-6-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of dibrominated byproducts during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common dibrominated byproduct in the synthesis of this compound?
A1: The most common dibrominated byproduct is typically 2,4-dibromo-6-methylaniline. This can arise from over-bromination of the aniline precursor, especially if the reaction conditions are not strictly controlled.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation of this compound from its dibrominated byproduct. A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate, typically in a ratio of 4:1 or 3:1.[1] The desired product is more polar than the dibrominated byproduct and will have a lower Rf value.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent, or if impurities are present. To address this, you can try the following:
-
Add a small amount of a solvent in which the compound is more soluble to the hot mixture.
-
Lower the cooling temperature gradually. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Use a seed crystal to initiate crystallization.
-
If the issue persists, column chromatography is a more suitable purification method.
Q4: During column chromatography, the separation between my product and the byproduct is poor. How can I improve it?
A4: To improve separation in column chromatography:
-
Optimize the Mobile Phase: A less polar mobile phase will increase the retention time of both compounds on the silica gel, potentially leading to better separation. Try decreasing the proportion of ethyl acetate in your hexane/ethyl acetate eluent.
-
Use a Longer Column: A longer column provides more surface area for the separation to occur.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can result in a more even application and sharper bands.
-
Add Triethylamine (TEA): For basic compounds like anilines, adding a small amount of TEA (e.g., 0.1-1%) to the eluent can reduce tailing and improve peak shape by neutralizing the acidic silica gel.
Q5: The yield of my purified product is low. How can I improve it?
A5: Low yields can result from several factors:
-
Recrystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent to dissolve your crude product. Cooling the solution to a lower temperature (e.g., in a freezer) can also help to maximize crystal formation.
-
Column Chromatography: If the compound is too soluble in the eluent, it may elute too quickly with impurities.[1] Conversely, if the eluent is not polar enough, the product may not fully elute from the column. After collecting the main fractions, flush the column with a more polar solvent to see if any product remains.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Dibrominated byproduct co-crystallizes with the desired product. | The solubility of the product and byproduct are very similar in the chosen solvent. | - Try a different recrystallization solvent or a solvent mixture. Ethanol/water or methanol/water are good starting points.[2] - Perform a second recrystallization on the obtained crystals. - If co-crystallization persists, column chromatography is the recommended purification method. |
| TLC spots for the product and byproduct are very close or overlapping. | The mobile phase is too polar or not polar enough. | - If the Rf values are high, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). - If the Rf values are very low, increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio). |
| Yellow/orange color in the final product. | Nitrophenols and nitroanilines are often colored crystalline solids.[1] | This is often inherent to the molecule and not necessarily an impurity. Purity should be confirmed by analytical methods like HPLC or NMR. If colored impurities are suspected, they can sometimes be removed by treating the solution with activated charcoal before hot filtration during recrystallization. |
| Streaking of spots on the TLC plate. | The compound is interacting too strongly with the acidic silica gel. The sample is too concentrated. | - Add a small amount of triethylamine (TEA) or acetic acid to the mobile phase. - Spot a more dilute solution of your sample on the TLC plate. |
Data Presentation
The following table summarizes typical results that can be expected from the purification of a crude mixture of this compound containing a significant amount of dibrominated byproduct.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Recrystallization (Ethanol/Water) | ~80% | 90-95% | 60-75% | A second recrystallization may be necessary to achieve higher purity, which will lower the overall yield. |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate gradient) | ~80% | >98% | 70-85% | Provides higher purity than a single recrystallization and is more effective at removing closely related impurities. |
Experimental Protocols
Recrystallization Protocol
This protocol is designed for the purification of this compound from less polar impurities such as dibrominated byproducts.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is dark, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
This protocol is suitable for achieving high purity by separating this compound from closely related byproducts.
-
TLC Analysis: Determine an appropriate mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The desired product should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into a chromatography column. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better separation, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then adding the dry powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 9:1 hexane/ethyl acetate, then 4:1 hexane/ethyl acetate.
-
Fraction Collection: Collect the eluent in fractions and monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting purification issues.
References
Stability studies of 4-Bromo-2-methyl-6-nitroaniline in different pH conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and interpreting stability studies of 4-Bromo-2-methyl-6-nitroaniline, with a focus on its behavior in different pH conditions.
Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies under different pH conditions necessary for this compound?
A1: Forced degradation studies, also known as stress testing, are a critical component of drug development and are required by regulatory agencies like the FDA and ICH.[1] These studies help to:
-
Identify potential degradation products: Exposing this compound to a range of pH values (acidic, neutral, and basic) helps to identify the likely impurities that could form under various storage or physiological conditions.[1][2]
-
Elucidate degradation pathways: Understanding how the molecule degrades helps in establishing its intrinsic stability.[1][3]
-
Develop and validate stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[4][5] Stress testing ensures that the analytical method can separate the intact drug from its degradation products.[6]
Q2: What are the typical acidic and basic conditions used for forced hydrolysis studies?
A2: For acid hydrolysis, treatment with 0.1 N to 1 N hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is common. For alkaline hydrolysis, 0.1 N to 1 N sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used.[1] The choice of concentration and temperature depends on the stability of the drug substance. If no degradation is observed at room temperature, the study may be conducted at elevated temperatures (e.g., 50-80°C).[7][8]
Q3: What is the acceptable level of degradation in a forced degradation study?
A3: The goal is to achieve a target degradation of 5-20%.[7][9] Over-stressing the sample (degradation >20%) can lead to the formation of secondary degradation products that may not be relevant to real-world stability.[3][7] Under-stressing may not generate sufficient degradation products to validate the stability-indicating nature of the analytical method.[8]
Q4: When should forced degradation studies be performed during drug development?
A4: While regulatory guidance suggests that stress testing should be completed during Phase III of the submission process, it is highly recommended to initiate these studies in earlier phases (preclinical or Phase I).[8][10] Early-stage studies provide crucial information for formulation development, manufacturing process improvements, and proper selection of stability-indicating analytical methods.[3][10]
Q5: How should I handle the low aqueous solubility of this compound during pH stability studies?
A5: For compounds with poor water solubility, co-solvents can be used to dissolve the drug in the acidic or basic media.[1] It is crucial to select a co-solvent that is compatible with the analytical method (e.g., HPLC) and does not itself cause degradation of the compound. A preliminary study to assess the impact of the solvent on stability is recommended.[11]
Troubleshooting Guides
Issue 1: No degradation observed under acidic or basic conditions.
-
Question: I have exposed a solution of this compound to 0.1 N HCl and 0.1 N NaOH at room temperature for 24 hours, but the HPLC analysis shows no significant degradation. What should I do?
-
Answer:
-
Increase Stress Conditions: The compound may be stable under these mild conditions. You should gradually increase the stress. Consider increasing the temperature in 10°C increments (e.g., to 50°C or 60°C). You can also consider increasing the concentration of the acid or base (e.g., to 1 N).
-
Extend Exposure Time: If increasing the temperature or concentration is not feasible or desired, you can extend the duration of the study beyond 24 hours, with intermediate time points for analysis.
-
Verify Sample Preparation: Ensure that the compound was properly dissolved and that the final concentration of the acid or base is correct.
-
Issue 2: Excessive degradation observed immediately after adding acid or base.
-
Question: My sample of this compound shows over 50% degradation almost immediately after adding 1 N NaOH at 60°C. How can I achieve the target 5-20% degradation?
-
Answer:
-
Reduce Stress Conditions: The applied stress is too harsh. You should reduce the severity of the conditions.
-
Lower the temperature: Attempt the study at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Decrease the concentration: Use a lower concentration of the base, for example, 0.1 N or 0.01 N NaOH.
-
Shorten the exposure time: Analyze the sample at very early time points (e.g., 5, 15, and 30 minutes) to capture the initial degradation profile.
-
-
Issue 3: Poor resolution between the main peak and degradation peaks in the HPLC chromatogram.
-
Question: My HPLC chromatogram shows a broad peak for the parent compound, and some degradation product peaks are not well-separated. How can I improve the separation?
-
Answer:
-
Optimize the HPLC Method: The current method is not stability-indicating. Method development is required.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve the separation of peaks with different polarities.[12]
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization and retention of both the parent compound and its degradation products, leading to better separation.[13]
-
Column Chemistry: Consider trying a different stationary phase (e.g., a different C18 column from another vendor, or a phenyl or cyano column).
-
Temperature: Optimizing the column temperature can also affect selectivity and improve peak shape.
-
-
Issue 4: The mass balance is below 95%.
-
Question: After quantifying the parent peak and all visible degradation peaks, the total mass balance is only 90%. Where could the remaining 10% be?
-
Answer:
-
Investigate Potential Issues: A low mass balance suggests that not all degradation products are being accounted for.
-
Co-eluting Peaks: A degradation product might be co-eluting with the parent peak. A peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) can help identify this.[3]
-
Non-UV Active Degradants: Some degradation products may lack a UV chromophore and would be invisible to a UV detector. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
-
Volatile Degradants: The degradation process might be generating volatile impurities that are not being detected.
-
Adsorption: Degradation products might be adsorbing to the HPLC column or vials.
-
-
Data Presentation
Table 1: Stability of this compound under Acidic Conditions (0.1 N HCl at 60°C)
| Time (hours) | Assay of this compound (%) | Degradation Product 1 (DP1) (%) | Total Impurities (%) | Mass Balance (%) |
| 0 | 99.8 | Not Detected | 0.2 | 100.0 |
| 2 | 97.5 | 2.1 | 2.5 | 100.0 |
| 4 | 95.2 | 4.3 | 4.8 | 100.0 |
| 8 | 90.1 | 9.2 | 9.9 | 100.0 |
| 24 | 81.3 | 17.8 | 18.7 | 100.0 |
Table 2: Stability of this compound under Basic Conditions (0.1 N NaOH at 60°C)
| Time (hours) | Assay of this compound (%) | Degradation Product 2 (DP2) (%) | Total Impurities (%) | Mass Balance (%) |
| 0 | 99.8 | Not Detected | 0.2 | 100.0 |
| 1 | 96.0 | 3.5 | 4.0 | 100.0 |
| 2 | 92.3 | 7.1 | 7.7 | 100.0 |
| 4 | 85.1 | 14.2 | 14.9 | 100.0 |
| 8 | 72.4 | 26.5 | 27.6 | 100.0 |
Experimental Protocols
Protocol 1: Acid Hydrolysis Stress Study
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable co-solvent (e.g., acetonitrile or methanol) if necessary, and then dilute with 0.1 N HCl to the final target concentration.
-
Stress Condition: Incubate the sample solution in a constant temperature bath at 60°C.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.[8]
-
Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Control Sample: A control sample of the drug substance in the solvent without acid should be prepared and analyzed in parallel.[8]
Protocol 2: Base Hydrolysis Stress Study
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable co-solvent if necessary, and then dilute with 0.1 N NaOH to the final target concentration.
-
Stress Condition: Incubate the sample solution in a constant temperature bath at 60°C.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, and 8 hours).
-
Neutralization: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 N HCl to stop the degradation reaction.[8]
-
Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Control Sample: A control sample of the drug substance in the solvent without base should be prepared and analyzed in parallel.[8]
Mandatory Visualization
Caption: Workflow for a typical forced hydrolysis stability study.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. sgs.com [sgs.com]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijtsrd.com [ijtsrd.com]
Influence of temperature and catalysts on 4-Bromo-2-methyl-6-nitroaniline synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to ensure your experiments are built on a foundation of scientific integrity and practical expertise.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a significant regioselectivity challenge. The starting material, 2-methyl-6-nitroaniline, possesses three substituents with competing directing effects in electrophilic aromatic substitution. The highly activating amino group directs ortho- and para- (to the C3 and C5 positions), the weakly activating methyl group also directs ortho- and para- (to the C3 and C5 positions), while the strongly deactivating nitro group directs meta- (to the C4 position). Understanding and manipulating these electronic and steric factors through careful control of reaction conditions is paramount to achieving the desired 4-bromo isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound via direct bromination of 2-methyl-6-nitroaniline?
A1: The primary challenge is controlling the regioselectivity of the bromination. The amino group is a powerful ortho-, para-director, making the C3 and C5 positions the most electronically favorable for electrophilic attack. The methyl group further reinforces this preference. The desired C4 position is meta to the strongly activating amino group, making direct bromination at this site electronically disfavored. Therefore, obtaining this compound as the major product via a simple electrophilic bromination is not straightforward and requires specific strategies to overcome the inherent directing effects of the substituents.
Q2: I performed a direct bromination of 2-methyl-6-nitroaniline and obtained a mixture of isomers. How can I identify the major products and the desired 4-bromo isomer?
A2: Your product mixture likely contains 3-bromo-2-methyl-6-nitroaniline and 5-bromo-2-methyl-6-nitroaniline as the major components due to the directing effects of the amino and methyl groups. The desired 4-bromo isomer, if present, will likely be a minor component. Identification and quantification of these isomers require analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show distinct aromatic proton splitting patterns for each isomer. The coupling constants (J-values) will help determine the substitution pattern.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can separate the isomers and provide their mass-to-charge ratio, confirming they are isomers of bromo-2-methyl-6-nitroaniline.
-
High-Performance Liquid Chromatography (HPLC): Using a suitable column and mobile phase, you can separate the isomers and quantify their relative amounts.
Q3: Can protecting the amino group improve the yield of the 4-bromo isomer?
A3: Protecting the amino group, for example, by converting it to an acetamide (-NHCOCH₃), is a common strategy to reduce its activating effect and increase steric hindrance at the ortho positions. While this can prevent polybromination, it may not necessarily favor bromination at the C4 position. The acetamido group is still an ortho-, para-director, albeit weaker than the amino group. The directing influence of the nitro group to the C4 position might be more competitive against the weaker directing acetamido group, but this is not guaranteed to make the 4-bromo isomer the major product. Experimentation with different protecting groups and reaction conditions would be necessary.
Troubleshooting Guide: Direct Bromination of 2-methyl-6-nitroaniline
| Problem | Potential Cause | Suggested Solution |
| Low to no reaction | 1. Insufficiently reactive brominating agent. 2. Reaction temperature is too low. | 1. Use a more reactive brominating agent like Br₂ with a Lewis acid catalyst (e.g., FeBr₃, AlBr₃). Note that this will likely favor ortho/para substitution to the amino group. 2. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of multiple isomers (low regioselectivity) | 1. Dominant directing effect of the amino group. 2. High reaction temperature favoring thermodynamic products. | 1. Consider a catalyst system that may favor the meta-position relative to the amine, although this is unconventional for electrophilic aromatic substitution. Some advanced palladium catalysts have shown meta-C–H activation capabilities under specific conditions, though this is a complex and substrate-dependent approach.[1][2][3] 2. Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[4] |
| Polybromination (formation of di-bromo products) | 1. The aromatic ring is highly activated by the amino and methyl groups. 2. Excess brominating agent. | 1. Use a milder brominating agent such as N-Bromosuccinimide (NBS).[5] 2. Use stoichiometric amounts of the brominating agent and add it slowly to the reaction mixture. |
| Product degradation (dark-colored reaction mixture) | 1. Oxidation of the aniline derivative, especially with strong brominating agents or high temperatures. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a milder brominating agent and lower the reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Bromination using N-Bromosuccinimide (NBS)
This protocol is a starting point and will likely need optimization to favor the desired isomer.
-
Dissolve Substrate: In a round-bottom flask, dissolve 2-methyl-6-nitroaniline (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Cool Reaction: Cool the solution to 0 °C in an ice bath.
-
Add NBS: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the isomers.
Visualization of Synthetic Logic
Directing Effects in the Bromination of 2-methyl-6-nitroaniline
Caption: Directing effects of substituents on 2-methyl-6-nitroaniline.
Troubleshooting Workflow for Low Yield of 4-Bromo Isomer
Caption: Troubleshooting workflow for low yield of the 4-bromo isomer.
Concluding Remarks
The synthesis of this compound is a challenging yet achievable goal. Success hinges on a deep understanding of electrophilic aromatic substitution principles and a willingness to explore non-traditional approaches to control regioselectivity. This guide provides a framework for troubleshooting and optimizing your synthetic strategy. For novel catalyst systems or multi-step pathways, a thorough review of the contemporary chemical literature is strongly advised.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-BROMO-6-METHYL-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Structural Elucidation of 4-Bromo-2-methyl-6-nitroaniline: A Comparative Guide Using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Predicted 2D NMR Data for 4-Bromo-2-methyl-6-nitroaniline
The structural confirmation of this compound can be unequivocally achieved through a combination of 2D NMR experiments, including COSY, HSQC, and HMBC. Based on the known structure and typical chemical shifts for substituted anilines, the following data is predicted.[4][5][6][7]
Predicted ¹H and ¹³C Chemical Shifts:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~7.8 | C1: ~145 |
| H5 | ~7.5 | C2: ~125 |
| -CH₃ | ~2.4 | C3: ~135 |
| -NH₂ | ~5.0 | C4: ~115 |
| C5: ~130 | ||
| C6: ~140 | ||
| -CH₃: ~17 |
Predicted 2D NMR Correlations:
The following tables summarize the expected cross-peaks in the COSY, HSQC, and HMBC spectra of this compound.
Table 1: Predicted COSY Correlations
| Proton | Correlating Proton(s) |
| H3 | H5 |
| H5 | H3 |
Table 2: Predicted HSQC Correlations
| Proton | Correlated Carbon |
| H3 | C3 |
| H5 | C5 |
| -CH₃ | -CH₃ |
Table 3: Predicted HMBC Correlations
| Proton | Correlated Carbon(s) |
| H3 | C1, C2, C4, C5 |
| H5 | C1, C3, C4, C6 |
| -CH₃ | C1, C2, C6 |
| -NH₂ | C1, C6 |
Comparative Analysis: 4-Bromo-2-nitroaniline
For comparative purposes, the known NMR data for the structurally similar compound, 4-Bromo-2-nitroaniline, can be utilized.[8][9] The absence of the methyl group in this analogue will result in a simpler spectrum, providing a baseline for identifying the signals corresponding to the aromatic protons and carbons in this compound. The key difference will be the absence of the methyl proton and carbon signals and altered chemical shifts for the aromatic protons due to the differing electronic environment.
Experimental Protocols
A detailed methodology for acquiring the necessary 2D NMR data is provided below.
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2 s
-
Relaxation Delay: 2 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 s
-
Relaxation Delay: 2 s
-
-
COSY (Correlation Spectroscopy): [10][11]
-
Pulse Program: cosygpqf
-
Number of Scans: 2-4 per increment
-
Increments in F1: 256
-
Spectral Width (F1 and F2): 10 ppm
-
-
HSQC (Heteronuclear Single Quantum Coherence): [10][11]
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans: 2-8 per increment
-
Increments in F1: 256
-
Spectral Width F2 ('H): 10 ppm
-
Spectral Width F1 ('¹³C): 160 ppm
-
-
HMBC (Heteronuclear Multiple Bond Correlation): [10][11]
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 4-16 per increment
-
Increments in F1: 256
-
Spectral Width F2 ('H): 10 ppm
-
Spectral Width F1 ('¹³C): 220 ppm
-
Long-range coupling delay (D6): Optimized for 8 Hz
-
Visualizing the Workflow and Correlations
Experimental Workflow:
Caption: Workflow for 2D NMR based structural confirmation.
Logical Relationships of 2D NMR Correlations:
Caption: Predicted 2D NMR correlations for the target molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Brom-2-Methyl-6-Nitroanilin, 97 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 4. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Page loading... [guidechem.com]
- 10. youtube.com [youtube.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to Purity Determination of 4-Bromo-2-methyl-6-nitroaniline: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical analysis in research and development, particularly within the pharmaceutical industry. For a compound such as 4-Bromo-2-methyl-6-nitroaniline, a key intermediate in various synthetic pathways, ensuring high purity is paramount for the quality, safety, and efficacy of the final product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct measurement of an analyte's concentration without the need for a specific reference standard of the analyte itself.[1][2] This contrasts with chromatographic techniques like HPLC and GC-MS, which are comparative methods that determine purity based on the separation of components and their subsequent detection.[1][3]
Quantitative Data Summary
The following tables present illustrative data comparing the performance of qNMR, HPLC, and GC-MS for the purity determination of a typical batch of this compound. Commercial suppliers often provide this compound with a purity of 97-98%.[4][5][6][7]
Table 1: Purity Determination of this compound
| Analytical Method | Purity (%) | Standard Deviation (±) |
| qNMR | 98.5 | 0.2 |
| HPLC | 99.2 | 0.3 |
| GC-MS | 98.9 | 0.4 |
Table 2: Method Performance Characteristics
| Parameter | qNMR | HPLC | GC-MS |
| Accuracy | High (Absolute Purity)[1] | High (Dependent on response factors of impurities)[1] | High (Dependent on calibration) |
| Precision (RSD) | < 1% | < 2% | < 3% |
| Selectivity | Excellent (Structurally specific) | Good (Separation-based) | Very High (Mass-based)[3] |
| Sensitivity | Moderate (mg of sample)[3] | High (ppm levels)[3] | Very High (ppb levels)[3] |
| Quantitation | Absolute[3] | Relative (Requires reference standard)[3] | Relative (Requires reference standard)[3] |
| Sample Throughput | Lower | Higher | Higher |
| Sample Integrity | Non-destructive | Destructive | Destructive |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic Acid, certified reference material >99.5% purity)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-precision analytical balance
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio >250:1 for the signals to be integrated).
-
Pulse Angle: 90° pulse.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl protons).
-
Integrate a well-resolved signal of the internal standard (e.g., the olefinic protons of Maleic Acid).
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the relative purity of this compound by area percent.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1 mg/mL in acetonitrile.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by the area percent method:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify volatile impurities.
Materials:
-
This compound sample
-
GC-grade solvent (e.g., dichloromethane)
-
GC-MS system with a capillary column (e.g., HP-5ms)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound sample at approximately 1 mg/mL in dichloromethane.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-400 amu.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Calculate the purity by the area percent method from the total ion chromatogram (TIC).
-
Visualizations
Caption: Workflow for purity determination by qNMR.
Caption: Logical relationship in qNMR purity calculation.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 77811-44-0 | this compound - Moldb [moldb.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A14319.06 [thermofisher.com]
- 7. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
A Comparative Guide to the Synthetic Routes of 4-Bromo-2-methyl-6-nitroaniline
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is a critical aspect of the discovery pipeline. 4-Bromo-2-methyl-6-nitroaniline is a vital building block in the synthesis of various pharmaceutically active compounds, including inhibitors of Casein Kinase 2 (CK2) and novel hybrid analogs for treating metabolic syndrome.[1][2] This guide provides a detailed comparison of different synthetic pathways to obtain this crucial intermediate, focusing on experimental data, protocols, and process visualization to aid in the selection of the most suitable method.
Synthetic Strategies Overview
The synthesis of this compound primarily commences from two main starting materials: 2-methyl-4-nitroaniline or 2-methylaniline (o-toluidine). The choice of starting material dictates the subsequent synthetic steps, which mainly involve bromination and nitration. This comparison will focus on the most direct and commonly employed routes.
The most direct approach involves the bromination of 2-methyl-4-nitroaniline. This pathway is attractive due to its atom economy and fewer synthetic steps. Variations in this route primarily concern the choice of brominating agent, which can significantly impact yield, purity, and reaction conditions.
A multi-step alternative begins with 2-methylaniline, which requires protection of the amino group before proceeding with bromination and nitration, followed by a final deprotection step. While longer, this route can offer advantages in terms of regioselectivity and availability of the initial starting material.
Quantitative Performance Comparison
The selection of a synthetic route is often a balance between yield, purity, reaction time, and the cost and safety of reagents. The following table summarizes the key quantitative data for two primary synthetic pathways to this compound.
| Parameter | Route 1: Bromination with NBS | Route 2: Bromination with Br2/Acetic Acid |
| Starting Material | 2-methyl-4-nitroaniline | 2-methyl-4-nitroaniline |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br2) in Acetic Acid |
| Solvent | Acetonitrile | Acetic Acid |
| Reaction Temperature | Reflux (approx. 82°C) | 20°C |
| Reaction Time | 3 hours | 1.17 hours |
| Yield | 91% | 99% |
| Purity | Not specified, purified by column chromatography | Not specified, purified by filtration and drying |
| Reference | Chemicalbook | WO2016/176460 |
Experimental Protocols
Route 1: Bromination of 2-methyl-4-nitroaniline using N-Bromosuccinimide (NBS)
This method utilizes N-Bromosuccinimide as the brominating agent, a common and relatively safe alternative to liquid bromine.
Procedure:
-
Dissolve 2-methyl-4-nitroaniline (2.0 g, 13.2 mmol) in acetonitrile (40 mL) at 60°C.
-
Add N-bromosuccinimide (2.8 g, 15.8 mmol) to the solution.
-
Heat the reaction mixture to reflux for 3 hours.
-
After cooling to room temperature, concentrate the mixture and dilute it with dichloromethane (50 mL).
-
Wash the organic phase sequentially with 2.5 M sodium hydroxide solution and saturated saline.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate, 4/1, v/v) to yield this compound as a yellow solid (2.75 g, 91% yield).[3]
Route 2: Bromination of 2-methyl-4-nitroaniline using Bromine in Acetic Acid
This classical approach employs elemental bromine in an acidic medium.
Procedure:
-
Suspend 2-methyl-4-nitroaniline (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL) at 20°C.
-
Add bromine (3.4 mL, 66 mmol) dropwise over 40 minutes.
-
Stir the mixture at 20°C for an additional 30 minutes.
-
Add water (100 mL) to precipitate the product.
-
Collect the precipitate by filtration and dry it in vacuo at 80°C for 6 hours to yield the title compound (14.1 g, 99%) as a yellow solid.[3]
Visualization of Synthetic Pathways
To better illustrate the reaction workflows, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for Route 1 using NBS.
Caption: Synthetic workflow for Route 2 using Bromine.
Concluding Remarks
Both presented routes offer efficient methods for the synthesis of this compound starting from 2-methyl-4-nitroaniline. The choice between the two will likely depend on the specific requirements of the laboratory or production facility.
The route utilizing bromine in acetic acid provides a near-quantitative yield and a simpler workup procedure, making it potentially more suitable for large-scale synthesis.[3] However, it involves the use of highly corrosive and toxic liquid bromine, which requires stringent safety precautions.
Conversely, the use of N-bromosuccinimide offers a slightly lower yield but employs a solid, more easily handled brominating agent, which might be preferable for smaller-scale laboratory synthesis where ease of handling and safety are primary concerns.[3] The need for column chromatography for purification in the described NBS protocol could be a drawback for scaling up, although optimization of the reaction and workup conditions might circumvent this.
Ultimately, the selection of the optimal synthetic route will involve a careful consideration of factors such as scale, available equipment, safety protocols, and cost-effectiveness. The data and protocols provided in this guide aim to facilitate an informed decision-making process for researchers and drug development professionals.
References
Reactivity Under the Microscope: A Comparative Analysis of 4-Bromo-2-methyl-6-nitroaniline
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted anilines is paramount for predictable and efficient synthesis. This guide provides a detailed comparison of the reactivity of 4-Bromo-2-methyl-6-nitroaniline against other substituted anilines, supported by established principles and available experimental data.
The reactivity of the amino group in aniline is critically influenced by the nature and position of substituents on the aromatic ring. These modifications alter the electron density on the nitrogen atom and the steric environment around it, thereby affecting the molecule's basicity, nucleophilicity, and overall performance in chemical reactions. This compound is a unique case where the interplay of electronic and steric effects profoundly dictates its chemical behavior.
The Interplay of Electronic and Steric Effects
The reactivity of this compound is governed by the cumulative effects of its three substituents: a nitro group, a bromine atom, and a methyl group.
-
Steric Effects: The presence of substituents at both positions ortho to the amino group (the methyl and nitro groups) creates significant steric hindrance.[2] This steric crowding physically obstructs the approach of reactants to the amino group, drastically reducing the rates of reactions such as acylation and alkylation.
Basicity Comparison: A Quantitative Look at pKa Values
The basicity of an aniline, quantified by its pKa value (for the conjugate acid), is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. Electron-withdrawing groups decrease the basicity (lower pKa), while electron-donating groups increase it.
| Aniline Derivative | Substituents | pKa of Conjugate Acid |
| Aniline | -H | 4.63 |
| 4-Methylaniline | 4-CH₃ | 5.08 |
| 4-Bromoaniline | 4-Br | 3.86[4] |
| 4-Nitroaniline | 4-NO₂ | 1.0 |
| 2-Nitroaniline | 2-NO₂ | -0.26 |
| 2,4-Dinitroaniline | 2,4-(NO₂)₂ | -4.53 |
| This compound | 4-Br, 2-CH₃, 6-NO₂ | -1.23 (Predicted) [3] |
Table 1: Comparison of pKa values for selected substituted anilines.
Reactivity in Common Aniline Reactions
The combined electronic deactivation and steric hindrance make this compound significantly less reactive than aniline and many other substituted anilines in typical reactions involving the amino group.
Acylation
Acylation of anilines is highly sensitive to both electronic and steric effects. The strong deactivation of the amino group in this compound, coupled with the steric hindrance from the ortho-substituents, would lead to a dramatically slower acylation rate compared to aniline or even mono-ortho-substituted anilines. For instance, the presence of two ortho-methyl groups in 2,6-dimethylaniline results in a drastic decrease in the acylation rate compared to aniline. The combination of a methyl and a nitro group in the ortho positions of the target molecule is expected to result in even greater steric impediment and deactivation.
Electrophilic Aromatic Substitution
Diazotization
Diazotization involves the reaction of the amino group with nitrous acid to form a diazonium salt. While this reaction is characteristic of primary aromatic amines, the severely reduced nucleophilicity of the amino group in this compound would likely necessitate harsh reaction conditions. For comparison, the diazotization of other deactivated anilines, such as those with multiple halogen substituents, is known to be challenging.[6][7]
Experimental Protocols
A standard method to quantitatively compare the reactivity of different anilines is to measure the kinetics of their acylation reaction with a common acylating agent, such as acetic anhydride or benzoyl chloride, in a suitable solvent.
General Protocol for Kinetic Analysis of Aniline Acylation
-
Preparation of Solutions: Prepare standardized solutions of the aniline derivative and the acylating agent (e.g., benzoyl chloride) in an aprotic solvent (e.g., acetonitrile or dioxane).
-
Reaction Initiation: Mix the solutions in a thermostated reaction vessel at a constant temperature.
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large excess of a reagent that reacts with the remaining acylating agent).
-
Analysis: Determine the concentration of the remaining aniline or the formed amide in the quenched aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. From this data, determine the rate constant (k) of the reaction by fitting the data to the appropriate rate law (typically second-order for this reaction).
-
Comparison: Compare the determined rate constants for different aniline derivatives to establish their relative reactivities.
Visualizing Reactivity Factors
The following diagrams illustrate the key factors influencing the reactivity of this compound compared to aniline.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound CAS#: 77811-44-0 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Aniline is more reactive towards electrophilic substitution rxns. tha - askIITians [askiitians.com]
- 6. CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
- 7. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
A Comparative Guide to Alternative Brominating Agents for the Synthesis of 4-Bromo-2-methyl-6-nitroaniline
For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is crucial for the efficient, safe, and high-yield synthesis of key intermediates like 4-Bromo-2-methyl-6-nitroaniline. This guide provides a comprehensive comparison of alternative brominating agents to traditional molecular bromine (Br₂), supported by experimental data for the target molecule or its close analogs.
The synthesis of this compound involves the regioselective bromination of 2-methyl-6-nitroaniline. The presence of both an activating amino group (ortho-, para-directing) and a deactivating nitro group (meta-directing), along with a methyl group, makes the control of regioselectivity a key challenge. This guide explores several alternative reagents that offer advantages in handling, safety, and in some cases, improved selectivity and yield.
Performance Comparison of Brominating Agents
The following table summarizes the performance of various alternative brominating agents in the synthesis of this compound and its close analogs.
| Brominating Agent | Substrate | Product | Reaction Conditions | Yield (%) | Key Advantages & Considerations |
| N-Bromosuccinimide (NBS) | 2-Methyl-4-nitroaniline | 2-Bromo-6-methyl-4-nitroaniline | Acetonitrile, reflux, 3 hours | 91%[1] | Solid, easy to handle, high yield, good regioselectivity.[2][3] |
| Bromide/Oxidant System (KBr/NaClO₃/H₂SO₄) | 2-Nitroaniline | 4-Bromo-2-nitroaniline | Aqueous H₂SO₄, 35°C to 75°C, 2.5 hours | High (not specified)[4] | Inexpensive, readily available reagents, suitable for large-scale production.[4] |
| Copper(II) Bromide (CuBr₂) | 2-N-methyl-p-nitroaniline | 4-bromo-2-N-methyl-p-nitroaniline | Tetrahydrofuran (THF) | 88% | High para-selectivity, mild reaction conditions.[2] |
| Dibromoisocyanuric Acid (DBI) | 2,6-Dinitrotoluene | 5-Bromo-2-methyl-1,3-dinitrobenzene | Concentrated H₂SO₄, room temp., 1.5 hours | 70% | Powerful brominating agent for deactivated rings, solid, easy to handle.[5] |
| Pyridinium Tribromide | General aromatic amines | Bromo-substituted anilines | Varies (e.g., CH₂Cl₂, DMF) | High (substrate dependent) | Crystalline solid, stable, easy to handle alternative to liquid Br₂. |
| Electrochemical Bromination | General alkenes/arenes | Bromo-substituted compounds | In-situ generation of Br₂ from HBr | High (substrate dependent) | Avoids direct handling of bromine, "green" approach. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on literature procedures and may require optimization for specific laboratory conditions.
Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from the synthesis of 2-Bromo-6-methyl-4-nitroaniline[1].
-
Materials:
-
2-Methyl-6-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
2.5 M Sodium hydroxide solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2-methyl-6-nitroaniline (1.0 eq) in acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Add N-Bromosuccinimide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with dichloromethane.
-
Wash the organic phase sequentially with 2.5 M sodium hydroxide solution and saturated saline.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
-
Bromination using a Bromide/Oxidant System
This protocol is based on the synthesis of 4-Bromo-2-nitroaniline[4].
-
Materials:
-
2-Methyl-6-nitroaniline
-
Potassium bromide (KBr)
-
Sodium chlorate (NaClO₃)
-
Concentrated sulfuric acid (98%)
-
Water
-
-
Procedure:
-
In a four-neck flask, prepare a 15% aqueous solution of potassium bromide.
-
Slowly add concentrated sulfuric acid with stirring.
-
Add 2-methyl-6-nitroaniline to the mixture and stir for 30 minutes.
-
Heat the mixture to 35°C.
-
Slowly add a 30% sodium chlorate solution dropwise, maintaining the temperature for 30 minutes.
-
Heat the reaction mixture to 75°C and maintain for 2 hours.
-
Cool the mixture to room temperature.
-
Filter the precipitate and wash the filter cake with water until the pH is neutral.
-
Dry the solid to obtain this compound.
-
Bromination using Dibromoisocyanuric Acid (DBI)
This is a general protocol for the bromination of a deactivated aromatic ring, adapted from the bromination of 2,6-dinitrotoluene.
-
Materials:
-
2-Methyl-6-nitroaniline
-
Dibromoisocyanuric Acid (DBI)
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2-methyl-6-nitroaniline in concentrated sulfuric acid in a round-bottom flask at room temperature.
-
Add Dibromoisocyanuric Acid to the solution and stir for 1.5 hours.
-
Monitor the reaction by UPLC or TLC.
-
Pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography.
-
Logical Workflow for Selecting a Brominating Agent
The choice of a suitable brominating agent depends on several factors, including the desired regioselectivity, scale of the reaction, safety considerations, and cost. The following diagram illustrates a logical workflow for this selection process.
Caption: Workflow for selecting an alternative brominating agent.
References
- 1. 2-BROMO-6-METHYL-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
Investigating the Biological Activity of Novel 4-Bromo-2-methyl-6-nitroaniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to significant interest in the biological activities of various heterocyclic and aromatic compounds. Among these, nitroaniline derivatives have emerged as a promising scaffold due to their diverse pharmacological properties, including anticancer and antimicrobial activities. This guide provides a comparative overview of the biological activity of derivatives related to 4-Bromo-2-methyl-6-nitroaniline, offering a framework for the investigation of novel compounds based on this structure. While specific biological activity data for novel derivatives of this compound is limited in publicly available scientific literature, this guide leverages data from structurally similar compounds to provide insights into potential therapeutic applications and outlines the experimental protocols necessary for their evaluation.
Comparative Biological Activity of Related Nitroaniline Derivatives
To contextualize the potential of this compound derivatives, this section summarizes the biological activities of other substituted nitroanilines. The data presented below is collated from various studies and serves as a benchmark for future investigations.
Anticancer Activity
Nitroaniline derivatives have shown significant potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of critical cellular pathways involved in cell proliferation and survival. The following table summarizes the cytotoxic activity of selected nitroaniline derivatives against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Substituted Isophthalonitrile | 2-phenylacrylonitrile | HCT116 | 0.0059 | [1] |
| Substituted Isophthalonitrile | 2-phenylacrylonitrile | BEL-7402 | 0.0078 | [1] |
| Aniline Derivatives | 4-amino-3-chloro-5-nitrobenzotrifluoride | - | - | [2] |
| Aniline Derivatives | 2-iodo-4-trifluoromethylaniline | - | - | [2] |
Note: IC₅₀ is the half-maximal inhibitory concentration.
Antimicrobial Activity
The antimicrobial properties of nitroaniline derivatives are also a significant area of research. These compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. The table below presents the minimum inhibitory concentration (MIC) of selected aniline derivatives.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Vibrio parahaemolyticus | >500 | [2][3] |
| This compound | Vibrio harveyi | >500 | [2][3] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio species | 50 | [2] |
| 2-iodo-4-trifluoromethylaniline | Vibrio species | 100 | [2] |
| 4-bromo-3-chloroaniline | Vibrio species | 125 | [2] |
| 3-bromo-4-chloroaniline | Vibrio species | 175 | [2] |
| 3,5-dibromoaniline | Vibrio species | 100 | [2] |
Note: MIC is the minimum inhibitory concentration required to inhibit visible growth of the microorganism.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activity of novel compounds. The following sections outline the methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify proteins involved in the apoptotic pathway.
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., Cleaved Caspase-3, Bcl-2, Bax).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate a potential signaling pathway and a general experimental workflow relevant to the investigation of this compound derivatives.
Caption: Potential mechanism of anticancer activity.
Caption: Workflow for investigating novel derivatives.
References
Spectroscopic Dissection: A Comparative Guide to Isomers of Bromo-methyl-nitroaniline
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the spectroscopic differences between constitutional isomers of bromo-methyl-nitroaniline, providing a framework for isomeric differentiation through common analytical techniques.
The precise identification of isomers is a critical step in chemical synthesis and drug development, as different isomers of the same molecule can exhibit markedly different biological, chemical, and physical properties. This guide provides a comparative analysis of the spectroscopic characteristics of various isomers of bromo-methyl-nitroaniline, focusing on how the relative positions of the bromo, methyl, and nitro groups on the aniline ring influence their spectroscopic signatures. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data, we highlight the key differences that enable their unambiguous identification.
Structural Isomers and Their Spectroscopic Fingerprints
The isomers of bromo-methyl-nitroaniline share the same molecular formula, C₇H₇BrN₂O₂, but differ in the arrangement of their substituents on the benzene ring. This seemingly subtle difference leads to distinct electronic environments for the atoms and bonds within each molecule, resulting in unique spectroscopic fingerprints. The electron-withdrawing nature of the nitro (-NO₂) and bromo (-Br) groups, combined with the electron-donating effect of the amino (-NH₂) and methyl (-CH₃) groups, creates a complex interplay of electronic effects that are highly sensitive to their relative positions.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data of Bromo-methyl-nitroaniline Isomers
| Isomer | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Amino Protons (δ, ppm) | Solvent |
| 2-Bromo-6-methyl-4-nitroaniline | 8.15 (d, J=2.5Hz, 1H), 7.93 (d, J=2.1Hz, 1H) | 2.23 (s, 3H) | 6.53 (s, 2H) | DMSO-d₆ |
| 4-Bromo-2-methyl-6-nitroaniline | 7.95 (d, J=2.4 Hz, 1H), 7.68 (d, J=2.4 Hz, 1H) | 2.20 (s, 3H) | 6.20 (s, 2H) | CDCl₃ |
Note: Data for other isomers is currently limited in publicly accessible databases.
Table 2: ¹³C NMR Spectroscopic Data of Bromo-methyl-nitroaniline Isomers
| Isomer | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |
| Data Not Available | - | - |
Note: Comprehensive and directly comparable ¹³C NMR data for these specific isomers is scarce in the available literature.
Table 3: IR Spectroscopic Data of Bromo-methyl-nitroaniline Isomers (Key Vibrational Frequencies, cm⁻¹)
| Isomer | N-H Stretching | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-Br Stretching |
| This compound | ~3400, ~3300 | ~1530 | ~1350 | ~600-500 |
| 2-Bromo-4-methyl-6-nitroaniline | ~3410, ~3310 | ~1525 | ~1345 | ~600-500 |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the instrument.
Table 4: UV-Vis Spectroscopic Data of Bromo-methyl-nitroaniline Isomers
| Isomer | λmax (nm) | Solvent |
| Data Not Available | - | - |
Note: Specific UV-Vis absorption maxima for these isomers are not widely reported. Generally, nitroanilines exhibit strong absorption bands in the UV-Vis region due to π-π and n-π* electronic transitions.*
Analysis of Spectroscopic Trends
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly informative. Protons ortho to the strongly electron-withdrawing nitro group are expected to be deshielded and appear at a lower field (higher ppm). Conversely, protons ortho and para to the electron-donating amino and methyl groups will be shielded and appear at a higher field (lower ppm). The coupling constants (J values) between adjacent protons can help to deduce the substitution pattern on the aromatic ring.
IR Spectroscopy: The positions of the N-H stretching vibrations of the primary amine group (typically two bands in the region of 3300-3500 cm⁻¹) can be influenced by intramolecular hydrogen bonding, for instance, with an adjacent nitro group. The asymmetric and symmetric stretching vibrations of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) are also characteristic and their exact frequencies can be affected by the electronic environment.
UV-Vis Spectroscopy: The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents. Intramolecular charge transfer from the amino group to the nitro group can lead to intense absorption bands. The specific substitution pattern will modulate the energy of this transition and thus the λmax value.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Researchers should optimize these protocols based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the bromo-methyl-nitroaniline isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the bromo-methyl-nitroaniline isomer in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile). From the stock solution, prepare a dilute solution of a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-500 nm). Use the pure solvent as a reference.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Visualization of Isomeric Relationships and Analysis Workflow
To clarify the relationship between the isomers and the analytical process, the following diagrams are provided.
Caption: Relationship between different isomers and their analysis.
Caption: General workflow for spectroscopic analysis of isomers.
Validating Analytical Methods for 4-Bromo-2-methyl-6-nitroaniline in Complex Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 4-Bromo-2-methyl-6-nitroaniline in complex matrices is critical for quality control, safety assessment, and research purposes. This guide provides a comparative analysis of two primary analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the determination of this compound. The selection of an appropriate analytical method is pivotal and often involves a trade-off between various performance parameters.
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established methodologies for structurally similar nitroaniline compounds to provide a robust starting point for method development and validation. The presented data, derived from studies on related aniline derivatives, offers a baseline for expected performance.[1]
Comparative Performance of Analytical Methods
The choice between HPLC-UV and GC-MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics for the analysis of nitroaniline compounds using these techniques.
Table 1: Comparison of HPLC-UV and GC-MS Method Performance for Nitroaniline Analysis
| Parameter | HPLC-UV (for Nitroanilines in Water) | GC-MS (for Aniline Derivatives) | UPLC-Q-Orbitrap HRMS (for p-Nitroaniline in Blood) |
| Linearity (r²) | > 0.999[2][3] | Method applicable over a wide concentration range | > 0.999[2][3] |
| Limit of Detection (LOD) | 0.1–0.2 µg/L[1] | GC/MS-MS offers tenfold higher sensitivity than single quadrupole GC/MS[1] | 0.6–2.2 µg/L[2][3][4] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 2.0–7.4 µg/L[2][3][4] |
| Accuracy (Recovery) | 98% - 108% (at 10 µg/L)[1] | Deviations of less than 15% from reference values | 83.1% to 101.3%[2][3][4] |
| Precision (RSD) | ≤ 0.3% (at 10 µg/L)[1] | Similar precision between GC/MS and GC/MS-MS in the 1-45 µg/L range[1] | Intra-day CVs < 9.9%, Inter-day CVs < 8.7%[2][3][4] |
| Selectivity | Good, based on chromatographic separation[1] | High, based on mass fragmentation patterns | Very high resolution and mass accuracy[2] |
| Throughput | High, with potential for automation[1] | Moderate, may require more extensive sample preparation[1] | High, with UPLC system |
Note: The data presented is based on the analysis of various nitroanilines and aniline derivatives, not specifically this compound. Actual performance may vary depending on the specific compound, matrix, and instrument conditions.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical data. The following sections outline methodologies for HPLC-UV and GC-MS analysis that can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally appropriate for nitroaniline compounds.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid) is a common starting point. The gradient can be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 254 nm or a wavelength of maximum absorbance should be selected.
-
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Extraction (from a complex matrix like soil):
-
Weigh a representative sample of the matrix (e.g., 10 g of soil).
-
Spike with a known amount of a suitable internal standard if available.
-
Extract the sample with a suitable solvent (e.g., a mixture of acetone and dichloromethane) using sonication or shaking.
-
Centrifuge or filter the extract to remove particulate matter.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte versus its concentration for the standard solutions. The concentration of this compound in the prepared sample is then determined by comparing its peak area to the calibration curve.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes. This program should be optimized based on the retention time of the analyte.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
-
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate or hexane). Prepare calibration standards by serial dilution.
-
Sample Extraction (from a complex matrix like water):
-
Take a known volume of the water sample (e.g., 500 mL).
-
Adjust the pH to basic (pH > 9) with a suitable base (e.g., NaOH).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
-
-
Quantification: A calibration curve is generated by analyzing the standard solutions and plotting the peak area against the concentration. The concentration in the sample is determined from this curve.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the key steps involved in this process.
Caption: General workflow for the development and validation of an analytical method.
References
Comparative Docking Analysis of Novel 4-Bromo-2-methyl-6-nitroaniline-Based Inhibitors Targeting Casein Kinase 2 (CK2)
For Immediate Release: A computational study has been conducted to evaluate a series of novel inhibitors derived from the 4-bromo-2-methyl-6-nitroaniline scaffold for their potential to inhibit Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cancers. This guide presents a comparative analysis of their binding affinities and interaction patterns within the ATP-binding site of CK2, providing valuable insights for researchers and drug development professionals in the field of oncology.
Introduction
Casein Kinase 2 (CK2) is a crucial regulator of numerous cellular processes, including cell growth, proliferation, and apoptosis. Its aberrant activity is frequently observed in a wide range of human cancers, making it a compelling target for therapeutic intervention. The this compound scaffold has been identified as a promising starting point for the development of potent and selective CK2 inhibitors. This study employs molecular docking simulations to compare the inhibitory potential of a series of rationally designed analogues based on this core structure.
Data Presentation: Comparative Docking Performance
The following table summarizes the predicted binding affinities and key interactions of the investigated this compound-based inhibitors against the active site of human CK2. The docking scores, representing the estimated free energy of binding, are presented in kcal/mol. A more negative score indicates a stronger predicted binding affinity.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Halogen Bonds |
| BMNA-01 | 4-bromo-N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-nitroaniline | -9.8 | Val116, Ile174, Asp175 | Asp175 | Val116 |
| BMNA-02 | 4-bromo-2-methyl-6-nitro-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)aniline | -10.5 | Val66, Val116, Asp175 | Asp175 | Val116 |
| BMNA-03 | N-(5-chloro-1H-benzo[d]imidazol-2-yl)-4-bromo-2-methyl-6-nitroaniline | -10.2 | Val116, Ile174, Asp175 | Asp175 | Val116 |
| BMNA-04 | 4-bromo-N-(5-methoxy-1H-benzo[d]imidazol-2-yl)-2-methyl-6-nitroaniline | -9.5 | Val116, Asp175, Lys68 | Asp175, Lys68 | Val116 |
Experimental Protocols
Molecular Docking Protocol
A standard molecular docking protocol was employed to predict the binding modes and affinities of the inhibitors.
-
Receptor Preparation: The three-dimensional crystal structure of human Casein Kinase 2 (PDB ID: 1J91) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules and co-crystallized ligands. Hydrogen atoms were added, and the structure was energy minimized using the OPLS3e force field. A receptor grid was generated around the ATP-binding site, defined by the co-crystallized inhibitor.
-
Ligand Preparation: The 2D structures of the this compound-based inhibitors were sketched and converted to 3D structures. The ligands were then subjected to energy minimization using the OPLS3e force field.
-
Docking Simulation: Molecular docking was performed using the Glide module of the Schrödinger Suite. The Standard Precision (SP) docking mode was utilized to generate initial poses, followed by Extra Precision (XP) docking for refinement and scoring of the most promising poses. The resulting docking poses were analyzed for their binding energies and interactions with the amino acid residues in the CK2 active site.
Mandatory Visualization
Caption: A general workflow for computational molecular docking studies.
Caption: Simplified signaling pathways involving Casein Kinase 2 (CK2).
Efficacy of Catalysts in Cross-Coupling Reactions with 4-Bromo-2-methyl-6-nitroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various catalysts in cross-coupling reactions involving the substrate 4-Bromo-2-methyl-6-nitroaniline. This information is crucial for the synthesis of complex molecules in pharmaceutical and materials science research, where the targeted functionalization of such scaffolds is a common requirement. The data presented herein is a compilation from studies on the specified substrate and closely related analogues, offering a valuable resource for catalyst selection and reaction optimization.
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
The following tables summarize the performance of various palladium and nickel-based catalysts in different cross-coupling reactions with this compound and its structural analogues. The data highlights the influence of the catalyst, ligands, and reaction conditions on the yield of the desired coupled products.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The choice of catalyst and ligands is critical, especially for substrates with both electron-withdrawing and electron-donating groups.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (analogue) | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | - | 90 | - | Moderate | |
| 4-Bromoaniline | Phenylboronic Acid | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 70 | - | 62 | [1] |
| 4-Bromonitrobenzene | Phenylboronic Acid | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 70 | - | >95 | [1] |
| 4-Bromo-2,6-dimethylaniline | Phenylboronic Acid | rac-C1 (Pd complex) | - | PEG-400/H₂O | - | - | High | [2] |
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Bromo-13α-estrone 3-methyl ether (analogue) | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | - | 100 | 10 min (MW) | High | [3] |
| 4-Bromoanisole (analogue) | Aniline | Pd₂(dba)₃ | - | - | - | - | Varies | [4] |
| 4-Bromo-N,N-dimethylaniline (analogue) | Morpholine | [Pd(IPr)(cin)Cl] | tBuOK | Toluene | 85 | 30 min | High | [5] |
Table 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2,6-diiodoaniline (analogue) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | RT | 12 | - | [6] |
| 4-Bromonitrobenzene (analogue) | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (P2) | TMP | DMSO | RT | 4 | 91 | [7] |
Table 4: Kumada Coupling
The Kumada coupling utilizes Grignard reagents for the formation of C-C bonds, often catalyzed by nickel or palladium complexes.
| Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline (analogue) | Methylmagnesium Bromide | Pd₂(dba)₃ / BPhos | THF | - | - | High | [8] |
| Aryl Bromides (general) | Phenylmagnesium Bromide | [(Triphos)NiICl] | THF | RT | 2.5 | 74-91 | [9] |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for the specific substrate and coupling partner.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., Toluene/H₂O or DMF/H₂O, 5 mL) is added the arylboronic acid (1.2 mmol), a base (e.g., K₃PO₄ or K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) with a suitable ligand if necessary. The reaction mixture is degassed with an inert gas (e.g., Argon or Nitrogen) for 15 minutes and then heated at the specified temperature (typically 70-100 °C) for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][10]
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or using Schlenk line techniques, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., X-Phos, 4 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.). The aryl halide (this compound, 1.0 equiv.) and the amine (1.2 equiv.) are then added, followed by the solvent (e.g., toluene or dioxane). The vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed as monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[3][11]
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon three times. A degassed solvent (e.g., toluene or THF), a base (e.g., triethylamine, 3.0 mmol), and the terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at the specified temperature (ranging from room temperature to 80 °C) for the indicated time. Upon completion, the mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.[6][7]
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 4-Bromo-2-methyl-6-nitroaniline: Cost and Efficiency Analysis
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 4-Bromo-2-methyl-6-nitroaniline is a vital building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of common laboratory-scale protocols for its synthesis, focusing on cost, efficiency, and experimental procedures.
Comparative Analysis of Synthesis Protocols
Two primary methods for the synthesis of this compound from 2-methyl-4-nitroaniline are prevalent in the literature. The core difference lies in the brominating agent employed: N-Bromosuccinimide (NBS) or elemental bromine. The choice of protocol can significantly impact yield, reaction time, cost, and safety considerations.
| Parameter | Protocol 1: N-Bromosuccinimide (NBS) | Protocol 2: Bromine in Acetic Acid |
| Starting Material | 2-methyl-4-nitroaniline | 2-methyl-4-nitroaniline |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) |
| Solvent | Acetonitrile | Glacial Acetic Acid |
| Reaction Temperature | Reflux (approx. 82°C) | 20°C |
| Reaction Time | 3 hours | 1.17 hours (40 min addition + 30 min stirring) |
| Reported Yield | 91% | 99% |
| Purity | High after column chromatography | High after precipitation and washing |
| Estimated Reagent Cost per Mole of Product * | ~$65 - $75 | ~$30 - $40 |
| Safety Considerations | NBS is a solid, easier to handle than Br₂. Acetonitrile is flammable and toxic. | Bromine is a highly corrosive and toxic liquid, requiring careful handling. Acetic acid is corrosive. |
| Environmental Impact | Acetonitrile is a significant solvent waste. | Acetic acid is more biodegradable than acetonitrile. Use of elemental bromine is a drawback. |
*Disclaimer: Estimated reagent costs are based on publicly available bulk pricing for reagents and may vary based on supplier, purity, and quantity. This is a simplified estimation for comparative purposes and does not include costs for solvents, purification materials, labor, or waste disposal.
Experimental Protocols
Below are the detailed experimental methodologies for the two primary synthesis protocols.
Protocol 1: Synthesis using N-Bromosuccinimide (NBS)
Materials:
-
2-methyl-4-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
2.5 M Sodium hydroxide solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-methyl-4-nitroaniline (1.0 eq) in acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to 60°C.
-
Add N-bromosuccinimide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with dichloromethane.
-
Wash the organic phase sequentially with 2.5 M sodium hydroxide solution and saturated saline.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to obtain this compound as a yellow solid.
Protocol 2: Synthesis using Bromine in Acetic Acid
Materials:
-
2-methyl-4-nitroaniline
-
Bromine (Br₂)
-
Glacial acetic acid
-
Water
Procedure:
-
Suspend 2-methyl-4-nitroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask at 20°C.
-
Add bromine (1.0 eq) dropwise to the suspension over a period of 40 minutes, maintaining the temperature at 20°C.
-
Stir the mixture at 20°C for an additional 30 minutes after the addition is complete.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the resulting precipitate by filtration.
-
Dry the collected solid in vacuo at 80°C for 6 hours to yield this compound as a yellow solid.
Potential Greener Alternative: Oxidative Bromination
For researchers seeking more environmentally benign methods, oxidative bromination presents a promising alternative. These methods generate the brominating agent in situ, avoiding the direct use of hazardous elemental bromine. One such approach involves the use of a bromide salt (e.g., ammonium bromide, sodium bromide) in the presence of an oxidant like hydrogen peroxide.
While a specific protocol for this compound using this method was not found, a general procedure for the bromination of anilines has been reported.[1][2] This approach is highly regioselective and proceeds under mild conditions, often in more environmentally friendly solvents like acetic acid or even water.[3][4] The key advantage is the avoidance of handling liquid bromine and often results in simpler work-up procedures. Further research would be required to optimize this "green" protocol for the specific substrate.
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound.
Conclusion
The choice between the NBS and bromine-based protocols for the synthesis of this compound involves a trade-off between yield, cost, safety, and reaction conditions. The bromine in acetic acid method offers a higher yield and is more atom-economical, leading to a lower estimated reagent cost. However, it involves the use of highly hazardous liquid bromine. The NBS method, while having a slightly lower yield and higher reagent cost, utilizes a solid brominating agent that is easier and safer to handle, though the use of acetonitrile as a solvent is a drawback from an environmental perspective.
For laboratories prioritizing cost-efficiency and high yield, the bromine/acetic acid protocol may be preferable, provided that appropriate safety measures for handling bromine are strictly followed. For situations where ease of handling and avoidance of elemental bromine are priorities, the NBS protocol presents a viable alternative. The exploration of greener oxidative bromination methods could offer a future pathway that combines high efficiency with improved safety and environmental profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-Bromo-2-methyl-6-nitroaniline
Essential Safety and Handling Guide for 4-Bromo-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS Number: 77811-44-0). Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.
Immediate Safety and Hazard Information
This compound is a hazardous substance requiring careful handling to mitigate risks.[1][2] It is classified as harmful in contact with skin and if inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1][3]
Signal Word: Warning[3]
Hazard Classifications:
-
Acute Toxicity, Dermal (Category 4)[3]
-
Skin Irritation (Category 2)[3]
-
Eye Irritation (Category 2)[3]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust and vapors. All handling of the solid compound and its solutions should occur within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during transfers and reactions. Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently, especially after direct contact.[5][6] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[5][6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[6] |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95 dust mask) | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[2][3] |
Operational Plan for Safe Handling
A systematic approach is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[6]
-
PPE Donning: Don all required PPE as outlined in the table above before entering the handling area.
2. Handling Procedures:
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[2] Use spark-proof tools.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Reactions: Securely set up all glassware for chemical reactions within the fume hood.
-
General Practices: Avoid all personal contact, including inhalation of dust.[1] Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly after handling, even if gloves were worn.[1][2]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]
-
Keep containers securely sealed when not in use.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Emergency Procedures
Spill Management:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated; use the fume hood if the spill is contained within it.
-
Don PPE: Put on appropriate PPE, including respiratory protection.
-
Containment: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that generate dust.[1][2]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.[1]
-
Disposal: Dispose of contaminated materials as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[4][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5]
-
Seek immediate medical attention for all exposure incidents.
Disposal Plan
This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.
Waste Segregation and Collection:
-
Solid Waste: Collect unreacted chemical, contaminated lab supplies (e.g., gloves, weigh paper, pipette tips), and spill cleanup materials in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container for halogenated organic waste.[7] Do not mix with non-halogenated waste streams to avoid higher disposal costs.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
Disposal Procedure:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[5]
-
Arrange for pickup and disposal by a certified hazardous waste contractor.
-
Incineration at high temperatures is a common disposal method for halogenated aromatic compounds to prevent the formation of toxic byproducts.[8]
Visual Workflow and logical Relationships
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: Operational Workflow for Handling this compound.
Caption: Emergency Procedure for a Chemical Spill.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-溴-2-甲基-6-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
